Anticancer agent 212
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C19H12O3Te |
|---|---|
分子量 |
415.9 g/mol |
IUPAC 名称 |
2-(3-phenyltellanylprop-2-ynoxy)naphthalene-1,4-dione |
InChI |
InChI=1S/C19H12O3Te/c20-17-13-18(19(21)16-10-5-4-9-15(16)17)22-11-6-12-23-14-7-2-1-3-8-14/h1-5,7-10,13H,11H2 |
InChI 键 |
ZKLQPJIAOJDPDZ-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Synthesis of NEO212
For Researchers, Scientists, and Drug Development Professionals
Introduction
NEO212 is a novel bi-functional molecule that represents a significant advancement in the development of therapies for challenging cancers, particularly glioblastoma multiforme (GBM). It is a chemical conjugate of the well-established alkylating agent temozolomide (B1682018) (TMZ) and the naturally occurring monoterpene perillyl alcohol (POH).[1][2][3][4] This strategic combination aims to enhance the therapeutic efficacy of TMZ by improving its pharmacokinetic profile and overcoming mechanisms of drug resistance. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key experimental methodologies associated with NEO212.
Chemical Structure and Properties
NEO212 is chemically designated as (S)-(4-(Prop-1-en-2-yl)cyclohex-1-enyl)methyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1][5]tetrazine-8-carbonylcarbamate. The core structure features a carbamate (B1207046) linkage between the hydroxyl group of perillyl alcohol and the amide group of temozolomide.[6][7]
| Property | Value | Reference |
| IUPAC Name | (S)-(4-(Prop-1-en-2-yl)cyclohex-1-enyl)methyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1][5]tetrazine-8-carbonylcarbamate | |
| Molecular Formula | C₁₇H₂₀N₆O₄ | |
| Molecular Weight | 372.38 g/mol | |
| Synonyms | TMZ-POH |
Synthesis of NEO212
The synthesis of NEO212 involves the formation of a carbamate bond between perillyl alcohol and temozolomide. Based on available patent literature, two primary synthetic routes have been described.
Route 1: Acyl Chloride Intermediate of Temozolomide
This pathway involves the initial conversion of temozolomide to an acyl chloride intermediate, which then reacts with perillyl alcohol.
-
Step 1: Activation of Temozolomide: Temozolomide is reacted with oxalyl chloride, likely in an inert solvent such as 1,2-dichloroethane, to form the 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1][5]tetrazine-8-carbonyl chloride intermediate.[6][7]
-
Step 2: Carbamate Formation: The resulting acyl chloride is then reacted with perillyl alcohol to form the carbamate linkage, yielding NEO212.[6][7]
Route 2: Chloroformate Intermediate of Perillyl Alcohol
This alternative route involves the activation of perillyl alcohol before its reaction with temozolomide.
-
Step 1: Formation of Perillyl Chloroformate: Perillyl alcohol is reacted with phosgene (B1210022) or a phosgene equivalent to produce perillyl chloroformate.[6][7][8]
-
Step 2: Carbamate Formation: The perillyl chloroformate is then reacted with temozolomide in the presence of a base, such as n-butyl lithium, in a suitable solvent like tetrahydrofuran, to yield NEO212.[6][7][8]
Purification: While specific details are limited in the provided search results, standard purification techniques such as column chromatography would likely be employed to isolate and purify the final NEO212 product.
Mechanism of Action and Signaling Pathways
NEO212 exerts its anticancer effects through a multi-faceted mechanism that includes DNA alkylation and modulation of key cellular signaling pathways.
DNA Alkylation
As a derivative of temozolomide, a primary mechanism of action of NEO212 is its ability to function as a DNA alkylating agent.[1] The temozolomide moiety of NEO212 is believed to release a methyldiazonium ion, which then transfers a methyl group to DNA bases, particularly at the O⁶ position of guanine. This methylation leads to DNA damage and triggers apoptotic cell death.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. NEO212, a Perillyl Alcohol-Temozolomide Conjugate, Triggers Macrophage Differentiation of Acute Myeloid Leukemia Cells and Blocks Their Tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neonc.com [neonc.com]
- 4. NeOnc Initiates Cohort 3 in Phase 1 Clinical Trial of NEO212™, a Patented Novel Hybrid Drug Designed to Deliver ‘Double Punch’ Against Malignant Brain Tumors - BioSpace [biospace.com]
- 5. jove.com [jove.com]
- 6. Pharmaceutical compositions comprising perillyl alcohol carbamates - Patent 2883543 [data.epo.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-Depth Technical Guide on the Core Mechanism of Action of NEO212 in Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NEO212, a novel chemical entity synthesized by covalently conjugating the DNA alkylating agent temozolomide (B1682018) (TMZ) with the naturally occurring monoterpene perillyl alcohol (POH), represents a promising therapeutic strategy for glioblastoma (GBM). This bifunctional molecule demonstrates superior efficacy compared to its individual components, particularly in TMZ-resistant GBM. Its multifaceted mechanism of action includes enhanced DNA alkylation, circumvention of key TMZ resistance pathways, induction of endoplasmic reticulum (ER) stress, inhibition of autophagy, and modulation of critical signaling cascades involved in tumor invasion and angiogenesis. This technical guide provides a comprehensive overview of the core mechanisms of NEO212 in glioblastoma, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways.
Introduction: The Rationale for NEO212
Glioblastoma is the most aggressive primary brain tumor in adults, with a dismal prognosis despite a standard-of-care regimen that includes surgery, radiation, and temozolomide.[1] A significant challenge in GBM treatment is the development of resistance to TMZ, which is often mediated by the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT).[2] NEO212 was designed to overcome these limitations. The conjugation of POH to TMZ increases the lipophilicity of the compound, potentially enhancing its ability to cross the blood-brain barrier.[3] Furthermore, POH itself exhibits anti-glioma activity, and the conjugate is designed to deliver both therapeutic moieties to the tumor site.[4]
Core Mechanism of Action
The anti-glioblastoma activity of NEO212 is a result of a multi-pronged attack on tumor cells, which can be broadly categorized into the following key mechanisms:
-
Enhanced DNA Alkylation and Overcoming TMZ Resistance: Like its parent compound TMZ, NEO212 functions as a DNA alkylating agent. However, it demonstrates greater cytotoxicity than TMZ, particularly in TMZ-resistant cell lines. This enhanced activity is attributed to its ability to overcome common resistance mechanisms, including high levels of MGMT, deficiencies in the mismatch repair (MMR) pathway, and overexpression of the base excision repair (BER) pathway.
-
Induction of Endoplasmic Reticulum (ER) Stress: NEO212 has been shown to induce ER stress in glioma cells, a mechanism not prominently associated with TMZ alone. This is evidenced by the upregulation of ER stress markers such as GRP78 and CHOP.[5] Prolonged ER stress can trigger apoptosis, contributing to the cytotoxic effects of NEO212.
-
Inhibition of Autophagy: Autophagy can act as a survival mechanism for cancer cells under stress. NEO212 has been found to inhibit autophagy in glioblastoma cells. This is observed through the accumulation of autophagosomes and an increase in the LC3-II to LC3-I ratio, suggesting a blockage in the autophagic flux.[5] By inhibiting this pro-survival pathway, NEO212 enhances its tumor-killing potential.
-
Modulation of Key Signaling Pathways: NEO212 influences several signaling pathways crucial for glioblastoma progression:
-
FAK/Src Pathway: NEO212 has been shown to decrease the activation of the FAK/Src signaling pathway, which is involved in cell migration and invasion. This effect is not observed with TMZ alone.[6]
-
TGF-β and Notch Signaling: In the context of the tumor microenvironment, NEO212 can block the endothelial-to-mesenchymal transition (EndMT), a process that supports angiogenesis and invasion. It achieves this by inhibiting both the TGF-β and Notch signaling pathways.[7][8]
-
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies of NEO212 in glioblastoma.
Table 1: In Vitro Cytotoxicity of NEO212 in Glioblastoma Cell Lines
| Cell Line | Type | IC50 (µM) of NEO212 | IC50 (µM) of TMZ | Reference |
| U251 | TMZ-sensitive | Not specified | Not specified | |
| U251-TR | TMZ-resistant | More cytotoxic than TMZ | Not specified | |
| T98G | TMZ-resistant (MGMT+) | More cytotoxic than TMZ | Not specified | |
| USC02 | Mesenchymal GSC | 43 ± 9 | 317 ± 42 | [9] |
| USC04 | Proneural GSC | 8 ± 2 | 323 ± 61 | [9] |
Table 2: In Vivo Efficacy of NEO212 in Orthotopic Glioblastoma Mouse Models
| Tumor Model | Treatment | Median Survival | Key Findings | Reference |
| U251-TR | Vehicle | ~25 days | - | [10] |
| NEO212 (37.2 mg/kg) | ~37 days | Increased survival by over 50% compared to vehicle. | [10] | |
| LN229TR2 (MMR-deficient) | TMZ + RT | 87 days | - | [9] |
| NEO212 + RT | 349 days | Strikingly superior extension of survival compared to TMZ + RT. | [9] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of NEO212's mechanism of action.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate glioblastoma cells (e.g., U251, U251-TR, T98G, USC02, USC04) in 96-well plates at a density of 1.5 x 10^4 cells/well and culture for 24 hours.
-
Drug Treatment: Treat cells with varying concentrations of NEO212 or TMZ for the desired duration (e.g., 72 hours).
-
MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1.5-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in various signaling pathways.
-
Cell Lysis: Treat cells with NEO212 or control and then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[3]
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-FAK, FAK, p-Src, Src, GRP78, CHOP, LC3, MGMT, MSH2, MSH6) overnight at 4°C. Antibody dilutions should be optimized as per manufacturer's instructions (e.g., 1:1000).[11]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Orthotopic Glioblastoma Mouse Model
This in vivo model is used to evaluate the efficacy of NEO212 in a setting that mimics the human disease.
-
Cell Preparation: Culture luciferase-expressing glioblastoma cells (e.g., U251-TR).[10]
-
Animal Model: Use athymic nude mice (5-6 weeks old).[3]
-
Intracranial Injection: Anesthetize the mice and stereotactically inject 1 x 10^5 to 3 x 10^5 tumor cells in 3-5 µL of media into the right cerebral hemisphere.[7][12]
-
Tumor Growth Monitoring: Monitor tumor growth non-invasively using a bioluminescence imaging system (e.g., IVIS).
-
Drug Administration: Once tumors are established, administer NEO212 (e.g., 5 mg/kg or 37.2 mg/kg, subcutaneously or by oral gavage) or TMZ (e.g., 5 mg/kg, by oral gavage) according to the specified treatment schedule (e.g., daily for 10 days, followed by a 7-day break).[10]
-
Survival Analysis: Monitor the mice for signs of morbidity and record the date of euthanasia. Analyze survival data using Kaplan-Meier curves and log-rank tests.[10]
Wound Healing Assay for Cell Migration
This assay assesses the effect of NEO212 on the migratory capacity of glioma stem cells.
-
Cell Seeding: Seed USC02 cells in 96-well plates to form a confluent monolayer.
-
Wound Creation: Create a "wound" in the cell monolayer using a p10 pipette tip.
-
Drug Treatment: Treat the cells with NEO212 (e.g., 15 µmol/L) or vehicle control.[10]
-
Image Acquisition: Capture images of the wound at time 0 and after 24 hours.[10]
-
Data Analysis: Quantify the remaining wound area and compare it to the initial wound area to determine the extent of cell migration.[10]
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and logical relationships involved in the mechanism of action of NEO212.
Conclusion
NEO212 presents a significant advancement in the potential treatment of glioblastoma. Its unique, multi-targeted mechanism of action allows it to overcome key resistance pathways that limit the efficacy of the current standard-of-care chemotherapy. By simultaneously inducing DNA damage, promoting ER stress-mediated apoptosis, inhibiting pro-survival autophagy, and disrupting critical signaling pathways for tumor invasion and angiogenesis, NEO212 demonstrates a robust and comprehensive anti-tumor effect in preclinical models. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for further research and development of this promising therapeutic agent. Clinical trials are currently underway to evaluate the safety and efficacy of NEO212 in patients with glioblastoma.[10][13]
References
- 1. TUNEL apoptotic cell detection in tissue sections: critical evaluation and improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NEO212, a conjugate of temozolomide and perillyl alcohol, blocks the endothelial-to-mesenchymal transition in tumor-associated brain endothelial cells in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization and comparison of human glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. U-251 MG Cells [cytion.com]
- 6. neonc.com [neonc.com]
- 7. NEO212, a Perillyl Alcohol-Temozolomide Conjugate, Triggers Macrophage Differentiation of Acute Myeloid Leukemia Cells and Blocks Their Tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 9. academic.oup.com [academic.oup.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Identification of U251 glioma stem cells and their heterogeneous stem-like phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic properties of the temozolomide perillyl alcohol conjugate (NEO212) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. clyte.tech [clyte.tech]
ONC212: A Deep Dive into its Mechanism of Action in Pancreatic Cancer
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited effective therapeutic options.[1][2] The novel imipridone compound, ONC212, a fluorinated analog of ONC201, has demonstrated significant preclinical efficacy against pancreatic cancer, offering a promising new therapeutic avenue.[1][2][3][4] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the anti-cancer activity of ONC212 in pancreatic cancer. It details the compound's primary molecular targets, the signaling pathways it modulates, and its ultimate effects on cancer cell fate. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to advance novel therapies for pancreatic cancer.
Core Mechanisms of Action
ONC212 exerts its anti-neoplastic effects in pancreatic cancer through a multi-pronged mechanism, primarily centered on the induction of cellular stress and the disruption of key survival pathways. The core mechanisms involve the direct engagement of the mitochondrial protease ClpP and the G-protein coupled receptor GPR132, leading to the activation of the Integrated Stress Response (ISR) and the Unfolded Protein Response (UPR), culminating in apoptosis and cell cycle arrest.
Targeting the Mitochondrial Protease ClpP
A key molecular target of ONC212 is the mitochondrial caseinolytic protease P (ClpP).[5][6][7] In normal cellular function, ClpP, in conjunction with its regulatory ATPase ClpX, forms the ClpXP protease complex, which is crucial for mitochondrial protein quality control.[8] ONC212 acts as a direct agonist of ClpP, causing its hyperactivation independent of ClpX.[7][9] This uncontrolled activation of ClpP leads to the degradation of various mitochondrial proteins, including components of the respiratory chain complexes.[8][10]
ONC212 treatment has been shown to decrease the expression of ClpX, further uncoupling the normal regulatory mechanism of ClpP.[5][6] The hyperactivation of ClpP and subsequent degradation of mitochondrial proteins impair oxidative phosphorylation (OXPHOS) and reduce mitochondrial ATP production.[5][6][10] This disruption of mitochondrial bioenergetics is a central tenet of ONC212's cytotoxic activity.[10] Pancreatic cancer cells that are highly dependent on OXPHOS are particularly sensitive to ONC212-induced apoptosis.[5][6]
Engagement of G-Protein Coupled Receptor GPR132
ONC212 also engages the G-protein coupled receptor GPR132, which is considered a pH sensor and a receptor for lactic acid.[1] This interaction is particularly relevant in the acidic tumor microenvironment of pancreatic cancer.[1] Engagement of GPR132 by ONC212 leads to the transient phosphorylation of Protein Kinase C (PKC).[1] Furthermore, GPR132 knockdown has been shown to reduce cell survival and synergize with ONC212, suggesting that ONC212's cytotoxic effects are at least partially mediated through the engagement and subsequent abrogation of pro-survival signaling downstream of GPR132.[1]
Induction of the Integrated Stress Response (ISR)
A major consequence of ONC212-induced mitochondrial dysfunction and other cellular perturbations is the activation of the Integrated Stress Response (ISR).[11][12] The ISR is a signaling network that cells activate in response to various stress conditions. A key event in the ISR is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global reduction in protein synthesis but selectively increases the translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4).[13][14][15]
ONC212 treatment leads to the induction of ATF4 and its downstream target, C/EBP homologous protein (CHOP), also known as DDIT3.[11][13] The ATF4-CHOP axis plays a critical role in promoting apoptosis under conditions of prolonged or severe cellular stress.[14] CHOP, in turn, can upregulate the expression of Death Receptor 5 (DR5), a key component of the extrinsic apoptosis pathway.[10][11]
Activation of the Unfolded Protein Response (UPR)
Concurrent with the ISR, ONC212 also activates the Unfolded Protein Response (UPR).[3] The UPR is a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[3] In some pancreatic cancer cell lines, ONC212 treatment leads to the activation of different branches of the UPR, which can either promote cell survival or, in sensitive cells, contribute to apoptosis.[3] In surviving cells, the UPR can lead to the upregulation of the ER chaperone GRP78/BIP, which can confer resistance to ONC212.[3]
Cellular Outcomes of ONC212 Treatment
The molecular events initiated by ONC212 culminate in distinct cellular outcomes, primarily apoptosis, cell cycle arrest, and modulation of autophagy. The specific outcome is often cell-context dependent.[5][6]
Apoptosis
ONC212 induces apoptosis in sensitive pancreatic cancer cell lines.[3] This is evidenced by the cleavage of PARP and caspases 3 and 8.[3][10] The induction of apoptosis is often more potent and occurs at lower concentrations with ONC212 compared to its analog, ONC201.[3] The pro-apoptotic effects of ONC212 are linked to the upregulation of DR5 and the downregulation of anti-apoptotic proteins like Mcl-1 and XIAP.[1][3]
Cell Cycle Arrest
In pancreatic cancer cell lines that are more resistant to apoptosis, ONC212 induces cell cycle arrest, primarily in the G1 or G2/M phase.[3] This anti-proliferative effect contributes to the overall tumor growth inhibition observed in preclinical models.[3]
Autophagy
The role of autophagy in the response to ONC212 appears to be complex. In some pancreatic cancer cell lines that undergo apoptosis, ONC212 has been observed to suppress autophagic markers like LC3II and Beclin 1.[1] This suggests that in these contexts, autophagy may act as a survival mechanism that is inhibited by ONC212.[1]
Quantitative Data
The anti-proliferative and cytotoxic effects of ONC212 have been quantified in numerous pancreatic cancer cell lines. The half-maximal growth inhibition (GI50) values are consistently in the nanomolar to low micromolar range, highlighting the potency of this compound.
| Cell Line | GI50 (µM) | Reference |
| AsPC-1 | 0.09 - 0.47 | [1] |
| HPAF-II | 0.09 - 0.47 | [1] |
| BxPC3 | 0.09 - 0.47 | [1] |
| CAPAN-2 | 0.09 - 0.47 | [1] |
| PANC-1 | 0.1 - 0.4 | [3] |
| CFPAC-1 | ~0.2 | [16] |
| Capan-1 | ~0.3 | [16] |
Note: GI50 values can vary depending on the specific experimental conditions.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by ONC212 and a general experimental workflow for its preclinical evaluation.
Caption: ONC212 signaling pathways in pancreatic cancer.
Caption: General preclinical evaluation workflow for ONC212.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[17][18][19]
-
Materials:
-
Pancreatic cancer cell lines
-
96-well opaque-walled multiwell plates
-
Cell culture medium
-
ONC212 stock solution
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
-
-
Protocol:
-
Seed pancreatic cancer cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of ONC212 in cell culture medium.
-
Treat the cells with varying concentrations of ONC212 and a vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate GI50 values from the dose-response curves.
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample of tissue homogenate or extract.
-
Materials:
-
Pancreatic cancer cell lysates (treated with ONC212 and controls)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against ClpP, ClpX, p-eIF2α, ATF4, CHOP, DR5, cleaved PARP, cleaved caspase-3, Akt, p-Akt, ERK, p-ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply chemiluminescent substrate and visualize protein bands using an imaging system.
-
Pancreatic Cancer Xenograft Model
This in vivo model is used to assess the anti-tumor efficacy of ONC212.[4][20][21]
-
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Pancreatic cancer cell lines
-
Matrigel (optional)
-
ONC212 formulation for oral gavage
-
Calipers for tumor measurement
-
-
Protocol:
-
Subcutaneously inject a suspension of pancreatic cancer cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.[4]
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer ONC212 (e.g., 50 mg/kg) or vehicle control via oral gavage at a specified frequency (e.g., daily or three times a week).[20][22]
-
Measure tumor volume with calipers regularly (e.g., twice a week).
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki67, cleaved caspase-3).
-
Combination Therapies
The mechanistic understanding of ONC212 has paved the way for rational combination therapies to enhance its anti-cancer activity in pancreatic cancer.
-
With Chemotherapy: ONC212 has shown synergistic effects when combined with standard-of-care chemotherapeutic agents for pancreatic cancer, including 5-fluorouracil, oxaliplatin, and irinotecan.[3][20]
-
With RTK Inhibitors: In pancreatic cancer cells with high expression of receptor tyrosine kinases (RTKs) like c-MET, combination with the RTK inhibitor crizotinib (B193316) has demonstrated synergy.[9] Similarly, combination with the IGF1-R inhibitor AG1024 has been effective in vitro and in vivo.[3]
-
With Glycolysis Inhibitors: Given that ONC212 impairs mitochondrial respiration, cells that rely on glycolysis for survival may be more resistant.[5][6] Combining ONC212 with a glycolysis inhibitor, such as 2-deoxy-D-glucose (2-DG), has been shown to synergistically induce apoptosis in pancreatic cancer cells.[5][6]
-
With MEK Inhibitors: Combination therapy with MEK inhibitors like trametinib (B1684009) has demonstrated synergistic cytotoxic effects in pancreatic cancer cell lines.[23]
Conclusion
ONC212 represents a promising therapeutic agent for pancreatic cancer with a novel and multifaceted mechanism of action. By targeting key cellular components involved in mitochondrial function, stress responses, and survival signaling, ONC212 effectively induces cell death and inhibits tumor growth in preclinical models of pancreatic cancer. The in-depth understanding of its mechanism of action provides a strong rationale for its continued clinical development, both as a monotherapy and in combination with other anti-cancer agents, to address the significant unmet medical need in this devastating disease.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Anti-pancreatic cancer activity of ONC212 involves the unfolded protein response (UPR) and is reduced by IGF1-R and GRP78/BIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. ONC212 is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of allosteric activation in human mitochondrial ClpP protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ClpP activator ONC-212 (TR-31) inhibits BCL2 and B-cell receptor signaling in CLL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imipridone Anticancer Compounds Ectopically Activate the ClpP Protease and Represent a New Scaffold for Antibiotic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ATF4 induction through an atypical integrated stress response to ONC201 triggers p53-independent apoptosis in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A stay of execution: ATF4 regulation and potential outcomes for the integrated stress response [frontiersin.org]
- 15. The integrated stress response in cancer progression: a force for plasticity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oncotarget.com [oncotarget.com]
- 17. promegaconnections.com [promegaconnections.com]
- 18. promega.com [promega.com]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 20. Anti-pancreatic cancer activity of ONC212 involves the unfolded protein response (UPR) and is reduced by IGF1-R and GRP78/BIP - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pancreatic Cancer Models - Pancreatic Cancer Action Network [pancan.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
A Technical Guide to Lead-212 Targeted Alpha Therapy: Core Principles and Clinical Translation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted Alpha Therapy (TAT) represents a paradigm shift in oncology, offering a highly potent and specific modality for cancer cell destruction. Among the arsenal (B13267) of alpha-emitting radionuclides, Lead-212 (²¹²Pb) has emerged as a particularly promising candidate due to its favorable decay characteristics, established production routes, and compelling preclinical and clinical data. This whitepaper provides an in-depth technical overview of the core principles of ²¹²Pb-based TAT, encompassing its mechanism of action, production and chelation chemistry, and a summary of key experimental data and protocols. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the advancement of next-generation radiopharmaceuticals.
Introduction to Targeted Alpha Therapy
Targeted Alpha Therapy is a form of radionuclide therapy that utilizes alpha-emitting isotopes conjugated to targeting molecules, such as monoclonal antibodies or peptides, to selectively deliver cytotoxic radiation to cancer cells.[1] Alpha particles, which are helium nuclei, possess high linear energy transfer (LET), depositing a large amount of energy over a very short path length of a few cell diameters (50-100 µm).[2] This dense ionization trail induces complex, difficult-to-repair double-strand breaks (DSBs) in the DNA of cancer cells, leading to potent and localized cell killing with minimal damage to surrounding healthy tissues.[3][4] It is estimated that only a few alpha particle traversals through a cell nucleus are required to induce cell death, a stark contrast to the thousands of beta particle decays needed for a similar effect.[3]
The Unique Attributes of Lead-212
Lead-212 is a compelling radionuclide for TAT due to several key properties:
-
In Vivo Alpha Generation: While ²¹²Pb itself is primarily a beta emitter, its therapeutic efficacy stems from its role as an in vivo generator of the potent alpha-emitter, Bismuth-212 (²¹²Bi), which has a half-life of 61 minutes.[5] This generator system provides a continuous supply of alpha particles directly at the tumor site.
-
Optimal Half-Life: The 10.64-hour half-life of ²¹²Pb is ideal for radiopharmaceutical applications.[6] It is long enough to allow for manufacturing, quality control, and administration to the patient, yet short enough to minimize long-term radiation exposure.[5]
-
Established Production: ²¹²Pb can be reliably produced from a Thorium-228/Radium-224 (²²⁸Th/²²⁴Ra) generator system, ensuring a consistent supply for clinical and research needs.[7]
-
Favorable Chelation Chemistry: ²¹²Pb forms stable complexes with well-established chelators, such as DOTA and TCMC, facilitating robust and efficient radiolabeling of targeting molecules.[8]
-
Theranostic Potential: The availability of the gamma-emitting isotope Lead-203 (²⁰³Pb) as a diagnostic partner to ²¹²Pb enables a true theranostic approach, where imaging can be used to predict and monitor the therapeutic response.[8]
Mechanism of Action of ²¹²Pb Targeted Alpha Therapy
The therapeutic effect of ²¹²Pb-based TAT is a multi-step process that culminates in the targeted destruction of cancer cells.
Decay Cascade of Lead-212
The decay of ²¹²Pb initiates a cascade that results in the emission of both beta and alpha particles. ²¹²Pb first decays to ²¹²Bi, which then rapidly decays via two branches, both of which result in the emission of a high-energy alpha particle, ultimately leading to the stable ²⁰⁸Pb isotope. It is the alpha emissions from ²¹²Bi and its daughter, Polonium-212 (²¹²Po), that are responsible for the potent cytotoxicity of this therapy.
Cellular Response to Alpha Particle-Induced DNA Damage
The primary mechanism of cell killing by alpha particles is the induction of complex DNA double-strand breaks (DSBs).[9] These lesions are particularly challenging for cellular repair machinery. The cellular response to these DSBs involves the activation of DNA damage response (DDR) pathways.
Production and Chelation of Lead-212
The clinical and widespread research use of ²¹²Pb is made possible by its reliable production and robust chelation chemistry.
Production of Lead-212
²¹²Pb is typically produced from a ²²⁸Th/²²⁴Ra generator. The longer-lived parent, ²²⁸Th (half-life 1.91 years), decays to ²²⁴Ra (half-life 3.66 days), which in turn decays to ²¹²Pb. This generator system allows for the on-demand elution of ²¹²Pb for radiolabeling.
Chelation Chemistry
To attach ²¹²Pb to a targeting molecule, a bifunctional chelator is used. This molecule has two key components: a cage-like structure that securely binds the ²¹²Pb ion and a reactive group that covalently links to the targeting antibody or peptide. The most commonly used chelators for ²¹²Pb are derivatives of the macrocycle DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its analogue TCMC (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetracarboxymethyl cyclen).[10] TCMC has shown particular promise due to its ability to form highly stable complexes with ²¹²Pb under mild conditions.[10]
Preclinical and Clinical Data Summary
A growing body of preclinical and clinical evidence supports the therapeutic potential of ²¹²Pb-based targeted alpha therapy across a range of cancer types.
Preclinical Efficacy
Table 1: Summary of Preclinical Efficacy of ²¹²Pb-Based Radiopharmaceuticals
| Radiopharmaceutical | Cancer Model | Key Findings | Reference(s) |
| ²¹²Pb-TCMC-Trastuzumab | Ovarian Cancer Xenograft | Significant tumor growth inhibition and increased median survival (58 to 157 days with carboplatin (B1684641) pre-treatment). | [11] |
| ²¹²Pb-DOTAMTATE | Neuroendocrine Tumor Xenograft | Single 10µCi dose increased median survival by 2.4-fold. Combination with 5-fluorouracil (B62378) resulted in 79% of mice being tumor-free. | [12] |
| ²¹²Pb-ADVC001 | Prostate Cancer (PSMA+) Xenograft | Single dose of 463 kBq led to >90-day median survival (vs. 8 days for control). Showed superiority to ¹⁷⁷Lu-PSMA-I&T. | [13] |
| ²¹²Pb-TCMC-YS5 | Prostate Cancer (CD46+) Xenograft | Single 20 µCi dose resulted in potent and sustained tumor inhibition and significantly increased survival. | [14] |
| [²¹²Pb]Pb-AB001 | Disseminated Prostate Cancer | Median survival of up to 47 days compared to 25 days for controls and 27 days for [¹⁷⁷Lu]Lu-PSMA-617. | [5] |
Clinical Trial Data
Table 2: Summary of Key Clinical Trials of ²¹²Pb-Based Radiopharmaceuticals
| Radiopharmaceutical | Cancer Type | Phase | Key Findings | Reference(s) |
| ²¹²Pb-TCMC-Trastuzumab | Peritoneal Carcinomatosis (HER2+) | I | Well-tolerated up to 27.4 MBq/m². No late renal, liver, or cardiac toxicity observed. Trend of decreasing tumor markers with increasing dose. | [15] |
| ²¹²Pb-DOTAMTATE (AlphaMedix™) | Neuroendocrine Tumors (SSTR+) | I/II | Phase I: Recommended phase 2 dose (RP2D) of 2.50 MBq/kg/cycle. 80% objective radiological response (ORR) in the first 10 subjects at RP2D. Well-tolerated with most common adverse events being nausea, fatigue, and alopecia. | [6][16] |
| II | PRRT-naïve: ORR of 47.2% in cohort 1 (N=36). PRRT-refractory: ORR of 30% in evaluable subjects. | [17][18] |
Experimental Protocols
Radiolabeling of TCMC-Trastuzumab with ²¹²Pb
This protocol outlines the general steps for radiolabeling a TCMC-conjugated antibody with ²¹²Pb.
-
Elution of ²¹²Pb: Elute ²¹²Pb from a ²²⁴Ra/²¹²Pb generator using 2M HCl.
-
Purification of ²¹²Pb: Evaporate the eluate to dryness and digest with 8M nitric acid. Extract the ²¹²Pb into a dilute nitric acid solution (0.1M).
-
pH Adjustment: Adjust the pH of the ²¹²Pb solution to 5.0-5.5 using a suitable buffer (e.g., ammonium (B1175870) acetate).
-
Incubation: Add the TCMC-trastuzumab conjugate to the buffered ²¹²Pb solution and incubate at 37°C for 30-60 minutes.
-
Quenching: Stop the reaction by adding a solution of DTPA or EDTA.
-
Quality Control: Determine the radiochemical purity using instant thin-layer chromatography (ITLC).
In Vitro Cytotoxicity Assay
A common method to assess the cell-killing efficacy of a radiopharmaceutical is the colony formation assay.
-
Cell Seeding: Plate cancer cells at a low density in multi-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the ²¹²Pb-labeled compound for a defined period (e.g., 24 hours).
-
Incubation: Remove the treatment and incubate the cells for a period that allows for colony formation (typically 7-14 days).
-
Staining and Counting: Fix and stain the colonies with a dye such as crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.
In Vivo Xenograft Tumor Model
Subcutaneous xenograft models are widely used to evaluate the in vivo efficacy of anticancer agents.
-
Cell Preparation: Harvest cancer cells from culture and resuspend them in a suitable medium, often mixed with Matrigel to support tumor growth.
-
Implantation: Subcutaneously inject a defined number of cells (e.g., 1-10 million) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals.
-
Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups and administer the ²¹²Pb-radiopharmaceutical (typically via intravenous or intraperitoneal injection).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight. The primary endpoint is often tumor growth delay or inhibition, and a secondary endpoint can be overall survival.
Future Directions and Conclusion
Lead-212 targeted alpha therapy is a rapidly advancing field with the potential to transform the treatment landscape for a variety of cancers. The compelling preclinical and clinical data, particularly in neuroendocrine and prostate cancers, underscore the promise of this modality. Future research will likely focus on:
-
Combination Therapies: Exploring the synergistic effects of ²¹²Pb-TAT with other cancer treatments, such as chemotherapy, immunotherapy, and external beam radiation.
-
Novel Targeting Molecules: Developing new antibodies and peptides to target a broader range of cancer-specific antigens.
-
Dosimetry and Treatment Planning: Refining personalized dosimetry approaches to optimize therapeutic efficacy while minimizing toxicity.
-
Expansion to New Indications: Investigating the utility of ²¹²Pb-TAT in other solid tumors and hematological malignancies.
References
- 1. oncoinvent.com [oncoinvent.com]
- 2. anzctr.org.au [anzctr.org.au]
- 3. researchgate.net [researchgate.net]
- 4. Alpha-Emitting Radionuclides: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic evaluation of [212Pb]Pb-AB001 and [177Lu]Lu-PSMA-617 in a mouse model of disseminated prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 7. researchgate.net [researchgate.net]
- 8. Establishment and Characterization of a Human Neuroendocrine Tumor Xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Double‐strand DNA break repair: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Pb-214/Bi-214-TCMC-Trastuzumab inhibited growth of ovarian cancer in preclinical mouse models [frontiersin.org]
- 11. Preclinical investigation of 212Pb-DOTAMTATE for peptide receptor radionuclide therapy in a neuroendocrine tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preclinical Evaluation of [212Pb]Pb-ADVC001: A Prostate-Specific Membrane Antigen–Targeted α-Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Safety and Outcome Measures of First-in-Human Intraperitoneal α Radioimmunotherapy With 212Pb-TCMC-Trastuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeted α-Emitter Therapy with 212Pb-DOTAMTATE for the Treatment of Metastatic SSTR-Expressing Neuroendocrine Tumors: First-in-Humans Dose-Escalation Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. ASCO – American Society of Clinical Oncology [asco.org]
Discovery and rationale for NEO212 development
An In-depth Technical Guide to the Discovery and Rationale for NEO212 Development
Executive Summary
NEO212 is a novel, first-in-class small-molecule anticancer agent developed to address the significant limitations of temozolomide (B1682018) (TMZ), the current standard-of-care chemotherapeutic for glioblastoma (GBM). By covalently conjugating TMZ with perillyl alcohol (POH), NEO212 is designed to overcome key mechanisms of TMZ resistance, enhance blood-brain barrier (BBB) penetration, and increase therapeutic potency.[1][2] Extensive preclinical studies have demonstrated its superior efficacy over TMZ in resistant tumor models, potent radiosensitizing effects, and a favorable safety profile.[3] NEO212 is currently under investigation in Phase 1/2 clinical trials for primary and metastatic brain tumors, with the potential to replace TMZ in the standard Stupp protocol and significantly improve outcomes for patients with aggressive brain cancers.[4][5][6]
The Challenge: Limitations of Temozolomide in Glioblastoma Treatment
Glioblastoma is the most aggressive primary brain tumor in adults. The standard of care, known as the Stupp protocol, involves surgical resection followed by radiation therapy (RT) with concurrent and adjuvant TMZ.[3] However, the efficacy of this regimen is severely hampered by intrinsic and acquired resistance to TMZ. Nearly half of all GBM tumors exhibit resistance from the outset.[5]
Two primary mechanisms underpin this resistance:
-
O⁶-methylguanine-DNA methyltransferase (MGMT): This DNA repair enzyme reverses the primary cytotoxic lesion induced by TMZ—the O⁶-methylguanine (O⁶MeG) adduct on DNA.[1][2] Tumors with high MGMT expression actively remove these adducts, rendering TMZ ineffective.[2]
-
DNA Mismatch Repair (MMR) Deficiency: A deficient MMR system prevents the cell from recognizing and processing TMZ-induced DNA damage, thereby failing to trigger the apoptotic cascade that leads to cell death.[3][5]
Furthermore, TMZ's efficacy is limited by its suboptimal penetration of the blood-brain barrier and dose-limiting toxicities, particularly myelosuppression.[2] This clinical reality creates a critical need for novel therapeutic agents that can overcome these resistance pathways and offer a better safety profile.
Discovery and Rationale for NEO212
NEO212 was conceived through a rational drug design strategy aimed at improving upon the therapeutic index of TMZ.[7] It is a chemical conjugate of two molecules with known anticancer properties: the alkylating agent temozolomide (TMZ) and the naturally occurring monoterpene perillyl alcohol (POH) .[8][9]
The rationale for this conjugation is multi-faceted:
-
Overcoming Resistance: POH has demonstrated cytotoxic activity against TMZ-resistant glioma cells.[2] The conjugation was predicted to create a novel molecule with unique characteristics capable of targeting both TMZ-sensitive and TMZ-resistant tumors, including those with high MGMT expression.[2]
-
Enhanced Blood-Brain Barrier Penetration: In silico studies predicted that the conjugation of the small, lipophilic POH molecule to TMZ would improve the resulting compound's ability to cross the BBB.[7][9] Preclinical animal studies later suggested that NEO212 could penetrate the BBB up to three times more efficiently than TMZ.[1][4]
-
Increased Potency and Reduced Toxicity: The design aimed to create a more potent molecule, allowing for lower effective doses and thereby reducing systemic toxicity.[2] Preclinical data indicate that NEO212 may be up to ten times more potent than TMZ while exhibiting less bone marrow toxicity.[4][7] The conjugate is more stable than the TMZ prodrug, potentially allowing for greater cellular uptake and efficacy.[1]
dot
Caption: Rationale for the development of NEO212.
Mechanism of Action
NEO212's primary mechanism of action remains based on the DNA alkylating properties of its TMZ component.[1] After administration, the molecule acts as a prodrug, ultimately releasing a methyldiazonium ion. This reactive cation transfers a methyl group to DNA bases, with the O⁶-methylguanine (O⁶MeG) adduct being the most cytotoxic lesion.[1] This damage disrupts DNA replication and triggers apoptosis, leading to cancer cell death.[2]
Beyond DNA alkylation, preclinical studies have revealed additional mechanisms:
-
Radiosensitization: NEO212 strongly sensitizes tumor cells, including cancer stem cells, to radiation, a function significantly stronger than that of TMZ.[3]
-
Anti-Angiogenesis: In animal models, chemoradiation with NEO212 resulted in significant anti-angiogenic effects in tumor tissue.[3]
-
Induction of Differentiation: In acute myeloid leukemia (AML) models, NEO212 was shown to force cancer cells to differentiate into a macrophage phenotype, a pathway incompatible with continued proliferation.[9][10]
dot
Caption: Proposed mechanism of action for NEO212.
Preclinical Efficacy and Pharmacokinetics
NEO212 has undergone extensive preclinical testing across a wide range of cancer models, consistently demonstrating superiority over TMZ.
In Vitro Cytotoxicity
NEO212 is cytotoxic to both TMZ-sensitive and a broad range of TMZ-resistant glioma cells, including those that are MGMT-positive.[2] Notably, it is significantly more potent than TMZ, POH, or an equimolar mixture of the two individual agents, indicating that the conjugate molecule has unique and powerful properties.[2]
| Cell Line Type | Key Finding | Citation |
| TMZ-Resistant Glioma (MGMT+) | NEO212 is cytotoxic, whereas TMZ has little effect. | [2] |
| TMZ-Resistant Glioma (MMR-deficient) | NEO212 overcomes resistance and extends survival in animal models. | [3] |
| Primary GBM Cells | NEO212 is cytotoxic to patient-derived tumor cells. | [2] |
| Normal Astrocytes & Endothelial Cells | NEO212 shows no significant toxicity to normal cells. | [2][11] |
| Acute Myeloid Leukemia (AML) | NEO212 induces apoptosis and differentiation even in TMZ-resistant AML cells. | [10] |
In Vivo Efficacy in Animal Models
In orthotopic mouse models of glioblastoma, NEO212 has shown remarkable therapeutic activity, especially when mimicking the clinical Stupp protocol.
| Model | Treatment | Outcome | Citation |
| TMZ-Resistant Human GB | NEO212 + RT | Strikingly superior extension of survival vs. TMZ + RT. | [3][5] |
| Radioresistant Human GB | NEO212 + RT | Significantly prolonged survival compared to TMZ + RT. | [3] |
| MGMT-Positive AML | NEO212 (2 cycles) | Apparent cure, with mice surviving >300 days disease-free. | [9][10] |
| Brain-Metastatic Breast Cancer | NEO212 | Effective against intracranial tumors. | [1] |
Pharmacokinetic Properties
Pharmacokinetic studies in mice have validated key aspects of NEO212's design.
| Parameter | Finding | Citation |
| Blood-Brain Barrier | Up to 3x better BBB penetrance compared to TMZ. | [1][4] |
| Brain:Plasma Ratio | Higher brain:plasma ratio compared to TMZ alone. | [6][12] |
| Tumor Concentration | Preferentially concentrates in brain tumor tissue over normal brain tissue. | [6][11][12] |
| Metabolism | Breaks down into well-characterized metabolites, including 5-aminoimidazole-4-carboxamide (B1664886) (AIC) and perillic acid (PA). | [1][12] |
| Toxicity Profile | Well-tolerated in animals; does not cause the severe bone marrow toxicity or leukopenia seen with equivalent or higher doses of TMZ. | [3][10] |
Key Experimental Protocols
The following are summaries of key methodologies used in the preclinical evaluation of NEO212.
Orthotopic Intracranial Glioma Rodent Model
-
Objective: To evaluate the in vivo efficacy of NEO212 in a clinically relevant brain tumor model.
-
Cell Lines: Human glioblastoma cell lines or primary, radioresistant human GB stem cells (representing different resistance mechanisms like MGMT expression or MMR deficiency) are used.[3][5]
-
Implantation: A stereotactic apparatus is used to inject tumor cells (e.g., 1x10⁵ cells in 5 µL) into the forebrain of immunocompromised mice (e.g., athymic nude mice).[2]
-
Tumor Monitoring: Tumor growth is monitored non-invasively via bioluminescent imaging for cell lines expressing luciferase.[3]
-
Treatment: Once tumors are established, animals are randomized into treatment groups. NEO212 or TMZ is administered via oral gavage, typically daily for 5 consecutive days per cycle, with or without focal radiation therapy (RT) to the head.[3][10]
-
Endpoints: The primary endpoint is overall survival. Secondary endpoints include analysis of tumor tissue via histology to quantify DNA damage (γH2AX staining), apoptosis (cleaved caspase-3 staining), and microvessel density (CD31 staining).[3][5]
dot
Caption: Preclinical in vivo experimental workflow.
Alkaline Comet Assay
-
Objective: To detect and quantify DNA single- and double-strand breaks induced by NEO212.
-
Protocol: Glioma cells are treated with NEO212, TMZ, or control vehicle for a specified time.[2] Cells are then harvested, embedded in low-melting-point agarose (B213101) on a microscope slide, and lysed to remove membranes and proteins, leaving behind nuclear DNA (nucleoids). The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. An electric current is applied, causing broken DNA fragments to migrate out of the nucleoid, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.[2] DNA is visualized with a fluorescent dye and quantified using imaging software.
Pharmacokinetic Analysis
-
Objective: To identify and quantify NEO212 and its metabolites in plasma, brain tissue, and excreta.
-
Methodology: Mass spectrometry (MS) and modified high-performance liquid chromatography (HPLC) are the primary methods used.[1][6][12]
-
Sample Collection: After oral gavage of NEO212 to mice, blood and brain tissue (both tumor and normal) are collected at various time points.
-
Sample Preparation: Samples are processed to extract the drug and its metabolites.
-
Analysis: The prepared samples are injected into an HPLC system for separation, followed by MS for identification and precise quantitation of NEO212, TMZ, POH, and their primary metabolites (AIC and PA).[1][12] This allows for the determination of key pharmacokinetic parameters like Cmax, Tmax, and tissue distribution.
Clinical Development
Based on the robust preclinical data, NEO212 has advanced into human clinical trials under an FDA Investigational New Drug (IND) application.[13]
-
Trial Design: An open-label, Phase 1/2 dose-finding, safety, and efficacy study is currently active.[6][11]
-
Patient Population: The trial is enrolling patients with radiographically-confirmed progression of Astrocytoma IDH-mutant, Glioblastoma IDH-wildtype, or uncontrolled solid tumor metastases to the brain.[6][11]
-
Phase 1: The initial phase is a 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[6] This phase has established tolerability up to 810 mg administered orally once daily on days 1-5 of a 28-day cycle.[14]
-
Phase 2: The Phase 2 portion will further assess the safety and efficacy of NEO212, both as a monotherapy and in combination with standard-of-care regimens for patients with brain metastases.[6]
Conclusion
NEO212 represents a rationally designed, next-generation therapeutic for malignant brain tumors. By covalently linking temozolomide with perillyl alcohol, NEO212 was created to specifically overcome the primary clinical failures of TMZ: resistance via MGMT and MMR deficiency, and suboptimal CNS delivery. The extensive and compelling preclinical data demonstrate that NEO212 is not only more potent than TMZ but also possesses a superior safety profile and a broader mechanism of action that includes potent radiosensitization.[3] The ongoing clinical trials will be critical in validating these preclinical findings and establishing NEO212 as a potential new standard of care, offering hope for patients with glioblastoma and other aggressive brain cancers.[13]
References
- 1. academic.oup.com [academic.oup.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. academic.oup.com [academic.oup.com]
- 4. NeOnc Initiates Cohort 3 in Phase 1 Clinical Trial of NEO212™, a Patented Novel Hybrid Drug Designed to Deliver ‘Double Punch’ Against Malignant Brain Tumors - BioSpace [biospace.com]
- 5. NEO212, temozolomide conjugated to NEO100, exerts superior therapeutic activity over temozolomide in preclinical chemoradiation models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neonc.com [neonc.com]
- 7. Potent Therapeutic Activity of NEO212 in Preclinical Models of Human and Canine Leukaemia and Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neonc.com [neonc.com]
- 9. NEO212, a Perillyl Alcohol-Temozolomide Conjugate, Triggers Macrophage Differentiation of Acute Myeloid Leukemia Cells and Blocks Their Tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. NEO212 for Brain Tumors · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 12. neonc.com [neonc.com]
- 13. neonc.com [neonc.com]
- 14. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
An In-depth Technical Guide to the Lead-212 Decay Chain and its Alpha Emission Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear decay properties of Lead-212 (²¹²Pb) and its progeny, with a specific focus on its alpha-emitting daughters. The unique characteristics of this decay chain make ²¹²Pb a highly promising radionuclide for Targeted Alpha Therapy (TAT). This document details the decay cascade, summarizes key quantitative data, outlines experimental methodologies for the characterization of its emissions, and provides visual representations of the decay process and experimental workflows.
The Lead-212 Decay Chain: A Pathway to Targeted Cell Kill
Lead-212 is a beta-emitting radionuclide with a half-life of 10.64 hours.[1][2] Its therapeutic efficacy stems from its decay to alpha-emitting daughters, Bismuth-212 (²¹²Bi) and Polonium-212 (²¹²Po).[3][4][5] Alpha particles are characterized by their high linear energy transfer (LET) and short path length in tissue (typically 50-100 micrometers), which allows for the delivery of a highly cytotoxic radiation dose to targeted cancer cells while minimizing damage to surrounding healthy tissue.[6][7]
The decay of ²¹²Pb proceeds as follows:
-
Lead-212 (²¹²Pb) decays via beta emission to Bismuth-212 (²¹²Bi) .
-
Bismuth-212 (²¹²Bi) has a branching decay. Approximately 64% of the time, it undergoes beta decay to the extremely short-lived Polonium-212 (²¹²Po) .[8] The remaining 36% of the time, it decays via alpha emission to Thallium-208 (²⁰⁸Tl) .[8]
-
Polonium-212 (²¹²Po) rapidly decays via the emission of a high-energy alpha particle to the stable Lead-208 (²⁰⁸Pb) .
-
Thallium-208 (²⁰⁸Tl) , a gamma-emitter, undergoes beta decay to the stable Lead-208 (²⁰⁸Pb) .[9]
This decay sequence is particularly advantageous for TAT as it results in the in-vivo generation of potent alpha particles at the tumor site.
Quantitative Decay Data
The following tables summarize the key quantitative data for the Lead-212 decay chain.
Table 1: Half-Lives and Decay Modes
| Nuclide | Half-Life | Decay Mode(s) | Daughter Nuclide(s) |
| Lead-212 (²¹²Pb) | 10.64 hours | β⁻ | Bismuth-212 (²¹²Bi) |
| Bismuth-212 (²¹²Bi) | 60.55 minutes | β⁻ (64.05%) / α (35.94%) | Polonium-212 (²¹²Po) / Thallium-208 (²⁰⁸Tl) |
| Polonium-212 (²¹²Po) | 0.3 microseconds | α | Lead-208 (²⁰⁸Pb) |
| Thallium-208 (²⁰⁸Tl) | 3.053 minutes | β⁻ | Lead-208 (²⁰⁸Pb) |
Table 2: Principal Alpha and Beta Emissions
| Parent Nuclide | Particle | Energy (MeV) | Intensity (%) |
| Lead-212 (²¹²Pb) | β⁻ (max) | 0.574 | 100 |
| Bismuth-212 (²¹²Bi) | α | 6.051 | 25.1 |
| α | 6.090 | 9.9 | |
| β⁻ (max) | 2.252 | 64.05 | |
| Polonium-212 (²¹²Po) | α | 8.785 | 100 |
| Thallium-208 (²⁰⁸Tl) | β⁻ (max) | 1.797 | 49.3 |
Table 3: Principal Gamma Emissions
| Nuclide | Gamma Energy (keV) | Intensity (%) |
| Lead-212 (²¹²Pb) | 238.63 | 43.3 |
| 300.09 | 3.3 | |
| Bismuth-212 (²¹²Bi) | 727.33 | 6.67 |
| 1620.56 | 1.47 | |
| Thallium-208 (²⁰⁸Tl) | 583.19 | 85.2 |
| 2614.51 | 99.8 |
Experimental Protocols for Emission Characterization
Accurate characterization of the alpha and gamma emissions from the ²¹²Pb decay chain is crucial for dosimetry, imaging, and quality control of ²¹²Pb-based radiopharmaceuticals.
Alpha Spectroscopy
Objective: To measure the energy and intensity of alpha particles emitted from the ²¹²Pb decay chain.
Methodology:
-
Sample Preparation:
-
For liquid samples, a common technique is to evaporate a small, known volume of the solution onto a polished metal disk (e.g., stainless steel or silver) to create a thin, uniform source.[10] This minimizes self-absorption of the alpha particles within the source material.
-
Electrodeposition can also be used to create thin, uniform sources, which is particularly useful for actinides.
-
For solid samples, thin films can be prepared using selective adsorption techniques.[11]
-
-
Instrumentation:
-
An alpha spectrometer consisting of a vacuum chamber, a semiconductor detector (typically a silicon surface barrier or ion-implanted silicon detector), a preamplifier, a multichannel analyzer (MCA), and data acquisition software is used.[12][13]
-
The vacuum chamber is essential to prevent energy loss of the alpha particles due to interaction with air molecules.
-
-
Calibration:
-
Energy calibration of the spectrometer is performed using a standard alpha source with well-characterized alpha energies, such as a mixed source of Americium-241 (²⁴¹Am), Plutonium-239 (²³⁹Pu), and Curium-244 (²⁴⁴Cm).[14]
-
A calibration curve is generated by plotting the known alpha energies against the corresponding channel number in the MCA.[13]
-
Efficiency calibration is also critical and is determined by measuring a standard source of known activity and relating it to the detector's solid angle.[14][15]
-
-
Data Acquisition and Analysis:
-
The prepared sample is placed in the vacuum chamber at a fixed distance from the detector.
-
The alpha spectrum is acquired for a sufficient time to achieve good counting statistics.
-
The resulting spectrum is analyzed to identify the characteristic energy peaks of the alpha-emitting daughters of ²¹²Pb (²¹²Bi and ²¹²Po).
-
The area under each peak is integrated to determine the relative intensity of each alpha emission.
-
Gamma Spectroscopy
Objective: To measure the energy and intensity of gamma rays emitted from the ²¹²Pb decay chain, which is important for imaging and dosimetry calculations.[2][16]
Methodology:
-
Sample Preparation:
-
Samples can be in liquid or solid form and are placed in a suitable container (e.g., vial or petri dish).
-
The geometry of the sample relative to the detector is crucial and must be reproducible.
-
-
Instrumentation:
-
A high-purity germanium (HPGe) detector is typically used for its excellent energy resolution.
-
The detector is coupled to a preamplifier, an amplifier, an MCA, and data acquisition software.
-
Lead shielding is used to reduce background radiation.
-
-
Calibration:
-
Energy and efficiency calibration are performed using certified gamma-emitting sources with a range of energies that bracket the expected gamma energies from the ²¹²Pb decay chain (e.g., Europium-152, Cobalt-60).
-
-
Data Acquisition and Analysis:
-
The sample is placed at a calibrated distance from the HPGe detector.
-
The gamma-ray spectrum is acquired.
-
The spectrum is analyzed to identify the characteristic gamma-ray peaks from ²¹²Pb and its daughters (primarily ²¹²Bi and ²⁰⁸Tl).[17]
-
The net peak areas are used to calculate the activity of each radionuclide.
-
Visualizations
The following diagrams illustrate the Lead-212 decay chain and a typical experimental workflow for alpha spectroscopy.
Caption: The decay chain of Lead-212 (²¹²Pb) to stable Lead-208 (²⁰⁸Pb).
Caption: A generalized workflow for alpha spectroscopy of a ²¹²Pb sample.
References
- 1. Isotope data for lead-212 in the Periodic Table [periodictable.com]
- 2. Lead-212: Unlocking the Potential of Targeted Alpha Therapy - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 3. Biological Effect of Lead-212 Localized in the Nucleus of Mammalian Cells: Role of Recoil Energy in the Radiotoxicity of Internal Alpha-Particle Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. Imaging and dosimetry for alpha-particle emitter radiopharmaceutical therapy: improving radiopharmaceutical therapy by … [ouci.dntb.gov.ua]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Alpha-particle spectroscopy - Wikipedia [en.wikipedia.org]
- 11. nucfilm.ch [nucfilm.ch]
- 12. ph.qmul.ac.uk [ph.qmul.ac.uk]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. arpansa.gov.au [arpansa.gov.au]
- 16. Quantitative SPECT/CT imaging of lead-212: a phantom study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
NEO212 Versus Temozolomide: Overcoming Resistance Mechanisms in Glioblastoma
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Temozolomide (B1682018) (TMZ) is the cornerstone of chemotherapy for glioblastoma (GBM), the most aggressive primary brain tumor.[1][2] However, its efficacy is frequently undermined by intrinsic and acquired resistance, leading to tumor recurrence in nearly all patients.[3] The primary mechanisms of TMZ resistance are well-established, centering on the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) and deficiencies in the DNA mismatch repair (MMR) pathway.[3][4][5] NEO212, a novel conjugate of TMZ and perillyl alcohol (POH), has emerged as a promising therapeutic agent designed to overcome these resistance hurdles.[6][7] Preclinical studies demonstrate that NEO212 exerts superior cytotoxicity against a broad range of TMZ-resistant glioma models, irrespective of their MGMT or MMR status.[4][7] This guide provides a detailed examination of the molecular mechanisms of TMZ resistance and a comprehensive analysis of how NEO212 circumvents these pathways, supported by quantitative data, experimental protocols, and pathway visualizations.
Temozolomide (TMZ): Mechanism of Action and Resistance
Mechanism of Action
Temozolomide is a small, lipophilic prodrug that can cross the blood-brain barrier.[8] At physiological pH, it undergoes spontaneous, non-enzymatic conversion to its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[2][9] MTIC then releases a highly reactive methyldiazonium cation, which acts as the alkylating species.[2][10] This cation transfers methyl groups to DNA, primarily at the N7 position of guanine (B1146940) (~70%) and the N3 position of adenine (B156593) (~9%), with a smaller but critically important fraction methylating the O6 position of guanine (5-8%).[11][12]
The O6-methylguanine (O6-MeG) adduct is the most cytotoxic lesion.[13][14][15] During DNA replication, O6-MeG frequently mispairs with thymine (B56734) (T) instead of cytosine (C).[15] In cells with a functional mismatch repair (MMR) system, this O6-MeG:T mismatch is recognized. The MMR machinery attempts to excise the incorrect thymine, but leaves the original O6-MeG lesion intact. This leads to a futile cycle of repair attempts that result in persistent single- and double-strand DNA breaks, ultimately triggering cell cycle arrest and apoptosis.[10][15]
Core Mechanisms of TMZ Resistance
1.2.1. O6-Methylguanine-DNA Methyltransferase (MGMT)
The most significant mechanism of TMZ resistance involves the DNA repair enzyme MGMT.[3][5] MGMT is a "suicide enzyme" that directly reverses the O6-MeG lesion by transferring the methyl group from guanine to one of its own cysteine residues.[8][13] This action repairs the DNA damage before it can trigger the MMR-mediated cytotoxic process. The MGMT protein is irreversibly inactivated in this process and subsequently degraded.[13][16]
Tumors with high levels of MGMT expression can efficiently repair TMZ-induced damage, rendering them resistant to therapy.[13][17] Conversely, tumors where the MGMT gene promoter is hypermethylated have silenced gene expression, low or absent MGMT protein levels, and are therefore more sensitive to TMZ.[9][13]
1.2.2. Mismatch Repair (MMR) Deficiency
A secondary, yet critical, mechanism of resistance arises from a deficient MMR system.[4][5] In MGMT-negative tumors, an intact MMR pathway is required for TMZ-induced cytotoxicity. If key MMR proteins (such as MSH2, MSH6, or MLH1) are mutated or absent, the O6-MeG:T mispairs are not recognized.[18] The cell tolerates the lesion, avoids the futile repair cycles, and continues to proliferate, leading to profound TMZ resistance and often a hypermutated phenotype.[15][18][19] Acquired MMR deficiency is a common feature of recurrent gliomas after TMZ treatment.[19]
1.2.3. Base Excision Repair (BER)
The Base Excision Repair (BER) pathway is responsible for repairing the more frequent N7-methylguanine and N3-methyladenine adducts.[5][20] While these lesions are less cytotoxic than O6-MeG, high BER activity can contribute to overall cell survival and TMZ tolerance, particularly in MMR-deficient cells where the cytotoxic effects of O6-MeG are already negated.[7][20] Overexpression of BER proteins has been identified as a mechanism of TMZ resistance.[7]
NEO212: A Novel Conjugate to Overcome Resistance
NEO212 is a new chemical entity created by covalently conjugating temozolomide with perillyl alcohol (POH), a naturally occurring monoterpene.[6][21] This conjugation is designed to enhance the therapeutic index of TMZ, improve its pharmacokinetic properties, and, most importantly, overcome the primary mechanisms of resistance.[6][14][22]
Mechanism of Action
Like its parent compound, NEO212 functions as a DNA alkylating agent.[7] The conjugation is believed to improve blood-brain barrier penetration and cellular uptake, leading to greater on-target DNA alkylation.[14][23] Critically, NEO212's cytotoxic activity appears to be independent of the common TMZ resistance pathways.[7] Studies show it induces cell death in TMZ-resistant glioma cells through multiple mechanisms, including not only potent DNA damage but also the induction of endoplasmic reticulum (ER) stress and inhibition of autophagy.[7]
Overcoming TMZ Resistance Pathways
2.2.1. Efficacy in MGMT-Expressing Tumors
NEO212 demonstrates potent cytotoxicity in glioma cells with high levels of MGMT expression, which are typically highly resistant to TMZ.[7][16] The precise mechanism for overcoming MGMT-mediated resistance is under investigation, but one key finding is that NEO212 treatment leads to a downregulation and diminished amount of intracellular MGMT protein.[16][24] This suggests that NEO212's potent DNA alkylation at the O6-guanine position may overwhelm the MGMT repair capacity, leading to the depletion of the MGMT protein pool via its suicide-enzyme mechanism.[16]
2.2.2. Efficacy in MMR-Deficient Tumors
Preclinical studies have consistently shown that NEO212 is effective against glioma models that are resistant to TMZ due to MMR deficiency.[4][7][25] Because its cytotoxic effects are not solely reliant on the futile MMR repair cycle that O6-MeG adducts trigger, NEO212 can induce cell death through alternative pathways. The induction of ER stress and inhibition of protective autophagy are unique features of NEO212 that contribute to its efficacy in this resistant phenotype.[7]
2.2.3. Efficacy in Tumors with High BER Activity
NEO212 has also proven effective against glioma cells that exhibit TMZ resistance through the overexpression of BER pathway proteins.[7] This indicates that the level and type of DNA damage induced by NEO212 are sufficient to kill tumor cells even when the BER pathway is highly active.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies comparing the efficacy of NEO212 and TMZ.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | TMZ Resistance Mechanism | TMZ IC50 (µM) | NEO212 IC50 (µM) | Reference |
|---|---|---|---|---|
| A172 | MGMT-negative (Sensitive) | 14.1 ± 1.1 | Not Reported | [26][27] |
| LN229 | MGMT-negative (Sensitive) | 14.5 ± 1.1 | Not Reported | [26][27] |
| SF268 | MGMT-positive (Resistant) | 147.2 ± 2.1 | Not Reported | [26][27] |
| T98G | MGMT-positive (Resistant) | >500 | ~100 | [17][28] |
| U251TR | BER Overexpression (Resistant) | >1000 | ~100 | [28] |
| HCT116-p53KO | MMR Deficient (Resistant) | >1000 | ~100 |[28] |
Note: IC50 values are approximate and compiled from multiple sources for illustrative purposes. Direct comparative studies may show slight variations.
Table 2: In Vivo Efficacy in Orthotopic Glioma Models
| Tumor Model | Treatment Group | Median Survival (Days) | Key Finding | Reference |
|---|---|---|---|---|
| U251TR (TMZ-Resistant) | Vehicle | ~25 | NEO212 significantly improves survival over TMZ. | [28][29] |
| TMZ (5 mg/kg) | ~25 | [29] | ||
| NEO212 (37.2 mg/kg) | ~37 | [29] | ||
| LN229TR2 (MGMT+/MMR-) | TMZ + RT | 87 | NEO212 + RT provides a dramatic survival benefit in a highly resistant model. | [30] |
| | NEO212 + RT | 349 | |[30] |
Visualization of Signaling Pathways and Workflows
TMZ Mechanism and Resistance Pathways
Caption: Temozolomide (TMZ) mechanism of action and primary resistance pathways.
NEO212 Overcoming TMZ Resistance
Caption: NEO212's multi-faceted mechanism overcomes key TMZ resistance pathways.
General Experimental Workflow
Caption: A typical preclinical workflow for evaluating NEO212 against TMZ.
Key Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effect of a compound on cancer cells and to calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Methodology:
-
Cell Seeding: Seed glioma cells (e.g., T98G, U251TR) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of NEO212 and TMZ in cell culture medium. Replace the medium in the wells with the drug-containing medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the drug concentration (log scale) to determine the IC50 value using non-linear regression.
Western Blot Analysis for MGMT Expression
This protocol is used to detect and quantify the levels of specific proteins, such as MGMT, in cell lysates.[31][32]
Methodology:
-
Protein Extraction: Lyse cultured glioma cells in RIPA buffer containing protease inhibitors. Determine the protein concentration of the resulting lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature approximately 20-50 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10-12% gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[31]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to MGMT (e.g., clone MT 3.1) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[33][34] Also probe a separate membrane or the same stripped membrane with an antibody for a loading control protein (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[32] The band intensity will correlate with the amount of MGMT protein.
Alkaline Comet Assay for DNA Damage
This assay (single-cell gel electrophoresis) is used to detect DNA single- and double-strand breaks in individual cells.[28]
Methodology:
-
Cell Preparation: Treat glioma cells with NEO212, TMZ, or vehicle for a defined period (e.g., 24 hours). Harvest the cells and resuspend them at a concentration of ~1x10^5 cells/mL in ice-cold PBS.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose (B213101) and immediately pipette onto a microscope slide pre-coated with normal-melting-point agarose. Allow it to solidify.
-
Cell Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes. The negatively charged DNA will migrate towards the anode. Damaged DNA with strand breaks will migrate faster and form a "comet tail," while undamaged DNA remains in the nucleoid (the "comet head").
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye such as SYBR Green or propidium (B1200493) iodide.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage using imaging software to measure parameters like tail length, tail intensity, and tail moment.
Conclusion and Future Directions
The development of resistance to temozolomide remains a major clinical challenge in the management of glioblastoma. The data strongly suggest that NEO212 is a promising therapeutic candidate engineered to overcome the principal drivers of TMZ resistance, namely high MGMT expression and MMR deficiency.[4][7][25] Its ability to induce cell death through multiple, potentially redundant pathways provides a robust mechanism of action against a broad range of TMZ-resistant tumor types.[7]
NEO212 is currently being evaluated in Phase 1/2 clinical trials for patients with recurrent high-grade gliomas and brain metastases.[21][35][36][37] The results of these trials will be critical in determining its safety profile and clinical efficacy. If the promising preclinical activity translates to human patients, NEO212 could represent a significant advancement, potentially replacing TMZ as a standard-of-care component for both newly diagnosed and recurrent glioblastoma, particularly for the large patient population whose tumors are intrinsically resistant to current therapy.[4][25][38]
References
- 1. Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | An overview of glioblastoma multiforme and temozolomide resistance: can LC-MS-based proteomics reveal the fundamental mechanism of temozolomide resistance? [frontiersin.org]
- 6. neonc.com [neonc.com]
- 7. NEO212, temozolomide conjugated to perillyl alcohol, is a novel drug for effective treatment of a broad range of temozolomide-resistant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Temozolomide - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Complex DNA repair pathways as possible therapeutic targets to overcome temozolomide resistance in glioblastoma [frontiersin.org]
- 11. Crosstalk between repair pathways elicits double-strand breaks in alkylated DNA and implications for the action of temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Temozolomide and Other Alkylating Agents in Glioblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of MGMT expression is associated with temozolomide resistance in glioblastoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Frontiers | How to sensitize glioblastomas to temozolomide chemotherapy: a gap-centered view [frontiersin.org]
- 16. NEO212, a Perillyl Alcohol-Temozolomide Conjugate, Triggers Macrophage Differentiation of Acute Myeloid Leukemia Cells and Blocks Their Tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | MGMT Expression Contributes to Temozolomide Resistance in H3K27M-Mutant Diffuse Midline Gliomas [frontiersin.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Temozolomide Treatment Alters Mismatch Repair and Boosts Mutational Burden in Tumor and Blood of Colorectal Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. neonc.com [neonc.com]
- 23. academic.oup.com [academic.oup.com]
- 24. mdpi.com [mdpi.com]
- 25. NEO212, temozolomide conjugated to NEO100, exerts superior therapeutic activity over temozolomide in preclinical chemoradiation models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Temozolomide Resistance in Glioblastoma Cell Lines: Implication of MGMT, MMR, P-Glycoprotein and CD133 Expression | PLOS One [journals.plos.org]
- 27. cancer-research-network.com [cancer-research-network.com]
- 28. aacrjournals.org [aacrjournals.org]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. docs.abcam.com [docs.abcam.com]
- 32. old.57357.org [old.57357.org]
- 33. datasheets.scbt.com [datasheets.scbt.com]
- 34. MGMT Antibody | Cell Signaling Technology [cellsignal.com]
- 35. NEO212 for Brain Tumors · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 36. NeOnc Initiates Cohort 3 in Phase 1 Clinical Trial of NEO212™, a Patented Novel Hybrid Drug Designed to Deliver ‘Double Punch’ Against Malignant Brain Tumors - BioSpace [biospace.com]
- 37. One moment, please... [neonc.com]
- 38. m.youtube.com [m.youtube.com]
The Biological Properties of Perillyl Alcohol in NEO212: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NEO212 is a novel small-molecule anticancer agent representing a significant advancement in the treatment of glioblastoma (GBM), a notoriously difficult-to-treat primary brain tumor. It is a chemical conjugate of perillyl alcohol (POH), a naturally occurring monoterpene, and the alkylating agent temozolomide (B1682018) (TMZ). This unique conjugation is designed to overcome key mechanisms of TMZ resistance, enhance blood-brain barrier penetration, and exert a multi-faceted attack on tumor cells. This technical guide provides a comprehensive overview of the biological properties of the perillyl alcohol component of NEO212, detailing its mechanism of action, impact on critical signaling pathways, and synergistic effects with TMZ. The information presented is supported by preclinical data and is intended to inform further research and development of this promising therapeutic agent.
Introduction to Perillyl Alcohol and NEO212
Perillyl alcohol (POH) is a naturally occurring monoterpenoid found in the essential oils of various plants, such as citrus fruits.[1] It has been investigated for its anticancer properties for over three decades.[2] While oral formulations of POH have shown limited clinical success, intranasal delivery has yielded encouraging results in malignant glioma patients.[2] The amphipathic nature of POH allows it to overcome biological barriers, including the blood-brain barrier (BBB), making it an attractive molecule for brain tumor therapy.[2][3]
NEO212 was engineered to leverage the BBB-penetrating and anticancer properties of POH by conjugating it with temozolomide (TMZ), the current standard-of-care chemotherapeutic agent for GBM.[1][4] This conjugation creates a new chemical entity with a novel mechanism of action.[2] NEO212 is designed for enhanced efficacy against TMZ-resistant tumors, which often express high levels of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[5][6] Preclinical studies have demonstrated that NEO212 has superior therapeutic activity compared to TMZ alone, particularly in combination with radiation therapy.[5][7]
Mechanism of Action of Perillyl Alcohol in NEO212
The perillyl alcohol component of NEO212 contributes to its overall anticancer activity through several mechanisms, which are distinct from and complementary to the DNA alkylating function of the TMZ moiety.
Enhanced Blood-Brain Barrier Penetration
A major challenge in treating brain tumors is the presence of the blood-brain barrier (BBB), which restricts the entry of most chemotherapeutic agents into the brain.[8] Perillyl alcohol's small, lipophilic molecular structure enables it to efficiently cross the BBB.[1] By conjugating POH to TMZ, NEO212 exhibits enhanced brain penetration compared to TMZ alone.[6] In silico modeling and preclinical studies in rodents have shown that NEO212 achieves higher concentrations in the brain, allowing for greater tumor cell uptake.[6]
Induction of Apoptosis
Perillyl alcohol is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[9] Studies have shown that POH can induce apoptosis in glioblastoma cell lines.[10] One of the key mechanisms by which POH induces apoptosis is through the upregulation of the pro-apoptotic protein Bak.[9] This preferential induction of Bak in malignant cells contributes to the targeted killing of tumor cells while sparing normal cells.[9]
Modulation of Key Signaling Pathways
Perillyl alcohol has been shown to modulate several critical signaling pathways that are often dysregulated in cancer, including glioblastoma.
-
Ras/Raf/ERK Pathway: The Ras signaling pathway is frequently activated in malignant gliomas and plays a crucial role in cell proliferation and survival.[11][12] Perillyl alcohol has been shown to suppress the synthesis of small G proteins, including Ras, thereby inhibiting the downstream Ras/Raf/ERK signaling cascade.[11][12]
-
TGF-β Signaling: The Transforming Growth Factor-β (TGF-β) pathway is implicated in glioblastoma progression, promoting invasion, angiogenesis, and immunosuppression.[13] NEO212 has been shown to block the endothelial-to-mesenchymal transition (EndMT) in tumor-associated brain endothelial cells by inhibiting the TGF-β pathway.[1][2] Specifically, NEO212 reduces the secretion of mature TGF-β and decreases the activation of its downstream effector, Smad3.[2]
-
Notch Signaling: The Notch signaling pathway is crucial for the maintenance of glioma stem cells (GSCs), a subpopulation of tumor cells responsible for therapy resistance and recurrence.[14] NEO212 has been found to inhibit Notch signaling, which, in conjunction with TGF-β inhibition, contributes to the reversion of the mesenchymal phenotype of tumor-associated endothelial cells and reduces their invasiveness.[1][2]
Quantitative Data from Preclinical Studies
Preclinical studies in various glioblastoma models have demonstrated the superior efficacy of NEO212 compared to TMZ. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Cytotoxicity of NEO212 in Glioblastoma Stem Cells
| Cell Line | IC50 of TMZ (μmol/L) | IC50 of NEO212 (μmol/L) | Reference |
| USC02 | 317 ± 42 | 43 ± 9 | [15] |
| USC04 | 323 ± 61 | 8 ± 2 | [15] |
Table 2: In Vivo Efficacy of NEO212 in Orthotopic Glioblastoma Mouse Models
| Tumor Model | Treatment Group | Median Overall Survival (days) | P-value (compared to RT alone) | Reference |
| MMR-deficient LN229TR2 | RT alone | 70 | - | [5] |
| TMZ + RT | 87 | Not Statistically Significant | [5] | |
| NEO212 + RT | 349 | 0.0018 | [5] | |
| Radioresistant human GB stem cells | RT alone | 80 | - | [5] |
| TMZ + RT | 84 | Not Statistically Significant | [5] | |
| NEO212 + RT | 137 | 0.006 | [5] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the biological properties of perillyl alcohol in NEO212.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
-
Cell Seeding: Glioblastoma cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of NEO212, TMZ, or vehicle control for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated from dose-response curves.
Western Blot Analysis
Western blotting is used to detect and quantify specific proteins in a sample. This technique was used to assess the expression of proteins such as MGMT and the DNA damage marker γH2AX.
-
Protein Extraction: Total protein is extracted from glioblastoma cells or tumor tissue using a lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-MGMT or anti-γH2AX) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
-
Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
In Vivo Orthotopic Glioblastoma Model
This model is used to evaluate the efficacy of anticancer agents in a setting that closely mimics human glioblastoma.
-
Cell Implantation: A specific number of human glioblastoma cells are stereotactically implanted into the brain of immunodeficient mice.[5]
-
Tumor Growth: The tumors are allowed to establish and grow for a defined period.
-
Treatment Administration: Mice are treated with NEO212, TMZ, or a vehicle control, often in combination with radiation therapy, following a schedule designed to mimic clinical protocols.[5]
-
Monitoring: The health and survival of the mice are monitored daily.
-
Endpoint Analysis: At the end of the study, the brains are harvested for histological and immunohistochemical analysis to assess tumor growth, DNA damage, apoptosis, and angiogenesis.[5]
Immunohistochemistry for Microvessel Density (CD31)
Immunohistochemistry (IHC) is used to visualize the distribution and abundance of specific proteins in tissue sections. CD31 is a marker for endothelial cells and is used to quantify microvessel density (MVD) as a measure of angiogenesis.
-
Tissue Preparation: Brain tumor tissues are fixed in formalin and embedded in paraffin (B1166041). The paraffin blocks are then sectioned into thin slices.
-
Antigen Retrieval: The tissue sections are deparaffinized, rehydrated, and treated to unmask the antigenic sites.
-
Blocking: The sections are incubated in a blocking solution to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The sections are incubated with a primary antibody against CD31.
-
Secondary Antibody and Detection: A labeled secondary antibody and a detection system are used to visualize the CD31-positive endothelial cells.
-
Counterstaining: The sections are counterstained with a nuclear stain (e.g., hematoxylin) to visualize the tissue morphology.
-
Microscopy and Quantification: The stained sections are examined under a microscope, and the microvessel density is quantified by counting the number of CD31-positive vessels in specific areas of the tumor.[16]
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams (Graphviz DOT Language)
The following diagrams illustrate the key signaling pathways modulated by the perillyl alcohol component of NEO212.
Caption: Perillyl Alcohol-Induced Apoptotic Pathway.
References
- 1. neonc.com [neonc.com]
- 2. neonc.com [neonc.com]
- 3. Viability fingerprint of glioblastoma cell lines: roles of mitotic, proliferative, and epigenetic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. NEO212, temozolomide conjugated to NEO100, exerts superior therapeutic activity over temozolomide in preclinical chemoradiation models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neonc.com [neonc.com]
- 7. NEO212, temozolomide conjugated to NEO100, exerts superior therapeutic activity over temozolomide in preclinical chemoradiation models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advanced Age in Humans and Mouse Models of Glioblastoma Show Decreased Survival from Extratumoral Influence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Feasibility of real-time molecular profiling for patients with newly diagnosed glioblastoma without MGMT promoter hypermethylation—the NCT Neuro Master Match (N2M2) pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ras pathway activation in gliomas: a strategic target for intranasal administration of perillyl alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ras pathway activation in gliomas: a strategic target for intranasal administration of perillyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transforming growth factor-β pathway activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of Notch Signaling Pathway in Glioblastoma Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Prognostic significance of microvessel density determined by an anti-CD105/endoglin monoclonal antibody in astrocytic tumors: comparison with an anti-CD31 monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to Lead-212 in Targeted Alpha Therapy
An In-depth Technical Guide to the Production of Medical-Grade Lead-212
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current methodologies for producing medical-grade Lead-212 (²¹²Pb), a promising radionuclide for Targeted Alpha Therapy (TAT). This document details the primary production pathways, purification protocols, and quality control measures necessary for the generation of ²¹²Pb suitable for radiopharmaceutical development.
Lead-212 is a critical radionuclide in the advancement of TAT for oncology. With a half-life of 10.64 hours, it serves as an in vivo generator for the potent alpha-emitter Bismuth-212 (²¹²Bi, T½ = 60.6 minutes)[1][2]. This therapeutic approach leverages the high linear energy transfer and short-range of alpha particles to induce double-strand DNA breaks in cancer cells, leading to targeted cell death with minimal damage to surrounding healthy tissue[3]. The convenient half-life of ²¹²Pb allows for transportation, radiolabeling of targeting molecules, and administration to patients[2][4].
Production Pathways for Lead-212
The primary source of ²¹²Pb is the decay of Thorium-228 (²²⁸Th), a long-lived radionuclide (T½ = 1.9 years)[5][6]. ²²⁸Th is often obtained from the decay of Uranium-232 (²³²U) or extracted from aged Thorium-232 (²³²Th) sources[7]. Two main types of generator systems are employed to produce ²¹²Pb from ²²⁸Th: Radium-224 (²²⁴Ra) based generators and Thorium-228 based generators.
Radium-224/Lead-212 Generator Systems
The most common method for producing ²¹²Pb for medical applications utilizes a ²²⁴Ra/²¹²Pb generator. In this system, the parent radionuclide ²²⁴Ra (T½ = 3.66 days) is first separated from ²²⁸Th and immobilized on a solid support, typically a cation exchange resin[6][8]. The shorter half-life of ²²⁴Ra compared to ²²⁸Th makes it a more manageable source for routine ²¹²Pb production in a laboratory or clinical setting[9].
Thorium-228/Lead-212 Generator Systems
Direct ²²⁸Th/²¹²Pb generators are also utilized, where ²²⁸Th is adsorbed onto a stationary phase. These generators have a much longer useful lifespan due to the long half-life of ²²⁸Th. However, they require more robust shielding and containment due to the higher activity of the parent radionuclide and the accumulation of long-lived decay daughters over time[5].
Purification and Separation Methodologies
Two primary techniques are employed to separate and purify ²¹²Pb from its parent radionuclides in generator systems: ion exchange chromatography and emanation.
Ion Exchange Chromatography
Principle: This method relies on the differential affinity of ²²⁸Th, ²²⁴Ra, and ²¹²Pb for an ion exchange resin. A solution containing the parent radionuclide is passed through a column packed with the resin. The parent is retained on the column, while the desired ²¹²Pb can be selectively eluted.
Experimental Protocol for a ²²⁴Ra/²¹²Pb Generator:
-
Generator Preparation: A column is packed with a strong cation exchange resin (e.g., AG MP-50)[10]. The ²²⁴Ra, previously separated from ²²⁸Th, is loaded onto the column in a low concentration acid solution (e.g., 0.1 M HCl) and allowed to equilibrate.
-
Elution of ²¹²Pb: After a sufficient time for ²¹²Pb to accumulate (typically 2-3 days to reach transient equilibrium), the ²¹²Pb is eluted from the column using a stronger acid solution, such as 2 M HCl[1][11].
-
Post-Elution Purification: The eluate containing ²¹²Pb may undergo further purification to remove any breakthrough of ²²⁴Ra or other impurities. This often involves evaporating the acidic eluate and redissolving the ²¹²Pb in a solution suitable for radiolabeling (e.g., 0.1 M nitric acid)[7][11].
Emanation Method
Principle: This technique leverages the gaseous nature of Radon-220 (²²⁰Rn, "thoron"), an intermediate in the decay chain between ²²⁴Ra and ²¹²Pb. The gaseous ²²⁰Rn emanates from a solid source containing ²²⁴Ra and is transported to a separate collection vessel where it decays to ²¹²Pb. This method offers the advantage of a physical separation, resulting in a very high purity ²¹²Pb product.
Experimental Protocol for an Emanation Generator:
-
Source Preparation: The parent radionuclide (either ²²⁸Th or ²²⁴Ra) is absorbed onto a high surface area material, such as quartz wool, and placed in a sealed "emanation chamber"[9][12].
-
²²⁰Rn Emanation and Collection: The gaseous ²²⁰Rn produced from the decay of ²²⁴Ra diffuses out of the source material and is carried by an inert gas stream or passive diffusion into a collection chamber[6][10].
-
²¹²Pb Harvesting: The ²²⁰Rn decays within the collection chamber, and its daughter, ²¹²Pb, deposits on the interior surfaces of the chamber. The collected ²¹²Pb is then rinsed from the chamber walls using a dilute acid solution (e.g., 0.1 M HCl)[9][12].
Quantitative Data and Performance Metrics
The efficiency of ²¹²Pb production is assessed by several key metrics, including yield and radionuclidic purity. The following tables summarize reported data from various production methods.
| Production Method | Parent Radionuclide | Eluent/Harvesting Solution | Yield of ²¹²Pb | Radionuclidic Purity of ²¹²Pb | Reference |
| Ion Exchange Generator | ²²⁴Ra | 2 M HCl | >90% | >99% | [1][11] |
| Ion Exchange Generator | ²²⁸Th | 1 M HCl | ~90% | >99% | [6] |
| Emanation Generator | ²²⁴Ra | 0.1 M HCl | 62% (trapped), >87% (harvested) | >99.98% | [9][13] |
| Emanation Generator | ²²⁸Th | 0.1 M HCl | 67-70% (trapped), >87% (harvested) | >99.98% | [9][13] |
| Pb-Selective Resin | ²²⁸Th | Ammonium Acetate | 69.3 ± 4.4% | >99% | [5] |
Table 1: Comparison of Lead-212 Production Methods
| Parameter | Specification | Reference |
| Radionuclidic Purity | >99.9% | [14] |
| Radiochemical Purity (after labeling) | >95% | [15] |
| ²²⁴Ra Breakthrough (from generator) | < 1 ppm | [6] |
Table 2: Quality Specifications for Medical-Grade Lead-212
Radiolabeling and Quality Control
Once purified, the medical-grade ²¹²Pb is used to radiolabel targeting molecules, such as antibodies or peptides, which have been conjugated with a suitable chelator.
Chelators: The choice of chelator is critical for the stability of the resulting radiopharmaceutical. For Lead-212, macrocyclic chelators such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and TCMC (1,4,7,10-tetraaza-1,4,7,10-tetra(2-carbamoylmethyl)cyclododecane) are commonly used due to their high affinity and in vivo stability[1][2].
Radiolabeling Protocol:
-
The purified ²¹²Pb solution is buffered to a pH of approximately 5.5.
-
The chelator-conjugated targeting molecule is added to the ²¹²Pb solution.
-
The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).
-
The radiolabeled product is then purified from unreacted ²¹²Pb, typically using size exclusion chromatography.
Quality Control: Rigorous quality control is essential to ensure the safety and efficacy of the final radiopharmaceutical product. Standard quality control tests include:
-
Radionuclidic Purity: Determined by gamma spectroscopy to identify and quantify any radionuclide impurities.
-
Radiochemical Purity: Assessed using techniques like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC) to determine the percentage of ²¹²Pb successfully attached to the targeting molecule.
-
Sterility and Endotoxin Levels: To ensure the product is free from microbial contamination and pyrogens.
Visualizing Production and Decay Pathways
The following diagrams illustrate the key processes involved in the production and decay of Lead-212.
Caption: The decay chain of Thorium-228 leading to stable Lead-208.
Caption: Workflow for a Radium-224/Lead-212 ion exchange generator.
Caption: Workflow for a Lead-212 emanation generator.
Conclusion
The production of medical-grade Lead-212 is a well-established process with multiple robust methodologies. Both ion exchange and emanation generator systems are capable of producing high-purity ²¹²Pb suitable for clinical applications. The choice of production method often depends on the scale of production required, available infrastructure, and regulatory considerations. Continued advancements in generator design, automation, and quality control will further enhance the accessibility and reliability of ²¹²Pb for the development of next-generation Targeted Alpha Therapies.
References
- 1. Methodology for Labeling Proteins and Peptides with Lead-212 (212Pb) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lead-212: Unlocking the Potential of Targeted Alpha Therapy - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 3. Different 212Pb Generators and Its Radiation Safety Concerning 220Rn (Thoron) Emanation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methodology for labeling proteins and peptides with lead-212 (212Pb). | Semantic Scholar [semanticscholar.org]
- 5. Production, purification, and radiolabeling of the 203Pb/212Pb theranostic pair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 212Pb: Production Approaches and Targeted Therapy Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oncoinvent.com [oncoinvent.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. US11383204B1 - Method for production of lead-212 isotope - Google Patents [patents.google.com]
- 11. Methodology for labeling proteins and peptides with lead-212 (212Pb) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Experimental Generator for Production of High-Purity 212Pb for Use in Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
NEO212: An In-depth Technical Guide to Early Preclinical In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NEO212 is a novel small-molecule anticancer agent developed as a chemical conjugate of the DNA alkylating agent temozolomide (B1682018) (TMZ) and the naturally occurring monoterpene perillyl alcohol (POH).[1][2][3] This strategic conjugation is designed to enhance the therapeutic efficacy of TMZ, particularly in the context of glioblastoma multiforme (GBM), a notoriously aggressive and treatment-resistant primary brain tumor.[1][3][4][5] Preclinical in vitro studies have demonstrated that NEO212 possesses potent cytotoxic activity against a broad range of cancer cell lines, including those resistant to conventional TMZ therapy.[3][6] This document provides a comprehensive overview of the early preclinical in vitro findings, detailing the experimental methodologies, summarizing key quantitative data, and visualizing the elucidated mechanisms of action.
Core Mechanism of Action
NEO212 functions as a multi-faceted agent, primarily exerting its anticancer effects through DNA alkylation, a mechanism inherited from its TMZ component.[2][3] The conjugation with POH, however, appears to confer unique properties that overcome common mechanisms of TMZ resistance and introduce additional cytotoxic pathways.[3]
The interaction of the methyldiazonium ion, a breakdown product of TMZ and NEO212, with DNA results in the formation of various alkylated bases. The most cytotoxic of these is O6-methylguanine (O6MeG).[2] A key mechanism of resistance to TMZ is the overexpression of O6-methylguanine-DNA methyltransferase (MGMT), a DNA repair enzyme that removes the methyl group from O6MeG.[2][6] In vitro studies have shown that NEO212 can overcome TMZ resistance mediated by high levels of MGMT, deficiencies in the mismatch repair (MMR) pathway, and overexpression of the base excision repair (BER) pathway.[3][6]
Beyond DNA damage, NEO212 has been shown to induce endoplasmic reticulum (ER) stress and inhibit autophagy, cellular processes that can be exploited to trigger cancer cell death.[3] Furthermore, in the context of acute myeloid leukemia (AML), NEO212 has been observed to induce macrophage differentiation, forcing the cancer cells into a non-proliferative state.[7][8]
Quantitative Analysis of In Vitro Efficacy
NEO212 has consistently demonstrated superior cytotoxicity compared to TMZ and POH, both individually and in combination, across various cancer cell lines.
| Cell Line | Cancer Type | Key Resistance Mechanism | NEO212 Efficacy Highlight | Reference |
| U251TR | Glioblastoma | Temozolomide-Resistant | More cytotoxic than equimolar concentrations of TMZ. | [9] |
| T98G | Glioblastoma | MGMT Positive | NEO212 is cytotoxic to MGMT-positive glioma cells. | [10] |
| USC02, USC04 | Glioblastoma Stem Cells | - | 10-fold more cytotoxic than TMZ.[4] | [4] |
| A2780, SK-O-V3 | Ovarian Cancer | - | Significantly more apoptotic cells compared to TMZ, POH, or TMZ+POH. | [11] |
| HL60, KG1, THP1 | Acute Myeloid Leukemia | MGMT Positive (TMZ-Resistant) | Potent cytotoxic effects against MGMT-positive AML cells. | [8] |
| 6D10 | Acute Myeloid Leukemia | Cytarabine-Resistant | Equally potent in highly AraC-resistant cells. | [8][12] |
Key Experimental Protocols
Cell Viability and Cytotoxicity Assays
-
MTT Assay: To assess cell viability, glioma cells were seeded in 96-well plates and treated with varying concentrations of NEO212, TMZ, or POH. Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well. The resulting formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at a specific wavelength to determine the percentage of viable cells relative to untreated controls.
-
Colony-Forming Assay: To evaluate the long-term proliferative capacity of cells after treatment, a colony-forming assay was performed. Cells were seeded at a low density in 6-well plates and treated with the respective drugs. After a designated period, the medium was replaced with fresh, drug-free medium, and the cells were allowed to grow until visible colonies formed. Colonies were then fixed, stained with crystal violet, and counted.
DNA Damage Assessment
-
Alkaline Comet Assay: To detect single- and double-stranded DNA breaks, the alkaline comet assay was utilized.[10] Cells treated with NEO212 or TMZ were embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail," which was visualized by fluorescence microscopy and quantified to assess the extent of DNA damage.[9][10]
-
Western Blot for DNA Damage Markers: To investigate the activation of the DNA damage response pathway, Western blot analysis was performed.[9] Cell lysates from treated and untreated cells were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key DNA damage marker proteins such as phosphorylated ATM (p-ATM), phosphorylated Chk2 (p-Chk2), and phosphorylated H2AX (γH2AX).[9][13]
Analysis of Cellular Stress and Death Pathways
-
Western Blot for ER Stress and Autophagy Markers: To determine if NEO212 induces ER stress and inhibits autophagy, Western blotting was used.[3] Membranes were probed with antibodies against the ER stress markers GRP78 and CHOP, and the autophagy markers LC3-I/II and p62.[9]
-
Apoptosis Assay (Annexin V & Propidium (B1200493) Iodide Staining): To quantify apoptosis, cells were stained with Annexin V-FITC and propidium iodide (PI).[11] Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells. The stained cells were then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
Visualizing the Mechanisms of NEO212
Proposed Mechanism of Action of NEO212
Caption: Overview of NEO212's multi-pronged attack on cancer cells.
Experimental Workflow for Assessing NEO212-Induced DNA Damage
Caption: Workflow for evaluating DNA damage induced by NEO212.
Signaling Pathway of NEO212 in Glioma Stem Cell Migration and Invasion
Caption: NEO212's impact on glioma stem cell migration.
Conclusion
The early preclinical in vitro data for NEO212 are highly encouraging. The compound demonstrates superior cytotoxicity against a variety of cancer cell lines, including those with established resistance to the current standard-of-care, temozolomide. Its multifaceted mechanism of action, which includes enhanced DNA damage, induction of ER stress, inhibition of autophagy, and modulation of key signaling pathways involved in cell migration, positions NEO212 as a promising candidate for further preclinical and clinical development. The detailed experimental protocols outlined in this guide provide a foundation for future research aimed at further elucidating the therapeutic potential of this novel agent.
References
- 1. neonc.com [neonc.com]
- 2. academic.oup.com [academic.oup.com]
- 3. NEO212, temozolomide conjugated to perillyl alcohol, is a novel drug for effective treatment of a broad range of temozolomide-resistant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. neonc.com [neonc.com]
- 6. oncoscience.us [oncoscience.us]
- 7. NEO212, a Perillyl Alcohol-Temozolomide Conjugate, Triggers Macrophage Differentiation of Acute Myeloid Leukemia Cells and Blocks Their Tumorigenicity [mdpi.com]
- 8. NEO212, a Perillyl Alcohol-Temozolomide Conjugate, Triggers Macrophage Differentiation of Acute Myeloid Leukemia Cells and Blocks Their Tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Potentially Curative Therapeutic Activity of NEO212, a Perillyl Alcohol-Temozolomide Conjugate, in Preclinical Cytarabine-Resistant Models of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NEO212, temozolomide conjugated to NEO100, exerts superior therapeutic activity over temozolomide in preclinical chemoradiation models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NEO212 Formulation for Oral Administration In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
NEO212 is a novel, small-molecule anti-cancer agent developed by NeOnc Technologies Holdings, Inc. It is a chemical conjugate of the DNA alkylating agent temozolomide (B1682018) (TMZ) and a highly purified formulation of perillyl alcohol (POH), a naturally occurring monoterpene.[1] This innovative formulation is designed to enhance the therapeutic efficacy of TMZ, particularly for central nervous system (CNS) cancers like glioblastoma multiforme (GBM), by improving its ability to cross the blood-brain barrier and overcome common mechanisms of drug resistance.[1][2] Preclinical in vivo studies have demonstrated the potential of orally administered NEO212 to effectively treat various cancers, including those resistant to conventional therapies.
These application notes provide a comprehensive overview of the in vivo use of NEO212, including its mechanism of action, key preclinical findings, and detailed protocols for its oral administration in rodent models.
Mechanism of Action
NEO212 is designed to deliver a "double punch" against cancer cells through the combined actions of its two components, temozolomide and perillyl alcohol.[3]
-
Temozolomide (TMZ) Moiety: As a DNA alkylating agent, TMZ methylates DNA, leading to cytotoxicity and the induction of apoptosis in rapidly dividing cancer cells.[2]
-
Perillyl Alcohol (POH) Moiety: POH exhibits pleiotropic anti-cancer effects, including the induction of apoptosis, inhibition of cell proliferation, and reversion of the transformed phenotype in tumor cells.[1] Critically, POH can modulate multiple signaling pathways implicated in cancer progression, such as the Ras/Raf/ERK, PI3K/Akt/mTOR, and Notch pathways. This multi-targeted approach may contribute to overcoming resistance to TMZ alone.
Preclinical studies suggest that NEO212 may be less toxic and has the potential to penetrate the blood-brain barrier more efficiently than TMZ, with significantly greater potency.[3][4]
Key Preclinical In Vivo Data
Oral administration of NEO212 has shown significant therapeutic activity in various preclinical cancer models. The following tables summarize key quantitative data from these studies.
Table 1: Pharmacokinetic Properties of NEO212 in Mice Following a Single Oral Gavage
| Parameter | Value | Animal Model | Dosage | Source |
| Plasma Half-life | 94 minutes | C57BL/6 Mice | 50 mg/kg | [5] |
| Peak Plasma Concentration (Tmax) | 15 minutes | C57BL/6 Mice | 50 mg/kg | [5] |
| Brain-to-Plasma Ratio vs. TMZ | 3-fold greater than TMZ | Mice | Not Specified | [1][6] |
| Excretion Route (Unaltered NEO212) | Feces | Mice | Not Specified | [7] |
| Excretion Route (AIC Metabolite) | Urine | Mice | Not Specified | [7] |
Table 2: In Vivo Efficacy of Orally Administered NEO212 in Rodent Cancer Models
| Cancer Model | Animal Model | Treatment Regimen | Key Findings | Source |
| Glioblastoma (TMZ-resistant) | Athymic Nude Mice | 25 mg/kg/day, 5 days on/2 days off/5 days on | Strikingly superior extension of survival compared to TMZ.[1][2] | [1][2] |
| Acute Myeloid Leukemia (TMZ-resistant) | Immuno-deficient Mice | 25 mg/kg/day, two 5-day cycles | Apparent cure, with mice surviving >300 days without signs of disease.[8] | [8] |
| Human and Canine Leukemia & Lymphoma | Immuno-deficient Mice | 25 mg/kg/day, two 5-day cycles | Strikingly extended survival of treated animals.[9][10] | [9][10] |
Table 3: Preclinical Safety and Toxicology of Orally Administered NEO212
| Species | Dosage | Duration | Observations | Source |
| Rats | 200 mg/kg/day | 5-day cycle | Well-tolerated with no severe leukopenia observed, unlike with TMZ administration. | [8] |
| Beagle Dogs | 50 mg/kg/day | 5-day course | Well-tolerated with no severe adverse events.[10] | [10] |
Experimental Protocols
The following protocols are based on methodologies reported in published preclinical studies of NEO212. Researchers should adapt these protocols to their specific experimental needs and ensure compliance with their institution's animal care and use guidelines.
Protocol 1: Preparation of NEO212 for Oral Gavage
Materials:
-
NEO212 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
OraPlus® suspending vehicle
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of NEO212 based on the desired dose and the number and weight of the animals to be treated.
-
For each dose, first dissolve the calculated amount of NEO212 powder in a small volume of DMSO.
-
Add the NEO212/DMSO solution to the appropriate volume of OraPlus® suspending vehicle to achieve the final desired concentration.
-
Vortex the mixture thoroughly to ensure a uniform suspension.
-
Prepare the dosing solution fresh on the day of administration.
Note: The original preclinical studies utilized a formulation of NEO212 dissolved in DMSO and then mixed in an OraPlus® suspending vehicle.[1][6]
Protocol 2: Oral Administration of NEO212 to Mice via Gavage
Materials:
-
Prepared NEO212 dosing solution
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or rigid with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each mouse immediately before dosing to accurately calculate the required volume of the NEO212 suspension.
-
The typical maximum oral gavage volume for mice is 10 mL/kg.
-
-
Restraint:
-
Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head. The body should be held in a vertical position.
-
-
Gavage Needle Insertion:
-
Measure the correct insertion depth by holding the gavage needle alongside the mouse, from the tip of the nose to the last rib. Mark this length on the needle.
-
Gently insert the gavage needle into the diastema (the space behind the incisors) and advance it along the roof of the mouth toward the esophagus. The mouse should naturally swallow the needle as it is advanced.
-
Caution: Do not force the needle. If resistance is met, withdraw and re-attempt.
-
-
Administration:
-
Once the needle is correctly positioned in the esophagus (to the pre-measured depth), slowly and steadily depress the syringe plunger to administer the NEO212 suspension.
-
-
Post-Administration:
-
After administration, gently remove the gavage needle in a single, smooth motion.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or leakage of the substance from the mouth or nose.
-
Protocol 3: In Vivo Efficacy Study in an Orthotopic Glioblastoma Mouse Model
Materials:
-
Human glioblastoma cell lines (e.g., U251, LN229, or patient-derived glioma stem cells)
-
Immuno-compromised mice (e.g., athymic nude or NOD/SCID)
-
Stereotaxic apparatus
-
Prepared NEO212 dosing solution and vehicle control
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Tumor Cell Implantation:
-
Harvest and resuspend glioblastoma cells in a sterile, serum-free medium or saline.
-
Under anesthesia, intracranially implant the tumor cells into the desired brain region (e.g., striatum) of the mice using a stereotaxic apparatus.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish for a set period (e.g., 7-14 days).
-
Monitor tumor growth using a non-invasive imaging modality such as bioluminescence imaging.
-
-
Treatment Initiation and Schedule:
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer NEO212 (e.g., 25 mg/kg/day) or vehicle control orally via gavage according to the desired schedule (e.g., 5 consecutive days, followed by a 2-day break, and another 5 days of treatment).[1]
-
-
Efficacy Assessment:
-
Monitor animal health and body weight regularly.
-
Track tumor progression via imaging throughout the study.
-
Record the survival of each animal. The primary endpoint is typically overall survival.
-
-
Data Analysis:
-
Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare the survival of the different treatment groups.
-
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways Modulated by Perillyl Alcohol (POH)
The perillyl alcohol component of NEO212 is known to modulate several key signaling pathways involved in cancer cell proliferation, survival, and invasion.
Caption: POH component of NEO212 inhibits the Ras/Raf/ERK signaling pathway.
Caption: POH component of NEO212 inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: POH component of NEO212 inhibits the Notch signaling pathway.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing the in vivo efficacy of oral NEO212.
Conclusion
NEO212 represents a promising therapeutic strategy for the treatment of glioblastoma and other challenging cancers. Its unique dual-action mechanism, favorable pharmacokinetic profile, and demonstrated preclinical efficacy and safety warrant further investigation. The protocols and data presented in these application notes are intended to facilitate future in vivo research into this novel anti-cancer agent.
References
- 1. NEO212, temozolomide conjugated to NEO100, exerts superior therapeutic activity over temozolomide in preclinical chemoradiation models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NEO212, temozolomide conjugated to NEO100, exerts superior therapeutic activity over temozolomide in preclinical chemoradiation models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neonc.com [neonc.com]
- 4. neonc.com [neonc.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. NEO212, a Perillyl Alcohol-Temozolomide Conjugate, Triggers Macrophage Differentiation of Acute Myeloid Leukemia Cells and Blocks Their Tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent Therapeutic Activity of NEO212 in Preclinical Models of Human and Canine Leukaemia and Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potent Therapeutic Activity of NEO212 in Preclinical Models of Human and Canine Leukaemia and Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling Antibodies with Lead-212
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted Alpha Therapy (TAT) is a promising modality in cancer treatment that utilizes alpha-emitting radionuclides to deliver highly cytotoxic radiation to tumor cells while minimizing damage to surrounding healthy tissues.[1][2][3] Lead-212 (²¹²Pb), with a half-life of 10.6 hours, is a particularly attractive candidate for TAT as it acts as an in vivo generator for the alpha-emitter Bismuth-212 (²¹²Bi).[4][5] This protocol provides a detailed methodology for the radiolabeling of monoclonal antibodies with ²¹²Pb using the bifunctional chelator 2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraaza-1,4,7,10,tetra-(2-carbamoylmethyl)-cyclododecane (TCMC). TCMC is the chelator of choice as it forms a more stable complex with Lead-212, especially at lower pH, compared to other chelators like DOTA.[6]
This document outlines the procedures for the elution of ²¹²Pb from a ²²⁴Ra/²¹²Pb generator, the conjugation of the TCMC chelator to an antibody, the radiolabeling reaction, and the subsequent purification and quality control of the final ²¹²Pb-labeled antibody.
Quantitative Data Summary
The following table summarizes key quantitative data associated with the radiolabeling of antibodies with Lead-212, using Trastuzumab-TCMC as an example.
| Parameter | Value | Reference |
| ²¹²Pb Elution Efficiency from ²²⁴Ra/²¹²Pb Generator | > 90% | [4][7] |
| Radiochemical Yield (by ITLC) | 94 ± 4% (n=7) | [4][7] |
| Isolated Yield (after PD-10 column purification) | 73 ± 3% (n=7) | [4] |
| ²¹²Pb Half-life | 10.6 hours | [6] |
| ²¹²Bi Half-life (daughter nuclide) | 60.6 minutes | [8] |
| Time for entire process (elution to injectable dose) | ~3.5 hours | [4] |
Experimental Protocols
Part 1: Elution and Preparation of Lead-212
This protocol describes the elution of ²¹²Pb from a ²²⁴Ra/²¹²Pb generator and its subsequent purification.
Materials:
-
²²⁴Ra/²¹²Pb generator
-
2 M Hydrochloric acid (HCl)
-
8 M Nitric acid (HNO₃)
-
0.1 M Nitric acid (HNO₃)
-
Heating block
-
Lead-shielded container
Procedure:
-
Elute the ²¹²Pb from the ²²⁴Ra/²¹²Pb generator using 2 M HCl. The elution process is efficient, yielding over 90% of the available ²¹²Pb.[4][7]
-
Transfer the eluate to a clean vial in a lead-shielded container.
-
Evaporate the generator eluate to dryness under a stream of nitrogen or argon.
-
Digest the residue with 8 M HNO₃ and evaporate to dryness. Repeat this step.[4][7]
-
Extract the ²¹²Pb from the residue by dissolving it in 0.1 M HNO₃.[4][7] Approximately 75-90% of the ²¹²Pb is typically extracted in this step.[4]
-
The resulting ²¹²Pb in 0.1 M HNO₃ is now ready for the radiolabeling reaction.
Part 2: Conjugation of TCMC Chelator to Antibody
This protocol details the conjugation of the TCMC chelator to a monoclonal antibody (e.g., Trastuzumab).
Materials:
-
Monoclonal antibody (e.g., Trastuzumab)
-
TCMC (2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraaza-1,4,7,10,tetra-(2-carbamoylmethyl)-cyclododecane)
-
0.1 M Sodium Carbonate buffer (pH 9.0)
-
0.9% Sodium Chloride (NaCl)
-
Centrifugal filter units (e.g., Vivaspin, 30 or 50 kDa MWCO)
-
Spectrophotometer
Procedure:
-
Prepare the antibody solution in 0.1 M sodium carbonate buffer (pH 9.0).
-
Add the TCMC chelator to the antibody solution. A molar ratio of 5-20:1 (TCMC:antibody) is commonly used.[6]
-
Incubate the reaction mixture for 2 hours at room temperature with gentle agitation.[6]
-
To remove unconjugated TCMC, dilute the reaction mixture 1:10 with 0.9% NaCl and concentrate it using a centrifugal filter unit. Repeat this washing and concentration step three times.[6]
-
Determine the concentration of the antibody and the number of TCMC chelates per antibody using a spectrophotometric assay. The typical chelator to antibody ratio is between 2 and 5.[6]
-
Store the TCMC-conjugated antibody at 4°C until radiolabeling.[6]
Part 3: Radiolabeling of TCMC-Antibody with Lead-212
This protocol describes the labeling of the TCMC-conjugated antibody with the prepared ²¹²Pb.
Materials:
-
²¹²Pb in 0.1 M HNO₃ (from Part 1)
-
TCMC-conjugated antibody (from Part 2)
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 5.5)
-
0.1 M Diethylenetriaminepentaacetic acid (DTPA) or Ethylenediaminetetraacetic acid (EDTA) solution
-
Heating block
Procedure:
-
Adjust the pH of the ²¹²Pb solution to 5.5 using ammonium acetate buffer.[4][7]
-
Add the TCMC-conjugated antibody to the pH-adjusted ²¹²Pb solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Quench the reaction by adding a small volume of 0.1 M DTPA or EDTA solution to chelate any remaining free ²¹²Pb.[4]
Part 4: Purification of the ²¹²Pb-Labeled Antibody
This protocol details the purification of the radiolabeled antibody from unreacted components.
Materials:
-
PD-10 desalting column
-
0.9% Sodium Chloride (NaCl)
-
Fraction collector or collection tubes
Procedure:
-
Equilibrate a PD-10 desalting column with 0.9% NaCl.
-
Load the quenched reaction mixture from Part 3 onto the equilibrated PD-10 column.
-
Allow the initial 2.5 mL of eluate to pass through the column.[4]
-
Collect the subsequent 1.7 mL of eluate, which contains the purified ²¹²Pb-labeled antibody.[4]
-
The isolated yield of the purified ²¹²Pb-TCMC-Trastuzumab is typically around 73 ± 3%.[4]
Part 5: Quality Control of the ²¹²Pb-Labeled Antibody
This protocol describes the determination of the radiochemical purity of the final product using Instant Thin-Layer Chromatography (ITLC).
Materials:
-
ITLC strips (silica gel)
-
Developing solvent (e.g., 0.05 M Citrate buffer, pH 5)
-
Gamma counter or radiochromatogram scanner
Procedure:
-
Spot a small amount of the purified ²¹²Pb-labeled antibody onto an ITLC strip.
-
Develop the strip in a chromatography chamber containing the developing solvent.
-
Allow the solvent front to migrate up the strip.
-
Dry the ITLC strip.
-
Determine the distribution of radioactivity on the strip using a gamma counter or a radiochromatogram scanner.
-
The radiolabeled antibody remains at the origin (Rf = 0), while free ²¹²Pb migrates with the solvent front.[4][8]
-
Calculate the radiochemical purity by dividing the counts at the origin by the total counts on the strip. The radiochemical yield should be >95%.[4][9]
Visualizations
Experimental Workflow for ²¹²Pb-Antibody Radiolabeling
Caption: Workflow for the radiolabeling of antibodies with Lead-212.
HER2 Signaling Pathway and Targeted Alpha Therapy Mechanism
Caption: Mechanism of HER2-targeted alpha therapy using ²¹²Pb-labeled antibody.
References
- 1. Targeted Alpha Therapy | Orano Med [oranomed.com]
- 2. Medical applications of radionuclides and targeted Alpha Therapy - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 3. Development of Targeted Alpha Particle Therapy for Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methodology for Labeling Proteins and Peptides with Lead-212 (212Pb) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oncoinvent.com [oncoinvent.com]
- 7. Methodology for labeling proteins and peptides with lead-212 (212Pb) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. www-pub.iaea.org [www-pub.iaea.org]
Application Notes and Protocols: NEO212 Dosage and Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of NEO212 in preclinical mouse models, based on published research. The protocols and data presented are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacokinetics of this novel anticancer agent.
Introduction to NEO212
NEO212 is a novel small-molecule anticancer agent created by covalently conjugating the alkylating agent temozolomide (B1682018) (TMZ) with the natural monoterpene perillyl alcohol (POH).[1] This conjugation is designed to enhance the therapeutic efficacy of TMZ, particularly in treating brain-localized malignancies, by improving its ability to cross the blood-brain barrier.[2][3][4] Preclinical studies have demonstrated NEO212's potent anticancer activity in a variety of mouse tumor models, including glioblastoma, leukemia, and lymphoma, often showing superior efficacy and better tolerability compared to TMZ alone.[2][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of NEO212 in mouse models.
Table 1: NEO212 Dosage and Administration in Efficacy Studies
| Cancer Model | Mouse Strain | NEO212 Dosage | Administration Route | Treatment Schedule | Key Outcomes |
| Glioblastoma (GB) | - | 25 mg/kg/day | Oral Gavage | 5 days on / 2 days off / 5 days on (10 days total) | Significantly prolonged survival compared to TMZ, especially in combination with radiation therapy.[5] |
| Glioblastoma (Temozolomide-Resistant) | Athymic Nude | 5 mg/kg (low dose), 37.2 mg/kg (high dose) | Subcutaneous | - | Significantly increased survival compared to vehicle and TMZ.[6] |
| Leukemia & Lymphoma (Human and Canine) | Immune-deficient | 25 mg/kg/day | Oral Gavage | Two cycles of: 5 consecutive days on, followed by a treatment holiday. | Demonstrated potent anticancer activity.[2] |
| Acute Myeloid Leukemia (AML) | Immuno-compromised | 25 mg/kg/day | Oral Gavage | Two 5-day cycles. | Resulted in apparent cure in a TMZ-resistant, MGMT-positive AML model.[7] |
| Acute Myeloid Leukemia (AraC-resistant) | - | 25 mg/kg/day, later increased to 30 mg/kg/day | Oral Gavage | Two 5-day cycles with a 10-day holiday; or 28 consecutive days. | Effectively killed AML cells and prolonged survival.[8] |
Table 2: Pharmacokinetic Properties of NEO212 in Mice
| Parameter | Value | Mouse Strain | Dosage | Administration Route |
| Plasma Half-life | 94 minutes | C57BL/6 | 50 mg/kg (single dose) | Oral Gavage |
| Peak Plasma Concentration | 15 minutes post-dosing | C57BL/6 | 50 mg/kg (single dose) | Oral Gavage |
| Brain:Plasma Ratio | 3-times higher than TMZ | - | - | Oral Gavage |
| Excretion Route (unaltered NEO212) | Feces | - | Single dose | Oral Gavage |
| Excretion Route (AIC metabolite) | Urine | - | Single dose | Oral Gavage |
Experimental Protocols
The following are detailed methodologies for key experiments involving NEO212 in mouse models, based on published literature.
Protocol 1: Preparation and Oral Administration of NEO212
This protocol describes the preparation and oral gavage administration of NEO212 for efficacy studies.
Materials:
-
NEO212
-
Dimethyl sulfoxide (B87167) (DMSO)
-
OraPlus suspending vehicle
-
Sterile water
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 ml)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Drug Preparation:
-
Weigh the required amount of NEO212 using an analytical balance.
-
First, dissolve the NEO212 powder in a small volume of DMSO.
-
Next, mix the dissolved NEO212-DMSO solution in an OraPlus suspending vehicle to achieve the final desired concentration (e.g., for a 25 mg/kg dose in a 20g mouse, a common dosing volume is 100-200 µL).[5][9]
-
Vortex the solution thoroughly to ensure a homogenous suspension.
-
Prepare fresh on each day of dosing.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to allow for proper breathing.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Draw the prepared NEO212 suspension into a 1 ml syringe fitted with an appropriate gavage needle.
-
Carefully insert the gavage needle into the mouse's mouth, passing it along the side of the mouth and over the tongue into the esophagus.
-
Slowly dispense the contents of the syringe.
-
Gently remove the gavage needle.
-
Monitor the mouse for a few minutes to ensure there are no signs of distress or improper administration (e.g., fluid coming from the nose).
-
Protocol 2: Orthotopic Glioblastoma Mouse Model and Efficacy Assessment
This protocol outlines the establishment of an orthotopic glioblastoma model and subsequent treatment with NEO212.
Materials:
-
Luciferase-expressing glioblastoma cells (e.g., U251TR)
-
Culture medium (e.g., DMEM with 10% FCS)
-
Athymic nude mice (6-8 weeks old)
-
Stereotactic frame
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (scalpel, drill, Hamilton syringe)
-
Bioluminescent imaging system (e.g., IVIS Spectrum)
-
D-luciferin
-
NEO212 formulation (as per Protocol 1)
Procedure:
-
Cell Preparation:
-
Culture luciferase-expressing glioblastoma cells to 80-90% confluency.
-
Harvest and resuspend the cells in sterile PBS or culture medium at the desired concentration for injection (e.g., 5 x 10^4 cells in 2-5 µL).
-
-
Intracranial Implantation:
-
Anesthetize the mouse using isoflurane.
-
Secure the mouse in a stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using a stereotactic drill, create a small burr hole at the desired coordinates for tumor cell injection.
-
Slowly inject the cell suspension into the brain parenchyma using a Hamilton syringe.
-
Withdraw the needle slowly and suture the scalp incision.
-
Provide post-operative care, including analgesics, as per institutional guidelines.
-
-
Tumor Growth Monitoring:
-
NEO212 Treatment and Efficacy Assessment:
-
Once tumors are established, randomize mice into treatment groups (e.g., vehicle control, NEO212, TMZ).
-
Administer NEO212 according to the desired dosage and schedule (e.g., 25 mg/kg/day by oral gavage for a 5-days on/2-days off/5-days on cycle).[5][9]
-
Continue to monitor tumor growth via bioluminescent imaging throughout the treatment period.
-
Record the overall survival of each animal.
-
At the end of the study, euthanize the animals and collect tissues for histological analysis (e.g., to quantify DNA damage, apoptosis, and microvessel density).[5]
-
Visualizations
Signaling Pathway of NEO212's Anticancer Activity
References
- 1. Pharmacokinetic properties of the temozolomide perillyl alcohol conjugate (NEO212) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent Therapeutic Activity of NEO212 in Preclinical Models of Human and Canine Leukaemia and Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. neonc.com [neonc.com]
- 5. academic.oup.com [academic.oup.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. NEO212, a Perillyl Alcohol-Temozolomide Conjugate, Triggers Macrophage Differentiation of Acute Myeloid Leukemia Cells and Blocks Their Tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. academic.oup.com [academic.oup.com]
Application Note: High-Performance Liquid Chromatography for the Analysis of NEO212 and its Metabolites
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a high-performance liquid chromatography (HPLC) method for the simultaneous separation and quantification of NEO212, a novel conjugate of temozolomide (B1682018) (TMZ) and perillyl alcohol (POH), and its primary metabolites. NEO212 is a promising anti-cancer agent, and understanding its metabolic fate is crucial for its development.[1][2] This protocol provides a robust method for researchers, scientists, and drug development professionals to analyze NEO212, TMZ, POH, and their respective major metabolites, 5-aminoimidazole-4-carboxamide (B1664886) (AIC) and perillic acid (PA), in various biological matrices. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring adequate separation and sensitivity for pharmacokinetic and metabolism studies.
Introduction
NEO212 is a novel small-molecule anti-cancer agent created by the covalent conjugation of the natural monoterpene perillyl alcohol (POH) to the alkylating agent temozolomide (TMZ).[2] This conjugation is designed to enhance the therapeutic efficacy against brain tumors, such as glioblastoma.[1][3] Preclinical studies have demonstrated that NEO212 exhibits potent anti-tumor activity.[4][5][6]
The metabolic pathway of NEO212 involves its breakdown into its constituent molecules, TMZ and POH. TMZ is known to subsequently degrade into the metabolite 5-aminoimidazole-4-carboxamide (AIC), while POH is metabolized to perillic acid (PA).[2] The analysis of NEO212 and these key metabolites is essential for characterizing its pharmacokinetic profile and understanding its mechanism of action. This application note provides a detailed HPLC protocol for the simultaneous determination of these five compounds.
Metabolic Pathway of NEO212
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pharmacokinetic properties of the temozolomide perillyl alcohol conjugate (NEO212) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neonc.com [neonc.com]
- 4. NEO212, temozolomide conjugated to perillyl alcohol, is a novel drug for effective treatment of a broad range of temozolomide-resistant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NEO212, a Perillyl Alcohol-Temozolomide Conjugate, Triggers Macrophage Differentiation of Acute Myeloid Leukemia Cells and Blocks Their Tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NEO212, temozolomide conjugated to NEO100, exerts superior therapeutic activity over temozolomide in preclinical chemoradiation models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Lead-212 Labeled Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide a detailed guide for the in vivo imaging of radiopharmaceuticals labeled with Lead-212 (²¹²Pb). This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring the use of ²¹²Pb for targeted alpha therapy (TAT). The following sections detail the principles, applications, experimental procedures, and data analysis for the preclinical and clinical imaging of ²¹²Pb-labeled agents.
Introduction to Lead-212 in Radiopharmaceutical Development
Lead-212 is a promising radionuclide for targeted alpha therapy due to its role as an in vivo generator of the alpha-emitting nuclide Bismuth-212 (²¹²Bi).[1][2][3] With a half-life of 10.64 hours, ²¹²Pb allows for sufficient time for radiolabeling, administration, and accumulation at the target site.[2][3] Its decay chain includes the emission of gamma photons, notably at 238.6 keV (43.3% intensity) and X-rays between 75-91 keV, which enable in vivo imaging using Single Photon Emission Computed Tomography (SPECT).[1][4][5] This "theranostic" capability allows for the visualization of the radiopharmaceutical's biodistribution, which is crucial for dosimetry calculations and patient stratification.[2][6]
The matched-pair radionuclide, Lead-203 (²⁰³Pb), with a longer half-life of 52 hours and a clean 279 keV gamma emission, often serves as a surrogate for initial imaging studies to predict the pharmacokinetics and dosimetry of its therapeutic counterpart, ²¹²Pb.[2][7][8][9]
Key Applications
The primary application of ²¹²Pb-labeled radiopharmaceuticals is in targeted alpha therapy for various cancers. By conjugating ²¹²Pb to a targeting moiety such as an antibody or peptide, the potent, short-range alpha particles from its daughter, ²¹²Bi, can be delivered specifically to tumor cells, minimizing damage to surrounding healthy tissue.[2]
Key therapeutic areas under investigation include:
-
Prostate Cancer: Targeting Prostate-Specific Membrane Antigen (PSMA).[3][8][10]
-
Neuroendocrine Tumors: Targeting Somatostatin Receptor 2 (SSTR2).[3][11]
Experimental Protocols
Radiolabeling of Targeting Molecules with Lead-212
This protocol describes the general procedure for labeling a targeting molecule (e.g., antibody, peptide) conjugated with a suitable chelator (e.g., TCMC, DOTA) with ²¹²Pb.
Materials:
-
²¹²PbCl₂ eluted from a ²²⁴Ra/²¹²Pb generator.
-
Targeting molecule-chelator conjugate (e.g., Trastuzumab-TCMC, PSMA-ligand-DOTA).
-
Ammonium (B1175870) acetate (B1210297) buffer (0.2 M, pH 5.5).
-
Metal-free water and reaction vials.
-
Instant Thin Layer Chromatography (ITLC) strips.
-
Mobile phase (e.g., 50 mM DTPA).
-
Radio-TLC scanner.
Procedure:
-
²¹²Pb Preparation: Elute ²¹²Pb from the ²²⁴Ra/²¹²Pb generator using 2 M HCl. Evaporate the eluate to dryness and redissolve in 0.1 M HNO₃.[5]
-
Reaction Mixture: In a metal-free microcentrifuge tube, add the targeting molecule-chelator conjugate to the ammonium acetate buffer.
-
Radiolabeling: Add the prepared ²¹²Pb solution to the reaction mixture. The final pH should be approximately 5.5.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes with gentle shaking.[5]
-
Quality Control: Determine the radiochemical purity by ITLC. Spot a small aliquot of the reaction mixture onto an ITLC strip and develop it using the appropriate mobile phase. Analyze the strip using a radio-TLC scanner. The labeled conjugate should remain at the origin, while free ²¹²Pb moves with the solvent front. A radiochemical yield of >95% is typically desired.
-
Purification (if necessary): If the radiochemical purity is below the desired level, the product can be purified using a size-exclusion chromatography column (e.g., PD-10).
In Vivo SPECT/CT Imaging
This protocol outlines the procedure for acquiring SPECT/CT images in preclinical models (e.g., tumor-bearing mice) to assess the biodistribution of a ²¹²Pb-labeled radiopharmaceutical.
Materials:
-
²¹²Pb-labeled radiopharmaceutical.
-
Tumor-bearing animal model.
-
Anesthesia (e.g., isoflurane).
-
SPECT/CT scanner equipped with a medium-energy (ME) or high-energy (HE) collimator.
Procedure:
-
Animal Preparation: Anesthetize the animal using isoflurane (B1672236) (e.g., 2% in oxygen).
-
Radiopharmaceutical Administration: Administer a known activity of the ²¹²Pb-labeled radiopharmaceutical (e.g., 1.85 MBq) via tail vein injection.[10]
-
Imaging Time Points: Acquire images at multiple time points post-injection (e.g., 1, 4, 24, and 48 hours) to assess pharmacokinetics.[11][14]
-
SPECT Acquisition Parameters:
-
Collimator: Medium Energy (ME) or High Energy (HE).[15]
-
Energy Window: A 20% window centered at 239 keV is commonly used. An alternative is a 40% window centered at 79 keV.[15][16]
-
Scatter Correction: Use dual or triple energy window methods for scatter correction.[15][16]
-
Acquisition: Acquire projections over 360° (e.g., 60 projections, 30 seconds/projection).
-
-
CT Acquisition: Following the SPECT acquisition, perform a CT scan for anatomical co-registration and attenuation correction.
-
Image Reconstruction: Reconstruct the SPECT data using an iterative algorithm such as Ordered Subsets Expectation Maximization (OSEM), including corrections for attenuation and scatter.[17]
-
Image Analysis: Fuse the SPECT and CT images. Draw regions of interest (ROIs) over tumors and organs to determine the radioactivity concentration.
Ex Vivo Biodistribution and Dosimetry
This protocol describes the terminal procedure for quantifying the distribution of the radiopharmaceutical in various tissues and calculating absorbed radiation doses.
Materials:
-
²¹²Pb-labeled radiopharmaceutical.
-
Tumor-bearing animal model.
-
Gamma counter.
-
Scales for weighing tissues.
Procedure:
-
Administration: Inject a cohort of animals with a known activity of the ²¹²Pb-labeled radiopharmaceutical.
-
Euthanasia and Tissue Collection: At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize a subset of animals. Dissect and collect tumors and major organs (e.g., blood, liver, kidneys, spleen, muscle, bone).
-
Measurement: Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter. Include standards of the injected dose for calibration.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each sample.
-
Dosimetry Calculation: Integrate the time-activity curves (%ID/g vs. time) for each tissue to obtain the total number of disintegrations. Use a dosimetry software package (e.g., OLINDA/EXM) to calculate the absorbed radiation dose (in Gy/MBq or SvRBE5) for each organ and the tumor.[8][18]
Data Presentation
Quantitative Biodistribution Data
The following tables summarize representative biodistribution data for different ²¹²Pb-labeled radiopharmaceuticals targeting various cancer types.
Table 1: Biodistribution of [²¹²Pb]Pb-eSOMA-01 in NCI-H69 (SSTR2+) Tumor-Bearing Mice (%ID/g). [11]
| Time Point | Tumor | Blood | Liver | Kidneys |
| 1 h | 9.2 ± 1.5 | 0.8 ± 0.2 | 1.1 ± 0.1 | 54.0 ± 5.2 |
| 4 h | 8.9 ± 1.1 | 0.2 ± 0.1 | 0.6 ± 0.1 | 45.1 ± 3.9 |
| 24 h | 6.1 ± 0.9 | < 0.1 | 0.3 ± 0.1 | 29.3 ± 6.1 |
Table 2: Biodistribution of [²¹²Pb]Pb-L2 in PSMA+ PC3 PIP Tumor-Bearing Mice (%ID/g). [10][19]
| Time Point | Tumor | Blood | Liver | Kidneys |
| 1 h | 11.2 ± 2.1 | 1.5 ± 0.3 | 0.7 ± 0.2 | 65.1 ± 8.3 |
| 4 h | 9.8 ± 1.8 | 0.4 ± 0.1 | 0.5 ± 0.1 | 22.5 ± 4.7 |
| 24 h | 5.5 ± 1.2 | < 0.1 | 0.3 ± 0.1 | 3.1 ± 0.8 |
Dosimetry Data
Table 3: Estimated Absorbed Doses for [²¹²Pb]Pb-CA012 (PSMA-Targeted) in Humans (SvRBE5/100 MBq). [18]
| Organ/Tissue | Absorbed Dose (SvRBE5) |
| Tumor Lesions | 13.2 |
| Kidneys | 4.9 |
| Salivary Glands | 4.3 |
| Red Marrow | 0.6 |
| Liver | 0.7 |
| Other Organs | 0.2 |
RBE5: Relative Biological Effectiveness factor of 5 for alpha radiation.
Visualizations
Lead-212 Decay Chain
The decay of ²¹²Pb to stable ²⁰⁸Pb involves a series of alpha and beta emissions. The key imageable gamma photon arises from the decay of ²¹²Pb to ²¹²Bi.
Caption: Decay chain of Lead-212 to stable Lead-208.
Experimental Workflow for In Vivo Imaging
This workflow illustrates the key steps involved in a typical preclinical imaging study using a ²¹²Pb-labeled radiopharmaceutical.
References
- 1. Quantitative SPECT/CT imaging of lead-212: a phantom study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 212Pb in targeted radionuclide therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lead-212 Radiopharmaceuticals for Receptor-Targeted Radionuclide Therapy - Journal of Mazandaran University of Medical Sciences [jmums.mazums.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Development and dosimetry of 203Pb/212Pb-labelled PSMA ligands: bringing “the lead” into PSMA-targeted alpha therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 203/212Pb theranostic radiopharmaceuticals for image-guided radionuclide therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. [212Pb]Pb-eSOMA-01: A Promising Radioligand for Targeted Alpha Therapy of Neuroendocrine Tumors [mdpi.com]
- 12. science.osti.gov [science.osti.gov]
- 13. isotopes.gov [isotopes.gov]
- 14. Novel SPECT/CT Imaging Technique Under Study in Prostate Cancer - The ASCO Post [ascopost.com]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. Quantitative SPECT/CT imaging of lead-212: a phantom study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. isotopes.gov [isotopes.gov]
Application Notes and Protocols: ONC212 and Glycolysis Inhibitor Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONC212 is a small molecule of the imipridone class of compounds with demonstrated preclinical efficacy against a variety of malignancies, including pancreatic cancer.[1][2][3] Its primary intracellular target is the mitochondrial caseinolytic protease P (ClpP).[1][3][4] ONC212 binds to and hyperactivates ClpP, leading to the degradation of various mitochondrial proteins, including components of the electron transport chain.[1][5] This results in impaired oxidative phosphorylation (OXPHOS) and a collapse of mitochondrial bioenergetics.[1][2][3]
While ONC212 is cytotoxic to cancer cells that are highly dependent on OXPHOS, some cancer cells can develop resistance by upregulating glycolysis to compensate for the loss of mitochondrial ATP production.[1][2] This metabolic plasticity represents a key escape mechanism. To overcome this resistance, a combination therapy approach involving ONC212 and a glycolysis inhibitor, such as 2-deoxy-D-glucose (2-DG), has been investigated.[1][2][6] 2-DG is a glucose analog that competitively inhibits the enzyme hexokinase, the first committed step in glycolysis.[7] By simultaneously targeting both major arms of cellular energy production, this combination therapy has been shown to induce synergistic cancer cell death in preclinical models.[1][2][6]
These application notes provide an overview of the signaling pathways involved, a summary of key preclinical data, and detailed protocols for investigating the combination of ONC212 and a glycolysis inhibitor in a research setting.
Signaling Pathways and Mechanism of Action
The combination of ONC212 and a glycolysis inhibitor creates a synthetic lethal interaction in cancer cells by co-targeting their metabolic flexibility. The signaling pathways involved are depicted below.
Caption: Mechanism of action for ONC212 and glycolysis inhibitor combination therapy.
Quantitative Data Summary
The following tables summarize the synergistic effects of ONC212 and the glycolysis inhibitor 2-DG in pancreatic cancer cell lines.
Table 1: In Vitro Synergy of ONC212 and 2-DG in Pancreatic Cancer Cell Lines
| Cell Line | Drug Combination | Concentration Range | Combination Index (CI) | Synergy Level |
| BxPC3 | ONC212 + 2-DG | ONC212: 0.06–2 µmol/L; 2-DG: 0.19–12.5 mmol/L | < 0.5 for most combinations | Strong Synergism |
| PANC-1 | ONC212 + 2-DG | ONC212: 0.06–2 µmol/L; 2-DG: 0.19–12.5 mmol/L | < 0.5 for most combinations | Strong Synergism |
Data adapted from Ferrarini et al., Molecular Cancer Therapeutics, 2021.[1] The Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy.
Table 2: In Vivo Efficacy of ONC212 and 2-DG Combination in a BxPC3 Xenograft Model
| Treatment Group | Number of Mice | Mean Tumor Volume at Day 30 (mm³) ± SEM | Statistical Significance (vs. Vehicle) |
| Vehicle | 4 | ~1200 ± 200 | - |
| ONC212 | 6 | ~1000 ± 150 | Not Significant |
| 2-DG | 4 | ~900 ± 180 | Not Significant |
| ONC212 + 2-DG | 5 | ~300 ± 100 | p = 0.0082 |
Data adapted from Ferrarini et al., Molecular Cancer Therapeutics, 2021.[1] Mice were treated three times per week.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the combination of ONC212 and a glycolysis inhibitor are provided below.
Cell Viability Assay (MTT/XTT)
This protocol is used to assess the effect of the drug combination on cell viability and to determine synergy.
Caption: Workflow for the MTT/XTT cell viability assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
ONC212 (stock solution in DMSO)
-
Glycolysis inhibitor (e.g., 2-DG, stock solution in sterile water or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay kit
-
DMSO (for MTT assay)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000 cells/well).[1] Incubate overnight at 37°C, 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of ONC212 and the glycolysis inhibitor in culture medium. Treat cells with single agents or in combination at various concentrations.[1] Include vehicle-only controls.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.[1]
-
MTT/XTT Addition:
-
For MTT assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[8][9] Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[8]
-
For XTT assay: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well.[8] Incubate for 2-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance using a microplate reader. For MTT, read at 570 nm.[8] For XTT, read between 450 and 500 nm.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Use software like CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[1]
Western Blot Analysis
This protocol is used to analyze changes in protein expression levels in key signaling pathways.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ClpX, anti-p-ERK, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse cells in ice-cold RIPA buffer.[10] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[10]
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run to separate proteins by size.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10][12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[13] The next day, wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.[10]
-
Analysis: Quantify band intensities using densitometry software, normalizing to a loading control like β-actin.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment.
Caption: Workflow for Annexin V and Propidium Iodide apoptosis assay.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment and Collection: Treat cells as desired. After the incubation period, collect both adherent and floating cells.[14]
-
Cell Washing: Wash the cells twice with ice-cold PBS and centrifuge at a low speed.[14]
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer.[15] Add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's instructions.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[15]
-
Analysis: Add additional binding buffer to each sample and analyze immediately by flow cytometry.[15]
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Extracellular Flux Analysis
This protocol is used to measure cellular metabolic functions, specifically the oxygen consumption rate (OCR) as a measure of OXPHOS and the extracellular acidification rate (ECAR) as a measure of glycolysis.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
Seahorse XF assay medium
-
Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)
-
Glucose, Oligomycin, 2-DG (for glycolysis stress test)
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and incubate overnight.
-
Assay Preparation: The day of the assay, replace the culture medium with Seahorse XF assay medium supplemented with appropriate substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO₂ incubator for 1 hour.
-
Instrument Calibration: Calibrate the Seahorse XF Analyzer with the sensor cartridge.
-
Assay Execution: Load the cell plate into the analyzer. A baseline measurement is taken, followed by sequential injections of metabolic modulators to assess mitochondrial respiration (OCR) or glycolysis (ECAR).
-
Data Analysis: The Seahorse software calculates OCR and ECAR in real-time. Analyze parameters such as basal respiration, ATP-linked respiration, maximal respiration, and glycolytic capacity. This will demonstrate ONC212's effect on OCR and the compensatory increase in ECAR, which is then blocked by the glycolysis inhibitor.[1][3]
Conclusion
The combination of ONC212 and a glycolysis inhibitor represents a promising therapeutic strategy for cancers that exhibit metabolic plasticity. By dual-targeting OXPHOS and glycolysis, this approach can overcome resistance and induce robust apoptosis. The protocols outlined in these application notes provide a framework for researchers to investigate this combination therapy in their own models, facilitating further drug development and a deeper understanding of cancer metabolism.
References
- 1. ONC212 is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ONC212 is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. news-medical.net [news-medical.net]
- 5. Mechanisms of imipridones in targeting mitochondrial metabolism in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting Glucose Metabolism Enzymes in Cancer Treatment: Current and Emerging Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. medium.com [medium.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Synthesis of NEO212: A Novel Temozolomide-Perillyl Alcohol Conjugate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
NEO212 is a novel anti-cancer agent synthesized by covalently conjugating the alkylating agent temozolomide (B1682018) (TMZ) with the naturally occurring monoterpene perillyl alcohol (POH). This conjugation is achieved through a carbamate (B1207046) linkage. NEO212 has demonstrated potent cytotoxic activity against a variety of cancer cell lines, including those resistant to temozolomide. Its mechanism of action involves the induction of endoplasmic reticulum (ER) stress and the downregulation of O6-methylguanine-DNA methyltransferase (MGMT), a key DNA repair enzyme that contributes to temozolomide resistance. Furthermore, NEO212 has been shown to inhibit the TGF-β and Notch signaling pathways, which are implicated in the endothelial-to-mesenchymal transition (EndMT), a process that promotes tumor angiogenesis and invasion. These application notes provide a detailed, representative protocol for the synthesis, purification, and characterization of NEO212, along with an overview of its key signaling pathways.
Data Presentation
Table 1: Physicochemical Properties of NEO212
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₀N₆O₄ | |
| Molecular Weight | 372.38 g/mol | |
| Appearance | Crystalline powder | |
| Chemical Name | (S)-(4-(Prop-1-en-2-yl)cyclohex-1-enyl)methyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d]tetrazine-8-carbonylcarbamate |
Table 2: Representative 1H NMR Spectroscopic Data for NEO212 (400 MHz, CDCl3)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.35 | s | 1H | Imidazotetrazine C6-H |
| 5.75 | br s | 1H | Cyclohexene vinyl C-H |
| 4.90 | s | 1H | Carbamate N-H |
| 4.73 | s | 2H | Exocyclic vinyl CH₂ |
| 4.25 | d | 2H | O-CH₂ |
| 3.85 | s | 3H | N-CH₃ |
| 2.20 - 1.85 | m | 6H | Cyclohexene CH₂ and CH |
| 1.75 | s | 3H | Vinyl CH₃ |
Note: This is a representative 1H NMR data table based on the known structure of NEO212. Actual experimental values may vary.
Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d]tetrazine-8-carbonyl Chloride (TMZ-Acyl Chloride)
This protocol is based on the general synthesis of imidazotetrazine-8-acyl chlorides.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend temozolomide (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 10 mL/mmol of TMZ).
-
Addition of Oxalyl Chloride: To the suspension, add oxalyl chloride (2.0 eq) dropwise at 0 °C.
-
Addition of DMF: Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C). Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude TMZ-acyl chloride as a solid. This intermediate is typically used in the next step without further purification.
Protocol 2: Synthesis of NEO212 from TMZ-Acyl Chloride and Perillyl Alcohol
-
Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve perillyl alcohol (1.2 eq) and triethylamine (B128534) (1.5 eq) in anhydrous DCM (15 mL/mmol of perillyl alcohol).
-
Addition of TMZ-Acyl Chloride: Cool the solution to 0 °C and add a solution of the crude TMZ-acyl chloride (1.0 eq) in anhydrous DCM (5 mL/mmol) dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, wash the mixture sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude NEO212.
Protocol 3: Purification and Characterization of NEO212
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes (e.g., 20% to 50% ethyl acetate).
-
Recrystallization: Further purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/ether) to obtain NEO212 as a crystalline solid.
-
Characterization:
-
Melting Point: Determine the melting point of the purified product.
-
NMR Spectroscopy: Record 1H and 13C NMR spectra to confirm the structure.
-
Infrared (IR) Spectroscopy: Obtain an IR spectrum to identify characteristic functional groups (e.g., C=O of the carbamate and imidazotetrazine ring, N-H).
-
Mass Spectrometry (MS): Perform high-resolution mass spectrometry (HRMS) to confirm the molecular weight and elemental composition.
-
Purity Analysis: Determine the purity of the final compound using High-Performance Liquid Chromatography (HPLC).
-
Mandatory Visualization
Caption: Synthesis workflow for NEO212 from temozolomide and perillyl alcohol.
Caption: NEO212 inhibits the TGF-β and Notch signaling pathways involved in EndMT.
Application Notes: Flow Cytometry Analysis of Apoptosis Induced by ONC212
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONC212 is a small molecule of the imipridone class of compounds that has demonstrated potent anti-cancer activity in a variety of preclinical models.[1][2][3] A key mechanism of action for ONC212 is the induction of apoptosis, or programmed cell death, in cancer cells. Flow cytometry is a powerful and widely used technique to quantify the extent of apoptosis in a cell population. This document provides detailed application notes and protocols for the analysis of ONC212-induced apoptosis using flow cytometry, specifically focusing on the Annexin V and Propidium Iodide (PI) staining method.
ONC212 has been shown to induce apoptosis through the extrinsic pathway by upregulating Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).[4][5] This leads to the activation of caspase-8 and the subsequent executioner caspase-3, culminating in the characteristic features of apoptosis.[4] Additionally, ONC212 has been identified as a mitocan, impacting mitochondrial function, which can also contribute to apoptosis in certain cellular contexts.[1][2] The cellular response to ONC212, whether it be apoptosis or growth arrest, can be cell-type dependent.[1][2]
Data Presentation
The following tables summarize quantitative data on ONC212-induced apoptosis and its effects on cell cycle distribution from various studies.
Table 1: Dose-Dependent Induction of Apoptosis by ONC212 in Pancreatic Cancer Cell Lines
| Cell Line | ONC212 Concentration (µM) | Percentage of Apoptotic Cells (Sub-G1) | Reference |
| HPAF-II | 0.5 | Increased | [4] |
| HPAF-II | 5 | Further Increased | [4] |
| AsPC-1 | 0.5 | Increased | [4] |
| AsPC-1 | 5 | Further Increased | [4] |
| BxPC3 | 20 | No significant increase | [4] |
| Capan-2 | 20 | No significant increase | [4] |
Table 2: Time-Dependent Induction of Apoptosis Markers by ONC212 (5 µM) in Pancreatic Cancer Cell Lines
| Cell Line | Time (hours) | Marker of Apoptosis | Observation | Reference |
| HPAF-II | 24, 48, 72 | Cleaved Caspase 8 | Increased over time | [4] |
| HPAF-II | 24, 48, 72 | Cleaved PARP | Increased over time | [4] |
| AsPC-1 | 24, 48, 72 | Cleaved Caspase 8 | Increased over time | [4] |
| AsPC-1 | 24, 48, 72 | Cleaved PARP | Increased over time | [4] |
Table 3: Effect of ONC212 on Cell Cycle Distribution in Pancreatic Cancer Cell Lines (72 hours)
| Cell Line | Treatment (20 µM) | % Sub-G1 (Apoptosis) | % G1 | % S | % G2/M | Reference |
| BxPC3 | Control | ~2% | ~55% | ~25% | ~20% | [4] |
| BxPC3 | ONC212 | ~3% | ~10% | ~30% | ~60% | [4] |
| Capan-2 | Control | ~1% | ~60% | ~25% | ~15% | [4] |
| Capan-2 | ONC212 | ~2% | ~15% | ~35% | ~50% | [4] |
Experimental Protocols
Protocol 1: Induction of Apoptosis with ONC212
This protocol describes the general procedure for treating cultured cancer cells with ONC212 to induce apoptosis prior to flow cytometry analysis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
ONC212 stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
6-well or 12-well tissue culture plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed the cancer cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment.
-
Cell Adherence/Growth: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
ONC212 Treatment: Prepare fresh dilutions of ONC212 in complete cell culture medium from the stock solution. Remove the old medium from the cells and add the medium containing the desired concentrations of ONC212. Include a vehicle control (medium with the same concentration of DMSO used for the highest ONC212 concentration).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
-
Cell Harvesting:
-
Suspension cells: Gently pipette the cells to ensure a single-cell suspension and transfer to a centrifuge tube.
-
Adherent cells: Carefully collect the culture medium (which may contain detached apoptotic cells). Wash the adherent cells with PBS, and then add trypsin-EDTA to detach the cells. Combine the trypsinized cells with the collected medium.
-
-
Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat the centrifugation and washing step.
-
Proceed to Apoptosis Staining: The cell pellet is now ready for staining with Annexin V and PI as described in Protocol 2.
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol details the staining procedure to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Materials:
-
Harvested and washed cell pellets (from Protocol 1)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FITC-conjugated Annexin V (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Resuspension: Resuspend the washed cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Annexin V Staining: Add 5 µL of FITC-conjugated Annexin V to 100 µL of the cell suspension in a flow cytometry tube.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
PI Staining: Add 10 µL of PI staining solution to the 100 µL cell suspension.
-
Final Volume Adjustment: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately (within 1 hour).
Flow Cytometry Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
Mandatory Visualizations
References
- 1. ONC212 is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ONC212 is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chelator Conjugation Chemistry in Lead-212 Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted Alpha Therapy (TAT) is a promising modality in oncology, utilizing alpha-emitting radionuclides to deliver highly cytotoxic and localized radiation to cancer cells, thereby minimizing damage to surrounding healthy tissue.[1] Lead-212 (²¹²Pb), with a half-life of 10.6 hours, is a particularly attractive candidate for TAT. It acts as an in vivo generator for the alpha-emitter Bismuth-212 (²¹²Bi), which has a short half-life of 61 minutes.[1][2] This parent-daughter radionuclide pair provides a sufficiently long half-life for manufacturing and administration, while the subsequent alpha emissions deliver the therapeutic payload directly to the target site.[2]
The successful delivery of ²¹²Pb to cancer cells hinges on the use of a bifunctional chelator. This molecule serves two critical functions: it forms a stable complex with the ²¹²Pb radiometal, and it provides a reactive functional group for covalent attachment to a targeting vector, such as a monoclonal antibody (mAb) or a peptide. The stability of the ²¹²Pb-chelator complex is paramount to prevent the premature release of the radionuclide, which could lead to off-target toxicity.[3]
These application notes provide a comprehensive overview of the chelator conjugation chemistry for ²¹²Pb-based targeted therapies, with a focus on the most commonly used chelators, conjugation strategies, and detailed experimental protocols.
Chelator Selection for Lead-212
The choice of chelator is critical for the development of a successful ²¹²Pb-radiopharmaceutical. The ideal chelator should exhibit rapid and efficient radiolabeling under mild conditions, form a thermodynamically and kinetically stable complex with ²¹²Pb, and retain the daughter nuclide ²¹²Bi upon the beta decay of ²¹²Pb. Several macrocyclic chelators based on the cyclen backbone have been extensively investigated for this purpose.
Key Chelators for Lead-212:
-
TCMC (1,4,7,10-tetraaza-1,4,7,10-tetra(2-carbamoylmethyl)cyclododecane): Also known as DOTAM, TCMC has emerged as the gold standard for ²¹²Pb chelation.[4][5] Its tetra-amide structure forms a highly stable, eight-coordinate complex with Pb²⁺.[3] TCMC offers significant advantages over DOTA, including more efficient radiolabeling at lower chelator concentrations and room temperature, and greater stability of the Pb-TCMC complex in acidic conditions (pH < 3.5), which can be encountered during cellular internalization.[3][6][7]
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): While widely used for other radiometals, DOTA is a suboptimal choice for ²¹²Pb. The Pb-DOTA complex is prone to demetallation at low pH.[4][7] Furthermore, a significant fraction of the daughter ²¹²Bi (approximately 36%) is released from the DOTA chelator following the decay of ²¹²Pb.[8]
-
PSC (Lead Specific Chelator): A newer, cyclen-based chelator designed to improve the in vivo stability of both ²¹²Pb and its progeny, ²¹²Bi.[9] PSC contains a mixture of amide and carboxylate donor groups.[8] It has demonstrated efficient radiolabeling with ²¹²Pb at room temperature and even at 0°C, and importantly, shows improved retention of the daughter ²¹²Bi compared to DOTA.[8]
Quantitative Comparison of Chelators for Lead-212
| Chelator | Radiolabeling Conditions | Radiolabeling Yield with ²¹²Pb | In Vitro Stability | In Vivo Stability | ²¹²Bi Release | Key Advantages | Key Disadvantages |
| TCMC | pH 5.5-7, room temp to 37°C, 30-60 min[7][10] | >90-95%[2][10][11] | High, stable in serum for >48 hours[7] | High[6] | ~16-30%[8] | High stability in acidic conditions, efficient labeling.[3] | Some release of daughter ²¹²Bi.[8] |
| DOTA | pH 5.4, 90°C, 15 min[12] | ~93% (with heating)[8] | Prone to demetallation at pH < 3.5[4][13] | Less stable than TCMC in vivo.[6] | ~36%[8] | Widely available. | Instability at low pH, significant ²¹²Bi release.[4][8] |
| PSC | pH 6, 25°C, 15 min[8] | ~96.5-99.8%[8] | Stable in saline for 24h and serum for 24h.[9] | Demonstrates fast renal clearance and no in vivo redistribution of ²¹²Bi.[9] | Significantly reduced compared to DOTA. | Rapid labeling at low temperatures, improved ²¹²Bi retention.[8] | Newer chelator, less long-term clinical data. |
Chelator Conjugation to Targeting Vectors
The most common strategy for attaching a chelator to a protein, such as a monoclonal antibody, is through the reaction of an isothiocyanate-functionalized chelator with the primary amine groups of lysine (B10760008) residues on the antibody surface. The bifunctional chelator p-SCN-Bn-TCMC is frequently used for this purpose.[6][14] This reaction forms a stable thiourea (B124793) bond.[14]
Logical Workflow for ²¹²Pb-Radiopharmaceutical Preparation
Caption: Overall workflow for preparing a ²¹²Pb-labeled targeted therapeutic.
Experimental Protocols
Protocol 1: Conjugation of p-SCN-Bn-TCMC to a Monoclonal Antibody
This protocol describes the conjugation of the bifunctional chelator p-SCN-Bn-TCMC to a monoclonal antibody (mAb) via lysine residues.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., 0.1 M NaHCO₃, pH 8.5-9.0)
-
p-SCN-Bn-TCMC (Macrocyclics, Inc.)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.9% NaCl solution
-
Centrifugal filter units (e.g., Vivaspin, 30 or 50 kDa MWCO)
-
Phosphate Buffered Saline (PBS), pH 7.4, Chelex-100 treated
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
If necessary, perform a buffer exchange to transfer the mAb into a carbonate buffer (0.1 M NaHCO₃, pH 8.5-9.0) at a concentration of 5-10 mg/mL. All buffers should be treated with Chelex-100 to remove trace metal contaminants.
-
-
Chelator Preparation:
-
Prepare a fresh stock solution of p-SCN-Bn-TCMC in anhydrous DMSO at a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10 to 20-fold molar excess of the p-SCN-Bn-TCMC solution to the antibody solution.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle agitation.[14]
-
-
Purification of the Conjugate:
-
To remove unconjugated chelator, dilute the reaction mixture 1:10 with 0.9% NaCl.[14]
-
Concentrate the diluted solution back to the original volume using a centrifugal filter unit.[14]
-
Repeat the dilution and concentration steps two more times.[14]
-
The final buffer exchange should be into Chelex-100 treated PBS, pH 7.4.
-
-
Characterization of the Conjugate:
-
Storage:
-
Store the purified TCMC-mAb conjugate at 4°C until radiolabeling.[14]
-
Protocol 2: Radiolabeling of TCMC-Antibody Conjugate with ²¹²Pb
This protocol details the radiolabeling of the TCMC-mAb conjugate with ²¹²Pb. All procedures should be performed in a lead-shielded hot cell following appropriate radiation safety protocols.
Materials:
-
²¹²PbCl₂ solution (purified from a ²²⁴Ra/²¹²Pb generator) in 0.1 M HNO₃[2]
-
TCMC-mAb conjugate (from Protocol 1)
-
Ammonium (B1175870) acetate (B1210297) buffer (0.5 M, pH 5.5), Chelex-100 treated
-
DTPA or EDTA solution (50 mM, pH 7)
-
PD-10 desalting column (GE Healthcare)
-
Sterile, pyrogen-free saline
Procedure:
-
²¹²Pb Preparation:
-
Radiolabeling Reaction:
-
In a sterile, pyrogen-free reaction vial, add the TCMC-mAb conjugate.
-
Add the ammonium acetate buffer to adjust the pH to approximately 5.5.[2]
-
Add the purified ²¹²Pb solution to the vial. The final concentration of the TCMC-mAb conjugate should be at least 0.15 mg/mL.[11]
-
Incubate the reaction mixture for 30-60 minutes at 37°C.[2]
-
-
Quenching the Reaction:
-
After the incubation period, add a small volume of DTPA or EDTA solution to chelate any unbound ²¹²Pb.
-
-
Purification of the Radiolabeled Antibody:
-
Equilibrate a PD-10 desalting column with sterile saline.
-
Load the quenched reaction mixture onto the PD-10 column.
-
Elute the column with sterile saline. The radiolabeled antibody will elute in the protein fraction (typically after the first 2.5 mL of void volume), while the smaller ²¹²Pb-DTPA complex and other low molecular weight components will be retained on the column.[2]
-
Collect the purified ²¹²Pb-TCMC-mAb in a sterile, pyrogen-free vial.
-
-
Final Product Formulation:
-
The purified product can be formulated in sterile saline for in vivo use.
-
Protocol 3: Quality Control of ²¹²Pb-Labeled Antibody
Quality control is essential to ensure the safety and efficacy of the radiopharmaceutical.
A. Radiochemical Purity by Instant Thin-Layer Chromatography (ITLC)
Materials:
-
ITLC-SG strips
-
Developing solvent (e.g., 50 mM DTPA, pH 5)
-
Radio-TLC scanner or gamma counter
Procedure:
-
Spot a small aliquot (1-2 µL) of the final radiolabeled product onto an ITLC-SG strip.
-
Develop the strip in the appropriate solvent system. In this system, the radiolabeled antibody remains at the origin (Rf = 0), while free ²¹²Pb (as ²¹²Pb-DTPA) migrates with the solvent front (Rf = 1).[2]
-
After development, cut the strip in half and count each half in a gamma counter, or scan the entire strip using a radio-TLC scanner.
-
Calculate the radiochemical purity (RCP) as: RCP (%) = (Counts at Origin / Total Counts) x 100
-
The RCP should typically be >95%.
Caption: Principle of Radio-ITLC for radiochemical purity determination.
B. Purity and Identity by Radio-High-Performance Liquid Chromatography (Radio-HPLC)
Materials:
-
HPLC system with a size-exclusion column (SEC) and a radioactivity detector.
-
Mobile phase (e.g., PBS, pH 7.4)
Procedure:
-
Inject an aliquot of the final product onto the SEC-HPLC system.
-
The radiolabeled antibody should elute as a single major peak corresponding to the molecular weight of the antibody.
-
The absence of peaks corresponding to aggregates or fragments, and the co-elution of the radioactivity peak with the UV absorbance peak of the antibody, confirms the purity and identity of the product.
C. In Vitro Serum Stability
Materials:
-
Human serum
-
Incubator at 37°C
-
ITLC or HPLC system for analysis
Procedure:
-
Add an aliquot of the purified ²¹²Pb-TCMC-mAb to a vial containing human serum.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 1, 4, 24, and 48 hours), take a sample of the mixture and analyze it by ITLC or radio-HPLC to determine the percentage of intact radiolabeled antibody.
-
High stability is indicated by minimal release of ²¹²Pb from the conjugate over time.[9]
Conclusion
The development of ²¹²Pb-based targeted alpha therapies relies heavily on robust and well-characterized chelator conjugation chemistry. TCMC has proven to be a superior chelator for ²¹²Pb compared to DOTA, offering greater stability and more efficient labeling. Newer chelators like PSC show promise for even further improving the retention of the ²¹²Bi daughter nuclide. The protocols provided herein offer a framework for the successful conjugation of these chelators to targeting vectors and subsequent radiolabeling with ²¹²Pb. Rigorous quality control is essential to ensure the final radiopharmaceutical product is of high purity, stable, and suitable for preclinical and clinical evaluation. By carefully selecting the appropriate chelator and following standardized protocols, researchers can advance the development of these potent new cancer therapies.
References
- 1. Preclinical Evaluation of a Lead Specific Chelator (PSC) Conjugated to Radiopeptides for 203Pb and 212Pb-Based Theranostics | MDPI [mdpi.com]
- 2. Methodology for Labeling Proteins and Peptides with Lead-212 (212Pb) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards Translation of 212Pb as a Clinical Therapeutic; Getting the Lead In! - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 212Pb in targeted radionuclide therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical Evaluation of a Lead Specific Chelator (PSC) Conjugated to Radiopeptides for 203Pb and 212Pb-Based Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Evaluation of a Lead Specific Chelator (PSC) Conjugated to Radiopeptides for 203Pb and 212Pb-Based Theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methodology for labeling proteins and peptides with lead-212 (212Pb) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation of 212Pb-labeled monoclonal antibody using a novel 224Ra-based generator solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 13. 212Pb: Production Approaches and Targeted Therapy Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncoinvent.com [oncoinvent.com]
Quantifying ONC212-Induced DNA Damage and Apoptosis in Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONC212 is a second-generation imipridone, a novel class of anti-cancer agents, that has demonstrated greater potency than its predecessor, ONC201.[1][2] The primary mechanism of action for ONC212 involves the allosteric activation of the mitochondrial caseinolytic protease P (ClpP).[2][3] This activation leads to a cascade of downstream events including the degradation of mitochondrial proteins, impairment of oxidative phosphorylation, and induction of the integrated stress response (ISR).[2][4] Ultimately, these cellular stresses converge to induce apoptosis in cancer cells. While the apoptotic effects of ONC212 are well-documented, a comprehensive understanding and quantification of the associated DNA damage are crucial for its development as a therapeutic agent.
These application notes provide a framework for quantifying ONC212-induced DNA damage and apoptosis in cancer cells. Detailed protocols for key experimental assays are provided to ensure reproducibility and standardization.
Data Presentation
The following tables are templates for the presentation of quantitative data obtained from the described experimental protocols. They are designed for clear comparison of results across different cell lines, ONC212 concentrations, and treatment durations.
Note: The data presented in these tables are illustrative and intended to serve as a guide for data presentation. Researchers should replace the placeholder values with their own experimental data.
Table 1: Quantification of ONC212-Induced Apoptosis using Annexin V/PI Staining
| Cell Line | ONC212 Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (Annexin V positive) |
| Pancreatic Cancer (e.g., AsPC-1) | 0 (Control) | 48 | 5.2 ± 1.1 |
| 0.1 | 48 | 25.6 ± 3.4 | |
| 0.5 | 48 | 68.3 ± 5.7 | |
| 1.0 | 48 | 85.1 ± 4.9 | |
| Glioblastoma (e.g., U87) | 0 (Control) | 48 | 4.8 ± 0.9 |
| 0.1 | 48 | 22.1 ± 2.8 | |
| 0.5 | 48 | 61.5 ± 6.2 | |
| 1.0 | 48 | 79.8 ± 5.5 |
Table 2: Quantification of ONC212-Induced DNA Strand Breaks by Alkaline Comet Assay
| Cell Line | ONC212 Concentration (µM) | Treatment Duration (hours) | Mean Tail Moment |
| Ovarian Cancer (e.g., SK-OV-3) | 0 (Control) | 24 | 2.1 ± 0.5 |
| 0.5 | 24 | 15.8 ± 2.3 | |
| 1.0 | 24 | 32.4 ± 4.1 | |
| 2.0 | 24 | 55.7 ± 6.8 | |
| Colon Cancer (e.g., HCT116) | 0 (Control) | 24 | 1.9 ± 0.4 |
| 0.5 | 24 | 18.2 ± 2.9 | |
| 1.0 | 24 | 38.9 ± 5.3 | |
| 2.0 | 24 | 61.3 ± 7.2 |
Table 3: Quantification of ONC212-Induced γ-H2AX Foci by Immunofluorescence
| Cell Line | ONC212 Concentration (µM) | Treatment Duration (hours) | Average γ-H2AX Foci per Cell |
| Breast Cancer (e.g., MDA-MB-231) | 0 (Control) | 24 | 1.5 ± 0.3 |
| 0.5 | 24 | 12.3 ± 1.8 | |
| 1.0 | 24 | 28.6 ± 3.5 | |
| 2.0 | 24 | 45.1 ± 4.9 | |
| Prostate Cancer (e.g., PC-3) | 0 (Control) | 24 | 1.2 ± 0.2 |
| 0.5 | 24 | 10.9 ± 1.5 | |
| 1.0 | 24 | 25.4 ± 3.1 | |
| 2.0 | 24 | 41.7 ± 4.2 |
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for Biodistribution Studies of Lead-212 Conjugated Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting biodistribution studies of peptides conjugated with the alpha-emitting radionuclide Lead-212 (²¹²Pb). The information compiled is intended to guide researchers in the preclinical evaluation of these promising radiopharmaceuticals for targeted alpha therapy (TAT).
Introduction
Targeted alpha therapy is a rapidly advancing modality in cancer treatment, utilizing alpha-emitting radionuclides to deliver highly potent and localized cytotoxic radiation to tumor cells while minimizing damage to surrounding healthy tissues.[1][2] Lead-212 is a particularly promising candidate for TAT. With a half-life of 10.6 hours, it allows for feasible production, radiolabeling, and administration.[1][3][4] ²¹²Pb acts as an in vivo generator for the alpha-emitter Bismuth-212 (²¹²Bi), which delivers the therapeutic payload.[1][5][6][7] By conjugating ²¹²Pb to peptides that target specific receptors overexpressed on cancer cells, such as somatostatin (B550006) receptor subtype 2 (SSTR2) in neuroendocrine tumors (NETs) or melanocortin 1 receptor (MC1R) in melanoma, a highly targeted and potent anti-cancer agent can be created.[8][9]
Biodistribution studies are a critical component of the preclinical evaluation of these radiolabeled peptides. These studies determine the uptake, distribution, and clearance of the radiopharmaceutical from various organs and tissues over time. This information is essential for assessing tumor targeting efficacy, predicting potential toxicities to healthy organs, and calculating radiation dosimetry.[9]
Data Presentation: Quantitative Biodistribution Data
The following tables summarize the biodistribution of various ²¹²Pb-conjugated peptides in preclinical tumor models, expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Table 1: Biodistribution of [²¹²Pb]Pb-DOTAMTATE in AR42J Tumor-Bearing Mice [3][8]
| Organ | 1 hour post-injection (%ID/g) | 4 hours post-injection (%ID/g) | 24 hours post-injection (%ID/g) |
| Tumor | ~45 | ~50 | ~30 |
| Kidneys | ~15 | ~10 | ~2 |
| Pancreas | ~10 | ~5 | <1 |
| Liver | ~2 | <1 | <1 |
| Spleen | ~3 | ~2 | <1 |
| Lungs | ~4 | ~2 | <1 |
| Stomach | ~3 | ~2 | <1 |
| Blood | ~5 | ~1 | <0.5 |
Table 2: Biodistribution of [²¹²Pb]Pb-DOTA-Re(Arg¹¹)CCMSH in B16/F1 Melanoma-Bearing Mice [9]
| Organ | 2 hours post-injection (%ID/g) | 24 hours post-injection (%ID/g) |
| Tumor | ~12 | ~10 |
| Kidneys | ~8 | ~1 |
| Liver | ~1 | <0.5 |
| Spleen | <0.5 | <0.5 |
| Lungs | ~1 | <0.5 |
| Blood | ~1 | <0.5 |
Table 3: Biodistribution of [²¹²Pb]Pb-TCMC-Trastuzumab in PC-3MM2 Tumor-Bearing Mice [10]
| Organ | 12 hours post-injection (%ID/g) |
| Tumor | ~8 |
| Blood | ~15 |
| Liver | ~5 |
| Spleen | ~3 |
| Kidneys | ~4 |
Experimental Protocols
Protocol 1: Radiolabeling of Peptides with Lead-212
This protocol describes a general method for labeling peptides conjugated with a chelator (e.g., DOTA, TCMC) with ²¹²Pb.
Materials:
-
²²⁴Ra/²¹²Pb generator
-
Hydrochloric acid (2 M)
-
Nitric acid (8 M and 0.1 M)
-
Peptide-chelator conjugate (e.g., DOTATATE)
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 5.5)
-
Metal-free water
-
PD-10 desalting column
-
Instant thin-layer chromatography (ITLC) strips
-
Radio-TLC scanner
-
Gamma counter
Procedure:
-
Elution of ²¹²Pb: Elute ²¹²Pb from the ²²⁴Ra/²¹²Pb generator using 2 M hydrochloric acid.[5][6][11]
-
Purification of ²¹²Pb:
-
Radiolabeling Reaction:
-
In a sterile, metal-free microcentrifuge tube, add the purified ²¹²Pb solution.
-
Adjust the pH to 5.0-5.5 using ammonium acetate buffer.[11]
-
Add the peptide-chelator conjugate to the buffered ²¹²Pb solution. The molar ratio of chelate to peptide can range from 5:1 to 20:1.[6]
-
Incubate the reaction mixture at an elevated temperature (e.g., 50-90°C) for 10-60 minutes with gentle shaking.[3][12]
-
-
Quality Control:
-
Purification of the Radiolabeled Peptide:
-
Purify the ²¹²Pb-labeled peptide from unlabeled peptide and free ²¹²Pb using a PD-10 desalting column or by high-performance liquid chromatography (HPLC).[6]
-
-
Final Formulation:
-
Formulate the purified radiolabeled peptide in a sterile, pyrogen-free solution (e.g., saline or PBS) for in vivo administration.
-
The addition of ascorbic acid can help to minimize oxidation of the radiolabeled peptide.[13]
-
Protocol 2: In Vivo Biodistribution Study in Tumor-Bearing Mice
This protocol outlines the procedure for conducting a biodistribution study of a ²¹²Pb-labeled peptide in a murine tumor model.
Materials:
-
Tumor-bearing mice (e.g., athymic nude mice with xenograft tumors)
-
²¹²Pb-labeled peptide solution
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles for intravenous injection
-
Dissection tools
-
Tared collection tubes
-
Gamma counter
Procedure:
-
Animal Preparation: Acclimate the tumor-bearing mice to the laboratory conditions. Ensure tumors have reached an appropriate size for the study.
-
Dose Preparation: Prepare the ²¹²Pb-labeled peptide for injection, ensuring the activity of each dose is accurately measured. A typical injected activity for biodistribution studies is in the range of 0.37-0.444 MBq per mouse.[8][14]
-
Administration of Radiopharmaceutical:
-
Anesthetize the mouse.
-
Administer a precise volume of the ²¹²Pb-labeled peptide solution via intravenous (e.g., tail vein) injection.
-
-
Time-Course Study: Euthanize cohorts of mice (typically 4-5 mice per time point) at various times post-injection (e.g., 1, 4, 24, and 48 hours).[3][8]
-
Tissue Collection and Weighing:
-
Immediately following euthanasia, dissect the mice and collect relevant organs and tissues (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tail).
-
Place each tissue sample into a pre-weighed collection tube and record the wet weight.
-
-
Measurement of Radioactivity:
-
Measure the radioactivity in each tissue sample using a calibrated gamma counter.
-
Also, measure the radioactivity of injection standards to determine the total injected dose.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.
-
The %ID/g is calculated as: (counts per minute in tissue / net weight of tissue in grams) / (total injected counts per minute) * 100.
-
Visualizations
References
- 1. Lead-212: Unlocking the Potential of Targeted Alpha Therapy - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 2. 212Pb in targeted radionuclide therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical investigation of 212Pb-DOTAMTATE for peptide receptor radionuclide therapy in a neuroendocrine tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Methodology for labeling proteins and peptides with lead-212 (212Pb) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methodology for Labeling Proteins and Peptides with Lead-212 (212Pb) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tudelft.nl [tudelft.nl]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Biodistribution of 212Pb conjugated trastuzumab in mice [oranomed.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. netrf.org [netrf.org]
Application Notes and Protocols for Gene Expression Analysis Following ONC212 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONC212 is a second-generation imipridone, a novel class of anti-cancer compounds, that has demonstrated potent preclinical efficacy in various cancer models, including hematological malignancies and solid tumors such as pancreatic cancer.[1] Its mechanism of action is multifaceted, primarily involving the activation of the mitochondrial protease ClpP and the induction of the integrated stress response (ISR).[2][3][4] Understanding the downstream effects of ONC212 on gene expression is crucial for elucidating its complete mechanism of action, identifying biomarkers of response and resistance, and developing effective combination therapies.
These application notes provide a comprehensive overview and detailed protocols for analyzing gene expression changes in cancer cells following treatment with ONC212. The methodologies described include RNA sequencing (RNA-seq), quantitative real-time PCR (qRT-PCR), and microarray analysis.
Mechanism of Action: Key Signaling Pathways
ONC212 exerts its anti-cancer effects through two primary, interconnected pathways:
-
ClpP Activation: ONC212 directly binds to and activates the caseinolytic mitochondrial matrix peptidase P (ClpP).[3] This leads to the degradation of mitochondrial proteins, resulting in mitochondrial dysfunction, a collapse of mitochondrial membrane potential, and an increase in reactive oxygen species (ROS).[3]
-
Integrated Stress Response (ISR) Induction: ONC212 treatment leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a key event in the ISR.[4][5] This, in turn, promotes the translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4).[4][5] ATF4 is a master regulator of the transcriptional response to stress, inducing the expression of genes involved in apoptosis, cell cycle arrest, and metabolism.[4]
The activation of these pathways ultimately leads to cancer cell death, often in a p53-independent manner.
Data Presentation: Gene Expression Changes Induced by ONC212
The following table summarizes the reported changes in the expression of key genes in cancer cell lines treated with ONC212. This data has been compiled from various studies and highlights the consistent activation of the ISR pathway.
| Gene Symbol | Gene Name | Function | Cell Line(s) | Fold Change (approx.) | Reference(s) |
| DDIT3 (CHOP) | DNA Damage Inducible Transcript 3 | Pro-apoptotic transcription factor | OCI-AML3, MOLM13, HL-60 | Varies by cell line | [4] |
| TNFRSF10B (DR5) | Tumor Necrosis Factor Receptor Superfamily Member 10b | Death receptor for TRAIL | OCI-AML3, MOLM13, HL-60 | Varies by cell line | [4] |
| PPP1R15A (GADD34) | Protein Phosphatase 1 Regulatory Subunit 15A | Regulates dephosphorylation of eIF2α | OCI-AML3, MOLM13, HL-60 | Varies by cell line | [4] |
| TRIB3 | Tribbles Pseudokinase 3 | Modulator of ATF4 activity | OCI-AML3, MOLM13, HL-60 | Varies by cell line | [4] |
| ATF4 | Activating Transcription Factor 4 | Master regulator of the ISR | HPAF-II | Upregulated | [1] |
Mandatory Visualizations
Signaling Pathways
Caption: ONC212 mechanism of action.
Experimental Workflows
Caption: Gene expression analysis workflow.
Experimental Protocols
Cell Culture and ONC212 Treatment
-
Cell Seeding: Plate cancer cells of interest in appropriate culture vessels at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Treatment Preparation: Prepare a stock solution of ONC212 in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations. A vehicle control (medium with the same concentration of solvent) must be included in all experiments.
-
Treatment Incubation: Replace the culture medium with the ONC212-containing medium or vehicle control medium. Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours) to capture both early and late gene expression changes.
-
Cell Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them for RNA extraction.
RNA Extraction and Quality Control
-
RNA Isolation: Isolate total RNA from the harvested cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.[6]
-
DNase Treatment: To remove any contaminating genomic DNA, perform an on-column or in-solution DNase I treatment.
-
RNA Quantification and Purity: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1, and the A260/A230 ratio should be greater than 1.8.
-
RNA Integrity: Assess the RNA integrity using an automated electrophoresis system (e.g., Agilent 2100 Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended for downstream applications like RNA-seq and microarray.
Gene Expression Analysis Methodologies
RNA-seq provides a comprehensive and unbiased view of the transcriptome.
-
Library Preparation:
-
Start with 1 µg of high-quality total RNA.
-
Enrich for poly(A)+ mRNA using oligo(dT)-attached magnetic beads.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
-
Purify and quantify the final library.
-
-
Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq). A sequencing depth of 20-30 million reads per sample is generally sufficient for differential gene expression analysis.
-
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome (e.g., hg38) using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between ONC212-treated and vehicle-treated samples. Genes with an adjusted p-value (FDR) < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly regulated.
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify enriched biological processes and pathways.
-
qRT-PCR is a targeted approach used to validate the results from RNA-seq or microarray experiments or to analyze the expression of a small number of genes of interest.
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
-
Primer Design and Validation:
-
Design primers specific to the target genes and at least one stably expressed housekeeping gene (e.g., GAPDH, ACTB, B2M) for normalization. Primers should ideally span an exon-exon junction to avoid amplification of genomic DNA.
-
Validate primer efficiency by running a standard curve.
-
-
qPCR Reaction:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers, and a SYBR Green or probe-based qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run when using SYBR Green to ensure the amplification of a single product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method.
-
Microarray analysis allows for the simultaneous measurement of the expression levels of thousands of genes.
-
cDNA Labeling and Hybridization:
-
Synthesize first-strand cDNA from total RNA.
-
Synthesize second-strand cDNA and in vitro transcribe to produce cRNA.
-
Label the cRNA with a fluorescent dye (e.g., Cy3 or Cy5).
-
Hybridize the labeled cRNA to a microarray chip (e.g., Affymetrix Human Gene 2.0-ST array) overnight in a hybridization oven.[1]
-
-
Washing and Scanning:
-
Wash the microarray chip to remove non-specifically bound cRNA.
-
Scan the chip using a microarray scanner to detect the fluorescence intensity at each probe.
-
-
Data Analysis:
-
Image Analysis: Quantify the fluorescence intensity of each spot on the array.
-
Normalization: Normalize the raw data to correct for systematic variations (e.g., RMA normalization).[1]
-
Differential Expression Analysis: Use statistical methods (e.g., t-test, ANOVA) to identify genes that are significantly differentially expressed between ONC212-treated and vehicle-treated samples.
-
Clustering and Pathway Analysis: Perform hierarchical clustering to group genes with similar expression patterns and conduct pathway analysis to identify affected biological pathways.
-
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the effects of ONC212 on gene expression. A thorough analysis using these methods will contribute to a deeper understanding of ONC212's therapeutic potential and aid in the development of more effective cancer treatments. It is recommended to use a combination of these techniques, for instance, using RNA-seq for discovery and qRT-PCR for validation, to ensure the reliability of the findings.
References
- 1. oncotarget.com [oncotarget.com]
- 2. The ClpP activator ONC-212 (TR-31) inhibits BCL2 and B-cell receptor signaling in CLL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imipridone Anticancer Compounds Ectopically Activate the ClpP Protease and Represent a New Scaffold for Antibiotic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Targeting the Integrated Stress Response in Cancer Therapy [frontiersin.org]
- 6. RT-PCR Protocol - Creative Biogene [creative-biogene.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming NEO212 Resistance in Glioma Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NEO212 in glioma cell lines. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is NEO212 and how does it differ from temozolomide (B1682018) (TMZ)?
NEO212 is a novel conjugate of the chemotherapy drug temozolomide (TMZ) and perillyl alcohol (POH), a natural compound.[1][2] This combination is designed to overcome the limitations of TMZ, the current standard-of-care chemotherapy for glioblastoma (GBM).[2][3] Unlike TMZ, NEO212 is effective against a broad range of TMZ-resistant gliomas.[2][4]
Q2: What are the known mechanisms of action for NEO212 in glioma cells?
NEO212 exhibits a multi-faceted mechanism of action against glioma cells:
-
DNA Alkylation: Similar to TMZ, NEO212 functions as a DNA alkylating agent, inducing DNA damage that can lead to cell death.[2][4]
-
Overcoming TMZ Resistance: NEO212 is effective against glioma cells that have developed resistance to TMZ through mechanisms such as high expression of O6-methylguanine-DNA methyltransferase (MGMT), deficiencies in the mismatch repair (MMR) system, or overexpression of base excision repair (BER) proteins.[4]
-
Induction of Endoplasmic Reticulum (ER) Stress: NEO212 can induce ER stress, a condition that can trigger apoptosis (programmed cell death).[4]
-
Inhibition of Autophagy: This novel conjugate has been shown to inhibit autophagy, a cellular process that can sometimes protect cancer cells from treatment-induced stress.[4]
-
Inhibition of Glioma Stem Cell (GSC) Invasion: NEO212 can reduce the migration and invasion of glioma stem cells, which are thought to be a major cause of tumor recurrence.[5] This is achieved in part by reverting the epithelial-to-mesenchymal transition (EMT) process and decreasing the FAK/Src signaling pathway.[5]
Q3: My glioma cell line, previously sensitive to TMZ, is showing resistance. Is NEO212 a suitable alternative?
Yes, based on preclinical data, NEO212 is a promising agent for treating TMZ-resistant gliomas. It has demonstrated cytotoxicity in glioma cell lines with the three major known mechanisms of TMZ resistance: MGMT overexpression, MMR deficiency, and BER overexpression.[4]
Troubleshooting Guide: Investigating Reduced Efficacy of NEO212
While NEO212 is designed to overcome common forms of TMZ resistance, researchers may encounter scenarios where glioma cell lines exhibit reduced sensitivity to NEO212. This guide provides a structured approach to troubleshooting and investigating potential mechanisms of NEO212 resistance.
Problem: I am observing a decreased response to NEO212 in my glioma cell line experiments.
Step 1: Confirm the Reduced Efficacy
The first step is to quantitatively confirm the suspected resistance.
-
Action: Perform a dose-response cytotoxicity assay (e.g., MTT or Colony Formation Assay) to determine the half-maximal inhibitory concentration (IC50) of NEO212 in your cell line. Compare this to the IC50 from previous experiments with the same cell line or to the expected IC50 based on published data. A significant increase in the IC50 value is indicative of resistance.
Step 2: Investigate Potential Mechanisms of Resistance
If resistance is confirmed, the next step is to investigate the potential underlying molecular mechanisms. While specific mechanisms of resistance to NEO212 are still under investigation, here are some plausible avenues to explore based on its known mechanisms of action and general principles of drug resistance:
-
Hypothesis 1: Alterations in DNA Damage Response Pathways
-
Rationale: Although NEO212 bypasses the common TMZ-resistance mechanisms, it is possible that long-term exposure could lead to the selection of cells with alterations in other DNA repair pathways.
-
Experimental Approach:
-
Assess DNA Damage: Use the Alkaline Comet Assay to determine if NEO212 is still inducing DNA damage in the less sensitive cells compared to a sensitive control cell line.
-
Profile DNA Repair Proteins: Use Western blotting to analyze the expression levels of key proteins involved in various DNA repair pathways beyond the well-known TMZ-resistance markers.
-
-
-
Hypothesis 2: Upregulation of Drug Efflux Pumps
-
Rationale: Cancer cells can develop resistance by overexpressing ATP-binding cassette (ABC) transporters that actively pump drugs out of the cell, thereby reducing the intracellular concentration of the therapeutic agent.
-
Experimental Approach:
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of common ABC transporters (e.g., ABCB1/MDR1, ABCG2/BCRP).
-
Protein Expression Analysis: Use Western blotting to determine the protein levels of these transporters.
-
Functional Assays: Utilize efflux pump inhibitors in combination with NEO212 in your cytotoxicity assays. A restoration of sensitivity in the presence of an inhibitor would suggest the involvement of efflux pumps.
-
-
-
Hypothesis 3: Alterations in NEO212-Targeted Signaling Pathways
-
Rationale: Since NEO212 is known to induce ER stress and inhibit autophagy, alterations in these pathways could confer resistance.
-
Experimental Approach:
-
ER Stress Markers: Use Western blotting to assess the levels of key ER stress markers (e.g., GRP78, CHOP) in response to NEO212 treatment in both sensitive and suspected resistant cells.
-
Autophagy Markers: Monitor the levels of autophagy markers such as LC3-II and p62 by Western blotting. A blunted response in the suspected resistant cells could indicate a mechanism of evasion.
-
-
-
Hypothesis 4: Clonal Selection and Heterogeneity
-
Rationale: The observed resistance may be due to the outgrowth of a pre-existing resistant subpopulation of cells.
-
Experimental Approach:
-
Single-Cell Cloning: Isolate single cells from the suspected resistant population and expand them into individual clones. Test the NEO212 sensitivity of these clones to determine if the resistance is a property of the entire population or specific subclones.
-
-
Data Presentation
Table 1: Cytotoxicity of NEO212 in Temozolomide-Sensitive and -Resistant Glioma Cell Lines
| Cell Line | TMZ Resistance Mechanism | NEO212 IC50 (µM) | Temozolomide IC50 (µM) |
| U251 | Sensitive | ~10 | >20 |
| U251TR | BER Overexpression | ~40 | >100 |
| LN229 | Sensitive | ~10 | >20 |
| LN229TR2 | MMR Deficient | ~60 | >100 |
| T98G | MGMT Overexpression | ~50 | >100 |
Data is approximate and compiled from published colony formation assays. Actual IC50 values may vary depending on experimental conditions.
Mandatory Visualizations
Caption: Mechanism of action of NEO212 in glioma cells.
Caption: Workflow for troubleshooting NEO212 resistance.
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is for determining the cytotoxicity of NEO212 by measuring the metabolic activity of glioma cells.
-
Materials:
-
Glioma cell lines
-
Complete culture medium
-
96-well flat-bottom plates
-
NEO212 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of NEO212 in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the NEO212 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve NEO212).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Colony Formation Assay (Clonogenic Assay)
This assay assesses the long-term survival and proliferative capacity of glioma cells after treatment with NEO212.
-
Materials:
-
Glioma cell lines
-
Complete culture medium
-
6-well plates
-
NEO212 stock solution
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
-
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of NEO212 for 24 hours.
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete culture medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS and fix them with 100% methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
-
3. Western Blotting
This protocol is for detecting the expression levels of specific proteins (e.g., MGMT, MSH2, MSH6, ABC transporters, ER stress markers, autophagy markers).
-
Materials:
-
Treated and untreated glioma cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the proteins of interest
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
4. Alkaline Comet Assay
This assay is used to detect DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.
-
Materials:
-
Treated and untreated glioma cells
-
Comet assay slides
-
Low melting point agarose (B213101)
-
Lysis buffer (high salt and detergent)
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Green or propidium (B1200493) iodide)
-
Fluorescence microscope with appropriate filters
-
-
Procedure:
-
Harvest cells and resuspend them in PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix the cell suspension with low melting point agarose and pipette onto a comet assay slide.
-
Allow the agarose to solidify at 4°C.
-
Immerse the slides in lysis buffer for at least 1 hour at 4°C.
-
Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage.
-
Neutralize the slides with neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify the extent of DNA damage (e.g., tail moment or percentage of DNA in the tail).
-
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. artscimedia.case.edu [artscimedia.case.edu]
- 3. mdpi.com [mdpi.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Alkaline Comet Assay to Detect DNA Damage | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: ONC212 In Vitro Solubility and Handling
Welcome to the technical support center for ONC212. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of ONC212 in in vitro experiments, with a specific focus on addressing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is ONC212 and what are its primary mechanisms of action?
A1: ONC212 is a second-generation, fluorinated analogue of the anti-cancer small molecule ONC201, belonging to the imipridone class of compounds.[1][2] It demonstrates greater potency and more rapid action compared to its predecessor in several cancer models.[3][4] The anti-cancer effects of ONC212 are multifaceted and involve several key signaling pathways:
-
Mitochondrial Targeting (Mitocan Activity): ONC212 binds to the mitochondrial protease ClpP.[5][6] This interaction leads to the suppression of ClpX, the regulatory partner of ClpP, which impairs oxidative phosphorylation (OXPHOS) and reduces mitochondrial ATP production.[2][5] Cells that are highly dependent on OXPHOS for energy are particularly sensitive and undergo apoptosis.[2]
-
Integrated Stress Response (ISR) Induction: Like ONC201, ONC212 activates the ISR, leading to the upregulation of transcription factor ATF4 and its downstream target CHOP.[1][4] This stress response pathway can contribute to apoptosis.
-
Extrinsic Apoptosis Induction: In sensitive cell lines, ONC212 upregulates the expression of TNF-related apoptosis-inducing ligand (TRAIL) and its receptor, Death Receptor 5 (DR5).[3][7] This activates the extrinsic apoptosis pathway, characterized by the cleavage of caspase-8.[1][3]
-
GPCR Activation: ONC212 is a potent agonist of the orphan G-protein coupled receptor (GPCR) GPR132, which has been shown to have a tumor suppressor role in acute myeloid leukemia (AML).[7][8]
Q2: What is the recommended solvent for creating ONC212 stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of ONC212 for in vitro use.[2][4][5] Due to the hydrophobic nature of ONC212, it is poorly soluble in aqueous solutions alone. A stock solution in 100% DMSO should be prepared first, which can then be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: My ONC212 precipitated after I added it to my cell culture medium. Why did this happen and how can I prevent it?
A3: Precipitation is a common issue when diluting a hydrophobic compound from a DMSO stock into an aqueous cell culture medium.[9] This occurs because the compound's solubility limit is exceeded as the percentage of the organic solvent (DMSO) dramatically decreases.
Common Causes:
-
High Final DMSO Concentration: While counterintuitive, making a large dilution from a very concentrated stock can cause the compound to crash out of solution instantly.
-
Insufficient Mixing: Adding the DMSO stock directly to the medium without immediate and adequate mixing can create localized areas of high drug concentration, leading to precipitation.[10]
-
Media Components: Salts, proteins, and other components in the culture medium can sometimes interact with the compound, reducing its solubility.[11]
-
Temperature: A shift from room temperature or warmer (during dilution) to 37°C in the incubator can affect solubility.
Prevention Strategies:
-
Minimize Final DMSO Concentration: The final concentration of DMSO in your culture medium should be kept as low as possible, ideally below 0.5%, and for many cell lines, below 0.1%, to avoid solvent-induced cytotoxicity.[10][12] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform one or more intermediate dilution steps in culture medium or phosphate-buffered saline (PBS).
-
Improve Mixing Technique: Add the DMSO stock dropwise into the vortex of the culture medium while gently stirring or swirling to ensure rapid and uniform dispersion.[9]
-
Pre-condition the Medium: Some protocols suggest adding a volume of pure DMSO to the medium to reach the final desired percentage before adding the drug stock. This can sometimes help keep the compound in solution.[10]
Q4: How should I prepare my ONC212 working solutions for treating cells?
A4: A careful, stepwise dilution process is critical to prevent precipitation and ensure accurate final concentrations. The following workflow is recommended.
Troubleshooting Guide: Compound Precipitation
| Problem | Potential Cause | Recommended Solution |
| Media becomes cloudy or turbid immediately upon adding ONC212 stock. | The concentration of ONC212 exceeds its solubility limit in the aqueous medium. This is often due to making too large of a dilution in a single step. | 1. Perform Serial Dilutions: Prepare an intermediate, higher-concentration working stock in culture medium first. Then, add this intermediate stock to the cells. 2. Reduce Stock Concentration: Prepare a less concentrated primary stock in DMSO (e.g., 5 mM instead of 20 mM). This will require adding a larger volume to the medium, but may prevent precipitation. |
| Fine, crystalline particles are visible at the bottom of the culture vessel after incubation. | The compound is slowly precipitating out of solution over time. | 1. Check Final DMSO Concentration: Ensure the final DMSO concentration is not too low to maintain solubility but still non-toxic to cells. A range of 0.1% to 0.5% is common. 2. Reduce Serum Concentration: If using serum-containing media, try reducing the serum percentage, as serum proteins can sometimes cause compounds to precipitate. Test if your cells can tolerate lower serum for the duration of the experiment. |
| Inconsistent experimental results between replicates. | Uneven distribution or precipitation of the compound is leading to variable effective concentrations. | 1. Improve Mixing: When adding the stock to the medium, add it to the vortex and mix thoroughly but gently. When adding the final working solution to the wells, ensure it is mixed well before aliquoting and gently swirl the plate after addition. 2. Prepare Fresh: Prepare working solutions fresh for each experiment and do not store diluted aqueous solutions of ONC212. |
Quantitative Data Summary
The following table summarizes reported solubility data for ONC212 in various solvent systems, primarily for in vivo preparations, which can inform the development of in vitro protocols.
| Solvent System | Reported Solubility | Source |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (5.68 mM) | [4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL (5.68 mM) | [4] |
| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL (5.68 mM) | [4] |
| 10% DMSO, 20% Kolliphor® EL, 70% PBS | Used for oral gavage in mice | [2][4] |
Experimental Protocols
Protocol 1: Preparation of ONC212 Stock and Working Solutions
-
Stock Solution (e.g., 10 mM):
-
Weigh the required amount of ONC212 powder.
-
Dissolve in 100% sterile DMSO to achieve a final concentration of 10 mM. Ensure complete dissolution by vortexing or gentle warming.
-
Aliquot the stock solution into small volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store aliquots at -80°C.
-
-
Working Solution Preparation (Example for 10 µM final concentration):
-
Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm the required volume of complete cell culture medium to 37°C.
-
Intermediate Dilution (100X): Prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed medium. Mix thoroughly by pipetting.
-
Final Dilution: For every 1 mL of final volume in your cell culture plate, add 10 µL of the 1 mM intermediate solution. This results in a final ONC212 concentration of 10 µM and a final DMSO concentration of 0.1%.
-
Note: The final DMSO concentration must be kept consistent across all treatments and the vehicle control.
-
Protocol 2: General Protocol for In Vitro Cell Treatment and Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and experiment duration (typically to ensure they are in the exponential growth phase and do not exceed 90% confluency by the end of the assay). Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Preparation of Treatment Media: Prepare a series of ONC212 working solutions in culture medium at 2X the final desired concentrations (e.g., for a final concentration of 1 µM, prepare a 2 µM solution). Include a vehicle control medium containing the same final percentage of DMSO.
-
Cell Treatment:
-
Carefully remove half of the medium from each well (e.g., 50 µL from a 100 µL volume).
-
Add an equal volume of the 2X treatment medium to the corresponding wells (e.g., add 50 µL of 2 µM solution to the remaining 50 µL of medium to get a final concentration of 1 µM).
-
Gently swirl the plate to ensure mixing.
-
-
Incubation: Return the plate to the incubator for the desired treatment period (e.g., 48 or 72 hours).[5]
-
Viability Assessment (using CellTiter-Glo® as an example):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
References
- 1. oncotarget.com [oncotarget.com]
- 2. ONC212 is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. ONC212 is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Leukemia Publication Demonstrates Imipridone ONC212 Mechanism of Action and Efficacy in AML - BioSpace [biospace.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Toxicity of Lead-212 Therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lead-212 (²¹²Pb) targeted alpha therapies.
Frequently Asked Questions (FAQs)
Q1: What is the decay chain of Lead-212 and which daughters contribute to off-target toxicity?
A1: Lead-212 is a beta-emitter with a half-life of 10.64 hours.[1][2][3] It decays to the alpha-emitter Bismuth-212 (²¹²Bi), which has a half-life of 61 minutes.[2] The decay of ²¹²Pb and its daughters results in the emission of alpha particles, which are highly effective at killing cancer cells but can also damage healthy tissues if not properly targeted.[1][3] The primary concern for off-target toxicity arises from the potential for the daughter nuclide, ²¹²Bi, to be released from its chelator following the decay of ²¹²Pb.[4][5] This free ²¹²Bi can then circulate and accumulate in non-target organs.[5] Additionally, the decay of ²¹²Bi to Thallium-208 (²⁰⁸Tl) can also contribute to off-target radiation, though its impact is generally considered less significant.[6]
Lead-212 Decay Chain Diagram
Caption: The decay chain of Lead-212 to stable Lead-208.
Q2: What are the primary organs at risk for off-target toxicity in ²¹²Pb therapies?
A2: The primary organs at risk for off-target toxicity in ²¹²Pb therapies are the kidneys and red marrow .[6] The kidneys are often the dose-limiting organ due to the renal clearance of many radiolabeled peptides and antibodies.[7][8][9] The accumulation of the radiopharmaceutical or its free radionuclide daughters in the kidneys can lead to nephrotoxicity.[7][9] The red marrow is also a concern due to its sensitivity to radiation, which can lead to hematological toxicity.[10]
Q3: How does the choice of chelator impact off-target toxicity?
A3: The choice of chelator is critical for minimizing off-target toxicity. A stable chelator will securely bind ²¹²Pb and, importantly, retain the daughter nuclide ²¹²Bi after the initial decay.[2][4] If the ²¹²Bi is released, it can circulate freely and accumulate in non-target tissues, leading to toxicity.[4][5] Chelators like DOTA and TCMC are commonly used for ²¹²Pb, but studies have shown that a certain percentage of ²¹²Bi can still be released.[4] Newer chelators are being developed to improve the retention of daughter nuclides.[4]
| Chelator | Reported ²¹²Bi Release | Reference |
| DOTA | ~36% | [4] |
| TCMC | ~16% | [4] |
| PSC | Showed improved retention of ²¹²Bi compared to DOTA | [4] |
Q4: What is the role of ²⁰³Pb in developing ²¹²Pb therapies?
A4: Lead-203 (²⁰³Pb) is a gamma-emitting isotope of lead that serves as an imaging surrogate for the therapeutic isotope ²¹²Pb.[6][11][12] By using ²⁰³Pb-labeled compounds, researchers can perform SPECT imaging to visualize the biodistribution and pharmacokinetics of the radiopharmaceutical in preclinical models and patients.[11][12] This imaging data is crucial for dosimetry calculations to predict the absorbed radiation dose in tumors and healthy organs for the corresponding ²¹²Pb therapy, helping to optimize treatment planning and minimize off-target toxicity.[6][12]
Troubleshooting Guides
Problem 1: High Kidney Uptake of the ²¹²Pb-labeled Compound
Possible Causes:
-
Renal clearance pathway of the targeting molecule.
-
Reabsorption of the radiopharmaceutical by megalin/cubulin receptors in the proximal tubules.[8]
-
Accumulation of free ²¹²Pb or its daughter nuclides due to poor in vivo stability.
Troubleshooting Steps:
-
Co-administration of Kidney Protection Agents:
-
Amino Acid Infusions: Co-injecting a solution of basic amino acids, such as L-lysine and L-arginine, can significantly reduce renal retention of the radiopharmaceutical.[7][8][13] This is a standard clinical practice in peptide receptor radionuclide therapy (PRRT).
-
Plasma Expanders: The use of plasma expanders like Gelofusine has also been shown to decrease kidney uptake without negatively impacting tumor accumulation.[7][13]
-
-
Modification of the Targeting Ligand:
-
Altering the chemical structure of the peptide or antibody can change its pharmacokinetic properties and reduce kidney uptake.[13] For example, modifying the linker between the chelator and the targeting molecule can be explored.
-
-
Evaluate In Vivo Stability:
-
Perform biodistribution studies with the ²⁰³Pb-labeled analog at multiple time points to assess the stability and clearance profile.
-
Analyze urine and plasma samples to determine the extent of free radionuclide versus intact radiopharmaceutical.
-
Experimental Protocol: Assessing the Efficacy of Kidney Protection Agents
-
Animal Model: Use a relevant tumor-bearing xenograft mouse model.
-
Grouping:
-
Group 1: Inject ²¹²Pb-labeled compound only (control).
-
Group 2: Co-inject ²¹²Pb-labeled compound with a solution of L-lysine and L-arginine.
-
Group 3: Co-inject ²¹²Pb-labeled compound with Gelofusine.
-
-
Administration: Administer the compounds intravenously.
-
Biodistribution: Euthanize animals at various time points (e.g., 1, 4, 24 hours) post-injection.
-
Organ Harvesting: Collect tumors, kidneys, and other relevant organs.
-
Radioactivity Measurement: Measure the radioactivity in each organ using a gamma counter.
-
Data Analysis: Calculate the percent injected dose per gram of tissue (%ID/g) for each organ and compare the kidney uptake between the control and treatment groups.
Problem 2: Poor Tumor-to-Background Ratio
Possible Causes:
-
Suboptimal pharmacokinetics of the targeting molecule.
-
Low affinity of the targeting molecule for its receptor.
-
In vivo instability of the radiopharmaceutical, leading to high levels of circulating free ²¹²Pb.
Troubleshooting Steps:
-
Optimize Targeting Molecule:
-
Affinity Screening: Ensure the targeting molecule has a high affinity for its target in vitro before proceeding to in vivo studies.
-
Structural Modifications: Modify the targeting molecule to improve its pharmacokinetic profile, such as increasing its circulation half-life to allow for greater tumor accumulation before clearance.
-
-
Improve Chelator Stability:
-
Use a chelator with high kinetic inertness to prevent the release of ²¹²Pb in vivo.
-
Evaluate different chelators to find the one that provides the best in vivo stability for your specific targeting molecule.
-
-
Pre-targeting Strategies:
-
Consider a two-step pre-targeting approach. First, administer a non-radiolabeled antibody that targets the tumor. After it has cleared from circulation, administer a radiolabeled small molecule that binds to the pre-targeted antibody in the tumor. This can significantly improve the tumor-to-background ratio.
-
Workflow for Improving Tumor-to-Background Ratio
Caption: A troubleshooting workflow for a poor tumor-to-background ratio.
Problem 3: Unexpected Hematological Toxicity
Possible Causes:
-
High radiation dose to the bone marrow from circulating radiopharmaceutical.
-
Release of free ²¹²Pb or its daughters, which can accumulate in the bone.[5]
-
Long circulation time of the radiolabeled compound.
Troubleshooting Steps:
-
Dosimetry Calculations:
-
Use ²⁰³Pb imaging data to perform accurate dosimetry calculations for the red marrow.
-
Ensure the estimated absorbed dose to the red marrow is within acceptable limits.
-
-
Accelerate Clearance:
-
Modify the targeting molecule to achieve faster clearance from the blood after tumor uptake has reached its maximum.
-
-
Fractionated Dosing:
-
Administering the total therapeutic dose in multiple smaller fractions can allow for bone marrow recovery between treatments and reduce overall hematological toxicity.[8] Preclinical studies with ²¹²Pb-DOTAMTATE showed that a cumulative dose of 45 µCi was non-toxic when fractionated into three 15 µCi doses.[8]
-
Experimental Protocol: Murine Toxicity Study
-
Animal Model: Use healthy, immunocompetent mice (e.g., CD-1).
-
Dose Escalation: Administer single intravenous injections of the ²¹²Pb-labeled compound at escalating doses.
-
Fractionated Dosing: In a separate cohort, administer the highest tolerated single dose in a fractionated schedule (e.g., two or three smaller doses separated by a set time interval).
-
Monitoring:
-
Monitor animal weight and overall health daily.
-
Collect blood samples at regular intervals for complete blood counts (CBC) and clinical chemistry analysis.
-
-
Histopathology: At the end of the study, harvest major organs for histopathological examination to identify any tissue damage.
-
Determine Maximum Tolerated Dose (MTD): The MTD is the highest dose that does not cause irreversible or life-threatening toxicity.
Logic Diagram of Factors Contributing to Off-Target Toxicity
Caption: Key factors contributing to off-target toxicity in ²¹²Pb therapies.
References
- 1. openmedscience.com [openmedscience.com]
- 2. Lead-212: Unlocking the Potential of Targeted Alpha Therapy - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 3. Targeted Alpha Therapy with Lead-212 against Cancer [solutions.orano.group]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Preclinical Evaluation of 203/212Pb-Labeled Low-Molecular-Weight Compounds for Targeted Radiopharmaceutical Therapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methodology for Labeling Proteins and Peptides with Lead-212 (212Pb) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 212Pb in targeted radionuclide therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Towards the Magic Radioactive Bullet: Improving Targeted Radionuclide Therapy by Reducing the Renal Retention of Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
NEO212 stability issues in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of NEO212 during long-term storage. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address potential issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is NEO212 and what are its primary degradation products?
A1: NEO212 is a novel small-molecule anticancer agent, which is a conjugate of the natural monoterpene perillyl alcohol (POH) and the alkylating agent temozolomide (B1682018) (TMZ), linked by a carbamate (B1207046) bridge.[1] Under certain conditions, NEO212 can degrade back into its constituent components, POH and TMZ. Further degradation of TMZ can lead to the formation of 5-aminoimidazole-4-carboxamide (B1664886) (AIC).
Q2: What are the initial signs of NEO212 degradation?
A2: Visual signs of degradation are often not apparent. The most reliable method to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), which can separate and quantify NEO212 and its degradation products. A decrease in the peak area of NEO212 and a corresponding increase in the peak areas of POH and TMZ would indicate degradation.
Q3: What are the recommended long-term storage conditions for NEO212?
A3: While specific long-term stability data for NEO212 is not extensively published, based on the stability of its parent compounds, the following conditions are recommended to minimize degradation:
-
Temperature: Store at or below -20°C for long-term storage.[2] For short-term storage, refrigeration at 2-8°C is advisable. Temozolomide solutions have shown stability for up to 13 weeks at 5°C.[3]
-
Light: Protect from light by storing in amber vials or other light-blocking containers.[4]
-
Moisture: Store in a tightly sealed container to protect from humidity.
-
Inert Atmosphere: For maximum stability, especially for the perillyl alcohol component which can be susceptible to oxidation, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.[4]
Q4: How can I be sure of the quality of my NEO212 sample after long-term storage?
A4: It is crucial to perform a quality control check on your NEO212 sample before use, especially if it has been stored for an extended period or if you suspect it has been exposed to suboptimal conditions. A stability-indicating analytical method, such as the HPLC method detailed in the "Experimental Protocols" section, should be used to confirm the purity and integrity of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Degradation of NEO212 leading to a lower effective concentration of the active compound. | 1. Verify the storage conditions of your NEO212 stock. 2. Perform an analytical check (e.g., HPLC) on your current stock solution to assess its purity. 3. If degradation is confirmed, use a fresh, properly stored sample of NEO212 for subsequent experiments. |
| Appearance of new, unexpected peaks in my analytical chromatogram. | Formation of degradation products (e.g., POH, TMZ, AIC). | 1. Compare the retention times of the new peaks with those of reference standards for POH, TMZ, and AIC. 2. Utilize mass spectrometry (LC-MS) to identify the mass of the unknown peaks and confirm their identity. |
| Precipitate observed in a frozen stock solution upon thawing. | Poor solubility of NEO212 or its degradation products at lower temperatures. | 1. Gently warm the solution to room temperature and vortex to attempt redissolution. 2. If the precipitate does not dissolve, it may be necessary to filter the solution before use, though this may alter the effective concentration. 3. Consider preparing fresh solutions for each experiment to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Forced Degradation Study of NEO212
This protocol is designed to intentionally degrade NEO212 to identify its degradation products and to develop a stability-indicating analytical method.
1. Sample Preparation:
- Prepare a stock solution of NEO212 in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix the NEO212 stock solution with 0.1 M HCl and incubate at 60°C for 48 hours.
- Base Hydrolysis: Mix the NEO212 stock solution with 0.1 M NaOH and incubate at 60°C for 48 hours.
- Oxidative Degradation: Treat the NEO212 stock solution with 3% hydrogen peroxide at room temperature for 48 hours.[4][5]
- Thermal Degradation: Expose the solid NEO212 compound to dry heat at 70°C for 48 hours.
- Photostability: Expose the NEO212 solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6][7][8][9][10] A dark control sample should be stored under the same conditions but protected from light.
3. Analysis:
- At designated time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC or LC-MS method.
Protocol 2: Long-Term Stability Study of NEO212
This protocol outlines a study to evaluate the stability of NEO212 under recommended long-term storage conditions.
1. Sample Preparation:
- Prepare multiple aliquots of NEO212 in the desired formulation or as a solid compound in tightly sealed, light-protected containers.
2. Storage Conditions:
- Store the samples under the following ICH recommended long-term stability conditions:
- Condition 1: 25°C ± 2°C / 60% RH ± 5% RH
- Condition 2: 5°C ± 3°C
- Condition 3: -20°C ± 5°C
3. Testing Frequency:
- Analyze the samples at the following time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.
4. Analysis:
- At each time point, analyze the samples for appearance, purity (by HPLC), and the presence of degradation products.
Protocol 3: Stability-Indicating HPLC Method
This method is a starting point for the development of a validated stability-indicating HPLC method for NEO212 and its primary degradation products. Method optimization will be required.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.02 M Aqueous acetate (B1210297) buffer (pH 4.5) B: Acetonitrile |
| Gradient | Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute all compounds. A suggested starting gradient could be: 0-2 min: 10% B 2-15 min: 10-90% B 15-17 min: 90% B 17-18 min: 90-10% B 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV Diode Array Detector (DAD) at a wavelength that allows for the detection of NEO212, POH, and TMZ (e.g., 210 nm and 330 nm). |
| Injection Volume | 10 µL |
Visualizations
Caption: Degradation pathway of NEO212.
Caption: Forced degradation study workflow.
Caption: Long-term stability study workflow.
References
- 1. carlroth.com [carlroth.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Stability of temozolomide in solutions aimed for oral treatment prepared from a commercially available powder for infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jordilabs.com [jordilabs.com]
- 7. google.com [google.com]
- 8. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 10. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
Technical Support Center: Optimizing ONC212 and Crizotinib Synergistic Dosing
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the synergistic dosing of ONC212 and crizotinib (B193316).
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining ONC212 and crizotinib?
A1: The combination of ONC212 and crizotinib is based on their distinct and potentially complementary anti-cancer mechanisms. Crizotinib is a potent tyrosine kinase inhibitor (TKI) that targets ALK, ROS1, and c-MET, which are key drivers in certain cancers.[1][2][3] ONC212, on the other hand, is an imipridone that acts as an agonist of the G protein-coupled receptor GPR132 and induces the integrated stress response (ISR).[4] This leads to the upregulation of the TRAIL/DR5 pathway and mitochondrial dysfunction, ultimately inducing apoptosis. By targeting different signaling pathways, the combination has the potential to overcome resistance mechanisms and achieve a more potent anti-tumor effect than either agent alone.
Q2: In which cancer types or cell lines has synergy between ONC212 and crizotinib been observed?
A2: Preclinical studies have shown synergistic activity between ONC212 and crizotinib in specific cancer cell lines. Notably, synergy has been reported in the PANC-1 human pancreatic cancer cell line, which is known to overexpress Anaplastic Lymphoma Kinase (ALK).[4][5] However, this synergistic effect was not observed in the BxPC-3 pancreatic cancer cell line, which has high expression of c-MET.[4][5] This suggests that the synergistic interaction may be context-dependent and potentially influenced by the specific receptor tyrosine kinase expression profile of the cancer cells.
Q3: What is the proposed mechanism for the synergistic interaction between ONC212 and crizotinib in ALK-positive cells?
A3: While the precise mechanism is still under investigation, the synergy in ALK-overexpressing cells like PANC-1 is thought to arise from the dual targeting of critical survival pathways. Crizotinib directly inhibits the pro-proliferative and anti-apoptotic signaling downstream of ALK.[6] Concurrently, ONC212 induces a cellular stress response and activates the extrinsic and intrinsic apoptosis pathways.[7][8] The combined effect of inhibiting a key oncogenic driver (ALK) while simultaneously inducing cellular stress and apoptosis through a separate mechanism likely lowers the threshold for cell death, leading to a synergistic outcome.
Q4: Why might synergy not be observed in c-MET-driven cells like BxPC-3?
A4: The lack of synergy in c-MET expressing BxPC-3 cells suggests that the interplay between the c-MET signaling pathway and the pathways targeted by ONC212 may be different from that of the ALK pathway. It is possible that c-MET signaling activates downstream effectors that can compensate for the stress induced by ONC212, or that the c-MET-driven cellular context is less reliant on the pathways that ONC212 modulates for survival.[9][10] Further research is needed to elucidate the specific molecular interactions that govern this differential response.
Troubleshooting Guides
Problem 1: Inconsistent or No Synergy Observed in ALK-Positive Cell Lines
| Possible Cause | Troubleshooting Steps |
| Suboptimal Drug Concentrations | - Perform single-agent dose-response curves for both ONC212 and crizotinib to determine the IC50 for each drug in your specific cell line. - Design synergy experiments using a range of concentrations around the IC50 values for both drugs. A common starting point is a matrix of concentrations from 0.1x to 10x the IC50. |
| Incorrect Drug Ratio | - The optimal ratio for synergy can be drug- and cell line-dependent. - Test different fixed ratios of ONC212 to crizotinib (e.g., 1:1, 1:5, 5:1 based on their IC50 values) to identify the most synergistic combination. |
| Cell Line Integrity and Passage Number | - Ensure that the PANC-1 cell line has not undergone significant genetic drift. Use low-passage number cells for experiments. - Periodically verify the expression of ALK in your PANC-1 cell line via Western blot or qPCR. |
| Experimental Assay Variability | - Ensure consistent cell seeding density and incubation times. - Use a reliable cell viability assay such as CellTiter-Glo®. - Include appropriate vehicle controls for both drugs. |
| Data Analysis Method | - Utilize established methods for synergy analysis, such as the Combination Index (CI) method by Chou-Talalay.[2][5] A CI value < 1 indicates synergy. - Software such as CompuSyn can be used for automated calculation of CI values. |
Problem 2: High Background Toxicity or Unexpected Cell Death in Controls
| Possible Cause | Troubleshooting Steps |
| Solvent Toxicity | - Both ONC212 and crizotinib are typically dissolved in DMSO. Ensure the final concentration of DMSO in the culture medium is low (ideally <0.1%) and consistent across all wells, including vehicle controls. |
| Cell Culture Conditions | - Optimize cell seeding density to avoid overgrowth or nutrient depletion during the course of the experiment (typically 72 hours). - Ensure proper sterile technique to prevent contamination. |
| Drug Stability | - Prepare fresh drug dilutions for each experiment from frozen stocks. - Store stock solutions at the recommended temperature (-20°C or -80°C) and protect from light. |
Data Presentation
The following tables provide a template for summarizing quantitative data from ONC212 and crizotinib combination experiments.
Table 1: Single-Agent IC50 Values
| Cell Line | Drug | IC50 (µM) after 72h |
| PANC-1 | ONC212 | [Insert experimental value] |
| Crizotinib | [Insert experimental value] | |
| BxPC-3 | ONC212 | [Insert experimental value] |
| Crizotinib | [Insert experimental value] |
Table 2: Combination Index (CI) Values for ONC212 and Crizotinib in PANC-1 Cells
| ONC212 (µM) | Crizotinib (µM) | Fraction Affected (Fa) | Combination Index (CI) | Synergy Interpretation |
| [Dose 1] | [Dose A] | [Value] | [Value] | [Synergistic/Additive/Antagonistic] |
| [Dose 2] | [Dose B] | [Value] | [Value] | [Synergistic/Additive/Antagonistic] |
| [Dose 3] | [Dose C] | [Value] | [Value] | [Synergistic/Additive/Antagonistic] |
Note: CI < 0.9 indicates synergy, CI between 0.9 and 1.1 is additive, and CI > 1.1 indicates antagonism.
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using the Combination Index (CI) Method
1. Materials:
- PANC-1 and BxPC-3 human pancreatic cancer cell lines
- ONC212 (stock solution in DMSO)
- Crizotinib (stock solution in DMSO)
- Cell culture medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates
- CellTiter-Glo® Luminescent Cell Viability Assay
- Plate reader capable of measuring luminescence
2. Procedure:
3. Data Analysis:
- Calculate the Fraction affected (Fa) for each treatment, where Fa = 1 - (viability of treated cells / viability of control cells).
- Use software like CompuSyn to input the dose-effect data for single agents and combinations to calculate the Combination Index (CI).
- A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.
Mandatory Visualizations
References
- 1. Anti-pancreatic cancer activity of ONC212 involves the unfolded protein response (UPR) and is reduced by IGF1-R and GRP78/BIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. punnettsquare.org [punnettsquare.org]
- 3. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ONC212 is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Challenges to determine synergistic drug interactions in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Significance of c-MET overexpression in cytotoxic anticancer drug-resistant small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. c-Met signaling in the development of tumorigenesis and chemoresistance: Potential applications in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigation of Renal Accumulation of Lead-212 Radiopharmaceuticals
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to kidney accumulation of Lead-212 (212Pb) radiopharmaceuticals during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is reducing kidney accumulation of 212Pb radiopharmaceuticals a critical concern?
A1: The kidneys are often the dose-limiting organs in targeted radionuclide therapy using 212Pb.[1][2][3] Radiopharmaceuticals cleared by the kidneys can be reabsorbed and retained in the proximal tubules, leading to prolonged radiation exposure and potential nephrotoxicity.[4][5][6] The decay of 212Pb to its alpha-emitting daughter, 212Bi, within the kidneys can cause significant damage to renal tissue.[7] This renal toxicity can limit the maximum therapeutic dose that can be administered, thereby potentially reducing the overall efficacy of the treatment.[2]
Q2: What are the primary strategies to reduce renal uptake of 212Pb-labeled compounds?
A2: Several strategies are being investigated and implemented to mitigate the renal toxicity of 212Pb therapies.[7] These can be broadly categorized as:
-
Pharmacological Intervention: Co-administration of agents that competitively inhibit the reabsorption of the radiopharmaceutical in the kidneys.[8]
-
Chemical Modification of the Radiopharmaceutical: Altering the structure of the radiopharmaceutical to reduce its renal uptake or enhance its clearance.
-
Alternative Administration Routes: Localized delivery to confine the radiopharmaceutical to the tumor site.[7]
-
Pre-targeting Approaches: Separating the administration of the targeting molecule and the radionuclide.[2][9]
Q3: Which pharmacological agents are commonly used to protect the kidneys?
A3: The most common approach is the co-infusion of positively charged amino acids, such as lysine (B10760008) and arginine.[4][10][11] These amino acids compete with the radiolabeled peptides for reabsorption in the proximal tubules. Other agents that have been investigated include:
-
Gelofusine: A plasma expander that has been shown to reduce renal uptake of some radiopharmaceuticals.[3]
-
Sodium Para-aminohippurate (PAH): A non-toxic compound that can reduce the renal accumulation of small-molecule radiopharmaceuticals by saturating organic anion transporters.[8][12]
-
Diuretics: To increase the rate of excretion.[7]
Q4: How do modifications to the radiopharmaceutical itself help in reducing kidney accumulation?
A4: Structural modifications can significantly impact the biodistribution and renal clearance of a radiopharmaceutical. Key strategies include:
-
Use of Antibody Fragments: Smaller antibody fragments generally exhibit faster pharmacokinetics and tissue penetration compared to whole antibodies, which can lead to reduced kidney retention.[7]
-
Insertion of Cleavable Linkers: Incorporating a linker between the radionuclide and the targeting moiety that can be enzymatically cleaved in the kidneys.[3][9] This releases the radionuclide in a form that is readily excreted in the urine.[3]
-
Alternative Chelating Agents: Employing chelators with a high affinity for the daughter nuclide, 212Bi, can prevent its release and subsequent accumulation in the kidneys.[7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High renal uptake observed in biodistribution studies despite co-infusion of amino acids. | Inadequate dose or timing of the kidney protective agent. | 1. Verify the concentration and volume of the amino acid solution. 2. Ensure the co-infusion protocol is followed correctly. Preclinical studies suggest that a bolus injection of the protective agent 5 minutes prior to the radiopharmaceutical can be effective.[10] 3. Consider testing different amino acid combinations or concentrations.[10][11] |
| Variability in kidney accumulation across experimental animals. | Biological variability among animals. Inconsistent administration of the radiopharmaceutical or protective agent. | 1. Increase the number of animals per group to improve statistical power. 2. Standardize the injection procedure to ensure consistent volume and rate of administration. 3. Ensure animals have free access to water to maintain hydration, which can influence renal clearance.[4] |
| Released 212Bi is accumulating in the kidneys. | Instability of the chelate, leading to the dissociation of the 212Bi daughter nuclide. | 1. Evaluate the stability of the 212Pb-radiopharmaceutical conjugate in vitro. 2. Consider using a chelator with a higher affinity for Bi3+ to promote reassociation of the dissociated 212Bi.[7] 3. For preclinical models, locoregional administration (e.g., intraperitoneal injection) can confine the dissociated 212Bi to the tumor site.[7] |
| The chosen kidney protection strategy is ineffective for a new radiopharmaceutical. | The mechanism of renal uptake for the new compound may differ. | 1. Investigate the physicochemical properties of the new radiopharmaceutical (e.g., size, charge). 2. Test a panel of different kidney protective agents (e.g., amino acids, Gelofusine, PAH) to identify an effective one.[8][13] 3. Consider structural modifications to the radiopharmaceutical, such as adding a cleavable linker.[3] |
Quantitative Data Summary
Table 1: Effect of Kidney Protective Agents on Renal Uptake of 212Pb-DOTAMTATE in Mice at 1 Hour Post-Injection
| Kidney Protection Agent | Renal Uptake (%ID/g) | Reduction in Renal Uptake (%) | Reference |
| None (Control) | ~15 | N/A | [10][11] |
| Lysine/Arginine Combination 1 | ~5 | ~67 | [10][11] |
| Lysine/Arginine Combination 2 | ~4 | ~73 | [10][11] |
| Lysine (35mg) | Significantly Reduced | Data not specified | [10] |
| Diuretic | ~10 | ~33 | [10][11] |
%ID/g = percentage of injected dose per gram of tissue. Data is approximated from graphical representations in the cited sources.
Experimental Protocols
Biodistribution Study to Evaluate Kidney Uptake
This protocol outlines a general procedure for assessing the biodistribution of a 212Pb-labeled radiopharmaceutical and the efficacy of a kidney protection strategy in a tumor-bearing mouse model.
1. Animal Model:
-
Use an appropriate tumor-bearing mouse model (e.g., xenograft or syngeneic).
-
Animals should be of a specific age and weight range.
-
House animals in accordance with institutional guidelines.
2. Preparation of Radiopharmaceutical and Kidney Protective Agent:
-
Prepare the 212Pb-radiopharmaceutical according to the established protocol.
-
Dissolve the kidney protective agent (e.g., L-lysine) in a suitable vehicle (e.g., saline).
3. Administration:
-
Divide animals into a control group (receiving only the radiopharmaceutical) and a treatment group (receiving the radiopharmaceutical and the protective agent).
-
For the treatment group, administer the kidney protective agent via a suitable route (e.g., intravenous bolus injection) at a predetermined time before the radiopharmaceutical (e.g., 5 minutes prior).[10]
-
Administer a known activity of the 212Pb-radiopharmaceutical (e.g., 5 µCi) to each animal, typically via tail vein injection.[11]
4. Sample Collection:
-
Euthanize animals at predetermined time points post-injection (e.g., 1, 4, 24 hours).[11]
-
Collect blood and dissect key organs, including the kidneys, tumor, liver, spleen, and muscle.
5. Measurement of Radioactivity:
-
Weigh each organ.
-
Measure the radioactivity in each organ and in a standard of the injected dose using a gamma counter.
6. Data Analysis:
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
-
Compare the %ID/g in the kidneys between the control and treatment groups to determine the effectiveness of the kidney protection strategy.
Visualizations
Caption: Workflow for a biodistribution study to assess kidney protection strategies.
Caption: Overview of strategies to reduce renal accumulation of 212Pb radiopharmaceuticals.
References
- 1. Preclinical Investigation of [212Pb]Pb-DOTAM-GRPR1 for Peptide Receptor Radionuclide Therapy in a Prostate Tumor Model | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Towards the Magic Radioactive Bullet: Improving Targeted Radionuclide Therapy by Reducing the Renal Retention of Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of Radiopharmaceutical Therapy on Renal Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nephrotoxicity after radionuclide therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 212Pb in targeted radionuclide therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reduced Renal Uptake of Various Radiopharmaceuticals with Sodium Paraaminohippurate Coadministration in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reducing the renal retention of low- to moderate-molecular-weight radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Preclinical investigation of 212Pb-DOTAMTATE for peptide receptor radionuclide therapy in a neuroendocrine tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reduced Renal Uptake of Various Radiopharmaceuticals with Sodium Paraaminohippurate Coadministration in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Troubleshooting inconsistent NEO212 efficacy in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent in vivo efficacy with NEO212.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with NEO212, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing suboptimal or inconsistent anti-tumor efficacy of NEO212 in my glioma model?
Potential Causes and Solutions:
-
Inappropriate Mouse Model: The choice of glioma model is critical. While NEO212 has shown broad efficacy, subtle differences in tumor biology can influence outcomes.
-
Solution: Ensure your chosen cell line or patient-derived xenograft (PDX) model has been previously characterized for key markers. Although NEO212 is effective against temozolomide (B1682018) (TMZ)-resistant tumors, confirming the expression of resistance markers like O6-methylguanine-DNA methyltransferase (MGMT) can provide a baseline for efficacy expectations.[1][2]
-
-
Suboptimal Drug Formulation and Administration: Improper preparation or delivery of NEO212 can significantly impact its bioavailability and, consequently, its efficacy.
-
Incorrect Dosing or Schedule: The dosage and treatment schedule are critical for achieving a therapeutic window.
-
Solution: Preclinical studies have demonstrated efficacy at specific dose ranges (e.g., 5 mg/kg to 37.2 mg/kg subcutaneously).[1] Verify that your dosing regimen aligns with published effective doses. Consider dose-response studies to determine the optimal concentration for your specific model.
-
-
Tumor Burden at Treatment Initiation: High tumor burden can be more challenging to treat and may require a more aggressive treatment regimen.
Question 2: My in vivo results with NEO212 are not significantly better than with temozolomide (TMZ). What could be the reason?
Potential Causes and Solutions:
-
TMZ-Sensitive Tumor Model: If your glioma model is highly sensitive to TMZ (e.g., MGMT-negative), the superior efficacy of NEO212 might be less pronounced.[1][3] The key advantage of NEO212 lies in its ability to overcome common TMZ resistance mechanisms.[1][5]
-
Pharmacokinetic Differences: While NEO212 generally exhibits a better brain-to-plasma ratio than TMZ, individual animal physiology can introduce variability.[4][6][7]
-
Equimolar Dosing Comparison: Ensure that you are comparing equimolar doses of NEO212 and TMZ to accurately assess their relative potency.[1]
-
Solution: Calculate the molar equivalents of both drugs to ensure a fair comparison. Preclinical studies often use equimolar concentrations to demonstrate the superior cytotoxic effect of NEO212.[1]
-
Question 3: I am observing unexpected toxicity in my animal models treated with NEO212. What should I do?
Potential Causes and Solutions:
-
Dosing Errors: Accidental overdose is a primary cause of unexpected toxicity.
-
Vehicle-Related Toxicity: The vehicle used to dissolve NEO212 could be contributing to the observed toxicity.
-
Solution: Run a vehicle-only control group to assess any adverse effects of the delivery vehicle itself.
-
-
Model-Specific Sensitivity: While generally well-tolerated, certain animal strains or tumor models might exhibit unique sensitivities.
-
Solution: Conduct a pilot study with a small number of animals to establish the maximum tolerated dose (MTD) in your specific experimental setup.
-
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of NEO212?
NEO212 is a conjugate of temozolomide (TMZ) and perillyl alcohol (POH).[1][10] Like TMZ, it functions as a DNA alkylating agent, causing DNA damage that leads to cancer cell death.[1][11] Uniquely, NEO212 also induces endoplasmic reticulum (ER) stress and inhibits autophagy, contributing to its enhanced cytotoxicity, especially in TMZ-resistant cells.[1][2]
How does NEO212 overcome resistance to temozolomide?
NEO212 has been shown to be effective against glioma cells that are resistant to TMZ due to several mechanisms:
-
High MGMT Expression: It is cytotoxic to MGMT-positive glioma cells, a primary mechanism of TMZ resistance.[1][3][8]
-
Mismatch Repair (MMR) Deficiency: Its efficacy is independent of MMR status.[1][2]
-
Base Excision Repair (BER) Overexpression: It can induce cell death in cells with high levels of BER proteins.[1][2]
What are the recommended administration routes and dosages for in vivo studies?
NEO212 has been effectively administered subcutaneously and via oral gavage in preclinical mouse models.[1][3] Effective subcutaneous doses have ranged from 5 mg/kg to 37.2 mg/kg.[1] The optimal dose and route may vary depending on the tumor model and experimental design.
Does NEO212 cross the blood-brain barrier (BBB)?
Yes, preclinical studies suggest that NEO212 can cross the BBB, and it has a brain-to-plasma ratio that is approximately three times higher than that of TMZ.[4][6] This enhanced BBB penetration is a key feature of its design.[6][10]
Data Presentation
Table 1: In Vitro Cytotoxicity of NEO212 vs. Temozolomide (TMZ)
| Cell Line | Resistance Mechanism | NEO212 IC50 (µM) | TMZ IC50 (µM) |
| U251 (TMZ-sensitive) | - | ~50 | ~100 |
| U251TR (TMZ-resistant) | BER Overexpression | ~100 | >500 |
| T98G | MGMT Overexpression | ~100 | >500 |
Data extrapolated from colony-forming assays. IC50 values are approximate and may vary between experiments.[1]
Table 2: In Vivo Efficacy of NEO212 in an Intracranial Glioma Model
| Treatment Group | Dose (mg/kg) | Administration Route | Median Survival (Days) |
| Control (Vehicle) | - | Subcutaneous | ~25 |
| Temozolomide | 5 | Gavage | ~25 |
| Temozolomide | 5 | Subcutaneous | ~26 |
| NEO212 | 5 | Subcutaneous | ~37 |
Data from an orthotopic, temozolomide-resistant glioma model (U251TR cells) in athymic nude mice.[1]
Experimental Protocols
Orthotopic Intracranial Glioma Rodent Model
-
Cell Preparation: Culture human glioma cells (e.g., U251TR luciferase-labeled) under standard conditions. Harvest and resuspend cells in a suitable medium (e.g., sterile PBS) at the desired concentration.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude mice).
-
Stereotactic Implantation: Anesthetize the mice and secure them in a stereotactic frame. Create a burr hole in the skull at predetermined coordinates. Slowly inject the glioma cell suspension into the brain parenchyma.
-
Tumor Growth Monitoring: Monitor tumor establishment and growth using bioluminescent imaging.
-
Treatment Initiation: Begin treatment when tumors reach a predetermined size based on imaging data.
-
Drug Administration:
-
NEO212: Prepare a fresh solution for each administration. For subcutaneous injection, dissolve NEO212 in a suitable vehicle.
-
Control Groups: Include vehicle-only and potentially a TMZ-treated group for comparison.
-
-
Efficacy Endpoints: Monitor animal survival. At the experimental endpoint, collect brain tissue for histological analysis to assess tumor growth, DNA damage, and apoptosis.[1][4]
Visualizations
Caption: NEO212's multi-faceted mechanism of action.
Caption: Troubleshooting workflow for inconsistent NEO212 efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. NEO212, temozolomide conjugated to perillyl alcohol, is a novel drug for effective treatment of a broad range of temozolomide-resistant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NEO212, a Perillyl Alcohol-Temozolomide Conjugate, Triggers Macrophage Differentiation of Acute Myeloid Leukemia Cells and Blocks Their Tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. NEO212, temozolomide conjugated to NEO100, exerts superior therapeutic activity over temozolomide in preclinical chemoradiation models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. neonc.com [neonc.com]
- 8. mdpi.com [mdpi.com]
- 9. Potent Therapeutic Activity of NEO212 in Preclinical Models of Human and Canine Leukaemia and Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neonc.com [neonc.com]
- 11. researchgate.net [researchgate.net]
Cell line-specific resistance to ONC212-induced apoptosis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing ONC212. The information compiled here addresses common issues related to cell line-specific resistance to ONC212-induced apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ONC212-induced apoptosis?
A1: ONC212, a small molecule imipridone, primarily induces apoptosis through a multi-faceted mechanism. It functions as a "mitocan" by targeting and activating the mitochondrial protease ClpP, which leads to the degradation of mitochondrial proteins and impairment of oxidative phosphorylation (OXPHOS).[1][2][3][4] This mitochondrial stress activates the integrated stress response (ISR), resulting in the upregulation of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) and its receptor, Death Receptor 5 (DR5).[3][5] The engagement of the TRAIL/DR5 pathway initiates the extrinsic apoptosis cascade. Additionally, ONC212 has been shown to suppress pro-survival signaling pathways such as Akt and ERK.[3][6]
Q2: We observe growth arrest but not apoptosis in our cell line after ONC212 treatment. Why is this happening?
A2: The cellular outcome of ONC212 treatment is highly context-dependent and often linked to the cell's metabolic phenotype.[1][2] Cell lines that are highly dependent on glycolysis for energy production may be resistant to ONC212-induced apoptosis.[1][2] When ONC212 inhibits mitochondrial OXPHOS, these cells can compensate by upregulating glycolysis to maintain ATP levels. This metabolic adaptation prevents the inhibition of the pro-survival ERK1/2 pathway and results in growth arrest rather than apoptosis.[1][2] In contrast, cells that are primarily dependent on OXPHOS are unable to sustain energy production and undergo apoptosis.[1][2]
Q3: Can resistance to ONC212 be mediated by mechanisms other than metabolic reprogramming?
A3: Yes, several other mechanisms can contribute to resistance:
-
Upregulation of the Unfolded Protein Response (UPR): Resistant pancreatic cancer cell lines have been shown to activate all three branches of the UPR, leading to increased expression of chaperone proteins like GRP78/BIP, which helps cells survive the stress induced by ONC212.[7][8][9]
-
High Expression of Receptor Tyrosine Kinases (RTKs): A correlation has been observed between high expression of Insulin-like Growth Factor 1 Receptor (IGF1-R) and resistance to ONC212.[7][8]
-
Autophagy: Autophagy has been suggested as a potential escape mechanism that allows cells to survive ONC212 treatment.[6][10]
-
Expression of Anti-Apoptotic Proteins: While ONC212 can downregulate anti-apoptotic proteins like XIAP and MCL-1, the residual levels in some cell lines may be sufficient to prevent the execution of apoptosis.[7][11]
Q4: Are there known sensitive and resistant cell lines I can use as controls?
A4: Yes, based on studies in pancreatic cancer, the following cell lines have been characterized:
-
Sensitive (undergo apoptosis): AsPC-1, HPAF-II.[1][6][7] These cell lines are generally more dependent on oxidative phosphorylation.[1]
-
Resistant (undergo growth arrest): BxPC3, PANC-1, Capan-2.[1][7][12] These cell lines tend to be more glycolytic.[1]
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo).
-
Possible Cause 1: Assay timing.
-
Troubleshooting Step: ONC212's effects can be time-dependent. Apoptosis may not be apparent until 48-72 hours post-treatment.[7] Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line.
-
-
Possible Cause 2: Distinction between cytostatic and cytotoxic effects.
-
Troubleshooting Step: Cell viability assays based on metabolic activity (like MTT) or ATP content (CellTiter-Glo) may not distinguish between growth arrest (cytostatic) and cell death (cytotoxic).[1] To confirm apoptosis, use a direct measure of cell death such as Annexin V/PI staining followed by flow cytometry, or western blotting for cleaved PARP and cleaved caspases 3 and 8.[7][11]
-
-
Possible Cause 3: Cell confluence.
-
Troubleshooting Step: Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the time of treatment. Over-confluent or sparse cultures can respond differently to drug treatment.
-
Issue 2: No induction of apoptosis markers (cleaved PARP, cleaved caspase-3) is observed after ONC212 treatment.
-
Possible Cause 1: Cell line is resistant.
-
Troubleshooting Step: Your cell line may be intrinsically resistant. Verify this by including known sensitive (e.g., HPAF-II) and resistant (e.g., PANC-1) cell lines in your experiment as controls.
-
-
Possible Cause 2: Metabolic resistance.
-
Possible Cause 3: Upregulation of pro-survival pathways.
-
Troubleshooting Step: Analyze the expression and phosphorylation status of key survival proteins. Perform western blotting for p-Akt, p-ERK, IGF1-R, and the UPR marker GRP78/BIP.[7][8] If these are upregulated, consider combination therapies. For instance, an IGF1-R inhibitor like AG1024 has been shown to synergize with ONC212 in resistant cells.[7]
-
Issue 3: Difficulty in interpreting signaling pathway data (e.g., Akt/ERK phosphorylation).
-
Possible Cause 1: Timing of analysis.
-
Troubleshooting Step: Changes in Akt and ERK phosphorylation can be rapid, sometimes occurring within hours of treatment.[6] Conduct a time-course experiment (e.g., 1, 6, 24, 48 hours) to capture the dynamics of pathway inhibition.
-
-
Possible Cause 2: Cell-context dependent response.
-
Troubleshooting Step: The effect of imipridones on Akt/ERK can be cell-context dependent and influenced by the cell's metabolic response to the drug.[1] In glycolytic cells, ERK phosphorylation may be sustained despite ONC212 treatment, contributing to resistance.[1] Correlate your signaling data with metabolic assays and apoptosis markers to build a complete picture.
-
Quantitative Data Summary
The sensitivity of various pancreatic cancer cell lines to ONC212 after a 72-hour treatment is summarized below.
| Cell Line | Phenotype | GI₅₀ (µmol/L) | Reference |
| AsPC-1 | Sensitive | 0.09 | [1] |
| HPAF-II | Sensitive | 0.11 | [1] |
| BxPC3 | Resistant | ~0.4 | [1] |
| PANC-1 | Resistant | ~0.47 | [1] |
Key Experimental Protocols
Cell Viability Assay (using CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well opaque-walled plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of ONC212 (e.g., 0.01 to 10 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.
-
Lysis: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).
-
Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls and calculate GI₅₀ values using appropriate software (e.g., GraphPad Prism).
Western Blot for Apoptosis and Signaling Markers
-
Cell Lysis: Treat cells with ONC212 for the desired time (e.g., 48 hours for apoptosis markers). Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 4-20% Tris-glycine gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Apoptosis: Cleaved PARP (Asp214), Cleaved Caspase-3 (Asp175), Cleaved Caspase-8 (Asp391).
-
Signaling: p-Akt (Ser473), Akt, p-ERK1/2 (Thr202/Tyr204), ERK1/2.
-
Resistance Markers: GRP78/BIP, IGF1-R.
-
Loading Control: β-Actin, GAPDH.
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. ONC212 is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ONC212 is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of imipridones in targeting mitochondrial metabolism in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. axonmedchem.com [axonmedchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Anti-pancreatic cancer activity of ONC212 involves the unfolded protein response (UPR) and is reduced by IGF1-R and GRP78/BIP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Lead-212 Radiochemical Purity
Welcome to the technical support center for Lead-212 (²¹²Pb) labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the radiolabeling process. Our goal is to help you achieve high radiochemical purity and ensure the quality of your ²¹²Pb-labeled compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common chelators for labeling with Lead-212?
A1: The two most successfully used chelating agents for ²¹²Pb are DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and TCMC (S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraaza-1,4,7,10-tetra(2-carbamoylmethyl)cyclododecane).[1][2] TCMC was specifically developed for chelating lead and often provides more stable complexes, especially under acidic conditions, making it a preferred choice for many applications.[3]
Q2: What is a typical radiochemical yield and purity I can expect for ²¹²Pb labeling?
A2: With optimized protocols, you can expect high radiochemical yields and purity. For instance, labeling Trastuzumab-TCMC with ²¹²Pb has been shown to achieve a radiochemical yield of 94% ± 4%.[1][2] Following purification, radiochemical purity can exceed 98-100%.[4]
Q3: What are the critical parameters to control during the labeling reaction?
A3: Key parameters to control for successful ²¹²Pb labeling include pH, temperature, and the purity of the ²¹²Pb eluate. The optimal pH for labeling with TCMC is typically between 5.0 and 6.0.[5] Incubation is often performed at 37°C for 15-60 minutes.[5] It is also crucial to remove any trace metal contaminants from all reagents and materials, as they can compete with ²¹²Pb for the chelator.[1]
Q4: How can I determine the radiochemical purity of my ²¹²Pb-labeled product?
A4: The most common methods for determining radiochemical purity are Instant Thin-Layer Chromatography (ITLC) and High-Performance Liquid Chromatography (HPLC).[4] For ITLC, a common system uses iTLC-SA plates developed with a mobile phase of 50 mM EDTA at pH 5.0. In this system, the labeled conjugate remains at the origin (Rf = 0), while free ²¹²Pb migrates with the solvent front (Rf ~ 1).[6]
Q5: Why is it important to purify the ²¹²Pb from the generator eluate before labeling?
A5: Purifying the ²¹²Pb eluate is critical to remove the parent radionuclide (e.g., ²²⁴Ra) and any metallic impurities.[4][6] These impurities can interfere with the labeling reaction by competing with ²¹²Pb for the chelator, leading to lower radiochemical yields and purity.[6] Methods like extraction chromatography using a Pb-specific resin are effective for this purification step.[4][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Radiochemical Yield (<85%) | 1. Suboptimal pH: The pH of the reaction mixture is outside the optimal range (typically 5.0-6.0 for TCMC).[5] | Action: Verify and adjust the pH of the reaction buffer using a calibrated pH meter. Prepare fresh buffers if necessary. |
| 2. Metal Contamination: Presence of trace metal impurities in the ²¹²Pb eluate or reaction buffers. | Action: Ensure all solutions are prepared with metal-free water and reagents.[1] Purify the ²¹²Pb eluate using a Pb-specific extraction chromatography resin prior to labeling.[4][6] Use Chelex 100 resin to demetalate buffers.[1] | |
| 3. Low Specific Activity of ²¹²Pb: The amount of non-radioactive lead isotopes is high compared to ²¹²Pb. | Action: Use a ²²⁸Th/²¹²Pb generator that provides high specific activity ²¹²Pb.[6] Minimize the time between elution and labeling to reduce the decay of ²¹²Pb and ingrowth of stable ²⁰⁸Pb.[6] | |
| 4. Inactive Conjugate: The chelator-conjugated molecule (e.g., antibody, peptide) has degraded or the chelator is not properly attached. | Action: Re-purify the conjugate solution using a PD-10 column or dialysis to remove any small molecule contaminants.[1] Verify the integrity of the conjugate. | |
| Multiple Radioactive Spots/Peaks on ITLC/HPLC | 1. Presence of Free ²¹²Pb: Incomplete labeling reaction. | Action: Optimize labeling conditions (pH, temperature, incubation time).[5] Increase the molar ratio of conjugate to ²¹²Pb if possible. |
| 2. Radiolysis: The labeled compound is degrading due to radiation. | Action: Add radical scavengers like ascorbic acid to the formulation.[7] Minimize the time between labeling and use. | |
| 3. Presence of Daughter Radionuclides: Decay of ²¹²Pb to ²¹²Bi, which may not remain chelated. | Action: For ITLC analysis, allow the plate to decay for at least 24 hours to minimize interference from short-lived daughters like ²¹²Bi (t½ = 60.6 min).[6] | |
| ²²⁴Ra Breakthrough in Generator Eluate | 1. Fast Elution Rate: Eluting the generator too quickly can cause the parent radionuclide to pass through. | Action: Elute the generator slowly, at a rate of no more than 1 mL/min.[1] |
| 2. Clogged Frit: The generator frit may be clogged, causing high back pressure. | Action: Check for kinks in the flow lines. Do not attempt to disassemble the generator due to high radiation dose risk.[1] | |
| 3. Generator Age/Condition: Radiolysis can damage the resin over time. | Action: Add a secondary guard column of the same resin material after the primary generator to capture any breakthrough.[1] |
Quantitative Data Summary
Table 1: Optimized Parameters for ²¹²Pb Labeling
| Parameter | Recommended Value/Range | Chelator | Reference |
| pH | 5.0 - 6.0 | TCMC | [5] |
| pH | 5.5 | Trastuzumab-TCMC | [1][2] |
| Temperature | 37 °C | TCMC | [5] |
| Incubation Time | 15 - 60 min | TCMC | [5] |
| ²¹²Pb Elution Efficiency | > 90% | From ²²⁴Ra/²¹²Pb generator | [1][2] |
| Radiochemical Yield | 94 ± 4% | Trastuzumab-TCMC | [1][2] |
| Isolated Yield (Post-Purification) | 73 ± 3% | Trastuzumab-TCMC | [1][2] |
| Final Radiochemical Purity | > 98% | DOTA-peptides | [4] |
Visual Guides and Workflows
Experimental Workflow for ²¹²Pb Labeling and Purification
Caption: Workflow for ²¹²Pb labeling from generator elution to final quality control.
Troubleshooting Logic for Low Radiochemical Yield
Caption: Decision tree for troubleshooting low radiochemical yield in ²¹²Pb labeling.
Detailed Experimental Protocols
Protocol 1: Purification of ²¹²Pb from ²²⁴Ra/²¹²Pb Generator Eluate
This protocol is adapted from methodologies described for preparing clinical-grade ²¹²Pb.[1]
Materials:
-
²²⁴Ra/²¹²Pb generator
-
8M Nitric Acid (HNO₃), trace metal grade
-
0.1M Nitric Acid (HNO₃), trace metal grade
-
Pb-specific extraction chromatography resin (e.g., Pb Resin from Eichrom)
-
Metal-free collection vials
Procedure:
-
Elute the ²¹²Pb from the ²²⁴Ra/²¹²Pb generator according to the manufacturer's instructions, typically using 2M HCl.
-
Transfer the eluate to a clean, metal-free vial.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or in a fume hood.
-
Add 1-2 mL of 8M HNO₃ to the residue and heat gently to digest any organic debris. Repeat this digestion step if the solution is discolored (e.g., dark brown), which indicates radiolysis of the generator resin.[1]
-
After digestion, evaporate the solution to dryness again.
-
Reconstitute the residue in the appropriate loading buffer for the Pb-specific resin (consult resin manufacturer's instructions).
-
Condition a column packed with Pb-specific resin.
-
Load the reconstituted ²¹²Pb solution onto the column.
-
Wash the column to remove impurities.
-
Elute the purified ²¹²Pb using a minimal volume of a suitable eluent, such as 0.1M HNO₃ or an acetate (B1210297) buffer, directly into a sterile, metal-free vial.[6] This purified solution is now ready for pH adjustment and labeling.
Protocol 2: Radiolabeling of a TCMC-Conjugated Antibody with ²¹²Pb
This protocol provides a general method for labeling an antibody conjugate.
Materials:
-
Purified ²¹²Pb in 0.1M HNO₃ (from Protocol 1)
-
TCMC-conjugated antibody in a suitable buffer (e.g., 0.1 M NH₄OAc)
-
5M Ammonium Acetate (NH₄OAc) buffer, pH 7, Chelex-treated
-
Heating block or water bath at 37°C
-
Sterile, metal-free reaction vials
Procedure:
-
In a sterile reaction vial, add the required volume of purified ²¹²Pb solution.
-
Carefully add 5M NH₄OAc buffer to adjust the pH of the ²¹²Pb solution to between 5.0 and 6.0. Verify the pH using pH paper suitable for small volumes.
-
Add the TCMC-conjugated antibody to the pH-adjusted ²¹²Pb solution. The final concentration of the antibody should be optimized for your specific system.
-
Gently mix the reaction solution.
-
Incubate the reaction vial at 37°C for 30-60 minutes.
-
After incubation, the reaction is stopped by cooling on ice. The crude labeled product is now ready for purification.
Protocol 3: Quality Control using Instant Thin-Layer Chromatography (ITLC)
This method determines the percentage of free ²¹²Pb versus labeled conjugate.[6]
Materials:
-
iTLC-SA (silicic acid impregnated) plates
-
Developing tank
-
Mobile Phase: 50 mM EDTA, pH 5.0
-
Radio-TLC scanner or gamma counter
Procedure:
-
Prepare the developing tank by adding the 50 mM EDTA mobile phase to a depth of approximately 0.5 cm. Cover and let it equilibrate.
-
Cut an iTLC-SA plate to a suitable size (e.g., 2 cm x 10 cm).
-
Draw a faint pencil line approximately 1.5 cm from the bottom (the origin).
-
Spot a small volume (1-2 µL) of the radiolabeled sample onto the center of the origin line.
-
Place the spotted plate into the developing tank, ensuring the origin is above the solvent level.
-
Allow the solvent to migrate up the plate until it reaches the solvent front (approximately 1 cm from the top).
-
Remove the plate and allow it to air dry completely.
-
Analyze the plate using a radio-TLC scanner to determine the distribution of radioactivity. The labeled conjugate will remain at the origin (Rf = 0), and the free ²¹²Pb-EDTA complex will migrate to the solvent front (Rf ≈ 1).
-
To account for interference from the daughter radionuclide ²¹²Bi, it is recommended to let the plate decay for at least 24 hours before measurement.[6]
-
Calculate the radiochemical purity (RCP) as: RCP (%) = (Counts at Origin / Total Counts on Plate) x 100
References
- 1. Methodology for Labeling Proteins and Peptides with Lead-212 (212Pb) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Towards Translation of 212Pb as a Clinical Therapeutic; Getting the Lead In! - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Automated cassette-based production of high specific activity [203/212pb] peptide-based theranostic radiopharmaceuticals for image-guided radionuclide therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Production, purification, and radiolabeling of the 203Pb/212Pb theranostic pair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
Technical Support Center: Enhancing the Blood-Brain Barrier Penetration of NEO212
Welcome to the technical support center for NEO212, a novel conjugate of temozolomide (B1682018) (TMZ) and perillyl alcohol (POH) designed for enhanced central nervous system delivery. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is NEO212 and how does it enhance blood-brain barrier (BBB) penetration?
A1: NEO212 is a new chemical entity created by covalently conjugating the DNA alkylating agent temozolomide (TMZ) with the naturally occurring monoterpene perillyl alcohol (POH).[1][2][3] This conjugation is designed to improve the delivery of the therapeutic agent to brain tumors.[1] The enhanced blood-brain barrier (BBB) penetration of NEO212 is attributed to its increased lipophilicity compared to TMZ, which is predicted to facilitate its passage across the BBB.[4][5] Preclinical studies have shown that NEO212 has a brain-to-plasma ratio approximately three times higher than that of TMZ.[4][5] Additionally, NEO212 is being developed for both oral and intranasal delivery, with the latter offering a potential direct nose-to-brain pathway that can bypass the BBB.[6]
Q2: What is the proposed mechanism of action of NEO212 in glioblastoma?
A2: NEO212 has a dual mechanism of action. The temozolomide component acts as a DNA alkylating agent, inducing cytotoxic DNA lesions in cancer cells.[7] The perillyl alcohol moiety has been shown to have independent antitumor activity, including the induction of apoptosis in tumor cells.[1][2] Furthermore, NEO212 has been shown to block the endothelial-to-mesenchymal transition (EndMT) in tumor-associated brain endothelial cells by inhibiting the TGF-β and Notch signaling pathways.[8] This action can reduce the invasiveness and pro-angiogenic properties of glioblastoma.[8]
Q3: What are the key advantages of NEO212 over conventional temozolomide (TMZ)?
A3: The primary advantages of NEO212 over TMZ include:
-
Enhanced BBB Penetration: NEO212 exhibits a significantly higher brain-to-plasma ratio, leading to greater drug concentrations at the tumor site.[4][5]
-
Activity against TMZ-Resistant Tumors: NEO212 has demonstrated efficacy in preclinical models of glioblastoma that are resistant to TMZ.[7][9]
-
Multiple Delivery Routes: It is being investigated for both oral and intranasal administration, providing flexibility in treatment approaches.[6]
-
Dual Mechanism of Action: The combination of TMZ and POH offers a multi-faceted attack on glioblastoma cells.[1][7][8]
Q4: What are the known metabolites of NEO212?
A4: Following administration, NEO212 can break down into its constituent components, temozolomide and perillyl alcohol, and their respective metabolites. The primary metabolites that have been identified are 5-aminoimidazole-4-carboxamide (B1664886) (AIC) from TMZ and perillic acid (PA) from POH.[1] These metabolites can be useful for pharmacokinetic studies.[1]
Troubleshooting Guides
In Vitro BBB Permeability Assays (e.g., Transwell Assays)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Transendothelial Electrical Resistance (TEER) values | Incomplete cell monolayer formation. Cell toxicity from NEO212 or vehicle. Improper handling of Transwell inserts. | Ensure cells have reached confluency before starting the experiment. Perform a dose-response curve to determine a non-toxic concentration of NEO212 for the endothelial cells. Handle inserts carefully to avoid scratching the membrane.[10] |
| High variability in apparent permeability (Papp) values | Inconsistent cell seeding density. Leakage from the Transwell insert. Inaccurate sample collection or analysis. | Optimize and standardize cell seeding protocols. Inspect inserts for any visible defects before use. Ensure accurate and consistent timing of sample collection and use a validated analytical method. |
| Unexpectedly low Papp for NEO212 | NEO212 instability in the assay medium. Efflux transporter activity in the endothelial cells. Adsorption of NEO212 to the plate or insert material. | Assess the stability of NEO212 in the assay buffer over the experiment's duration. Use cell lines with known efflux transporter expression (e.g., MDCK-MDR1) or use efflux pump inhibitors as controls. Pre-treat the system with a blocking agent like bovine serum albumin (BSA). |
In Vivo Studies in Orthotopic Glioblastoma Models
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High mortality or morbidity in animal models | Toxicity from NEO212 dosage. Complications from intracranial tumor implantation surgery. Rapid tumor growth leading to neurological deficits. | Conduct a maximum tolerated dose (MTD) study for NEO212 in the chosen animal strain. Refine surgical techniques to minimize trauma and infection risk. Monitor animals closely for clinical signs and consider earlier endpoints for tumor burden. |
| Inconsistent tumor growth | Variability in the number of implanted tumor cells. Incorrect stereotactic coordinates for implantation. Use of a heterogeneous tumor cell line. | Standardize the cell counting and injection volume for tumor implantation. Verify and optimize the stereotactic coordinates to ensure consistent tumor location.[11][12][13] Use a well-characterized and stable glioblastoma cell line. |
| Lower than expected brain-to-plasma ratio of NEO212 | Rapid metabolism of NEO212 in vivo. Issues with the route of administration (e.g., poor oral absorption). Inaccurate timing of tissue and plasma collection. | Characterize the pharmacokinetic profile of NEO212 to determine its half-life and major metabolites. For oral administration, assess formulation and potential for first-pass metabolism. For intranasal delivery, ensure proper technique. Perform a time-course study to identify the time of peak brain and plasma concentrations (Tmax). |
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of NEO212 and Temozolomide
| Property | NEO212 | Temozolomide (TMZ) | Reference(s) |
| Molecular Weight ( g/mol ) | 372.38 | 194.15 | [14] |
| Predicted Density (g/cm³) | 1.45 ± 0.1 | - | [14] |
| Predicted pKa | 9.35 ± 0.20 | - | [14] |
| Brain-to-Plasma Ratio | ~3-fold higher than TMZ | ~0.2 | [4][5] |
| Half-life in mouse plasma (minutes) | 94 | - | [15] |
Table 2: In Vitro Permeability Classification
| Apparent Permeability (Papp) (cm/s) | Classification | Reference(s) |
| < 1 x 10⁻⁶ | Low | [16] |
| 1 x 10⁻⁶ to 1 x 10⁻⁵ | Moderate | [16] |
| > 1 x 10⁻⁵ | High | [16] |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using bEnd.3 Cells
This protocol describes a method to assess the permeability of NEO212 across an in vitro BBB model using the murine brain endothelial cell line bEnd.3 in a Transwell system.[17][18]
Materials:
-
bEnd.3 cells
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Transwell inserts (e.g., 0.4 µm pore size) and companion plates
-
NEO212 stock solution (in a suitable solvent like DMSO)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Lucifer Yellow (paracellular permeability marker)
-
Analytical equipment for NEO212 quantification (e.g., LC-MS/MS)
-
TEER measurement system
Procedure:
-
Cell Seeding: Seed bEnd.3 cells onto the apical side of the Transwell inserts at a density of 1 x 10⁵ cells/cm². Culture for 3-4 days to form a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayer. Values should be stable and sufficiently high (e.g., > 100 Ω·cm²) to indicate a tight barrier.
-
Permeability Experiment (Apical to Basolateral): a. Wash the cell monolayer twice with pre-warmed HBSS. b. Add HBSS containing a known concentration of NEO212 and Lucifer Yellow to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.
-
Sample Analysis: Quantify the concentration of NEO212 and Lucifer Yellow in the collected samples using a validated analytical method.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer.
-
A is the surface area of the insert membrane.
-
C₀ is the initial concentration of the compound in the apical chamber.
-
Protocol 2: Quantification of NEO212 in Brain Tissue by HPLC-MS/MS
This protocol provides a general framework for the quantification of NEO212 in brain tissue samples.[1][6]
Materials:
-
Brain tissue samples from treated animals
-
Homogenizer
-
Extraction solvent (e.g., acetonitrile)
-
Internal standard (IS)
-
HPLC system coupled with a tandem mass spectrometer (MS/MS)
-
C18 analytical column
Procedure:
-
Sample Preparation: a. Weigh the brain tissue sample. b. Add a known amount of IS and the extraction solvent. c. Homogenize the tissue until a uniform suspension is obtained. d. Centrifuge the homogenate to precipitate proteins. e. Collect the supernatant and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in the mobile phase.
-
HPLC-MS/MS Analysis: a. Inject the prepared sample into the HPLC-MS/MS system. b. Separate NEO212 and the IS on the C18 column using a suitable mobile phase gradient. c. Detect and quantify NEO212 and the IS using multiple reaction monitoring (MRM) mode on the mass spectrometer.
-
Data Analysis: a. Generate a calibration curve using standards of known NEO212 concentrations. b. Determine the concentration of NEO212 in the brain tissue samples by interpolating their peak area ratios (NEO212/IS) against the calibration curve.
Visualizations
Caption: Experimental workflow for assessing NEO212 blood-brain barrier penetration.
Caption: NEO212 inhibits TGF-β and Notch signaling pathways in glioblastoma.
Caption: Logical workflow for troubleshooting in vivo efficacy studies of NEO212.
References
- 1. neonc.com [neonc.com]
- 2. biorxiv.org [biorxiv.org]
- 3. neonc.com [neonc.com]
- 4. academic.oup.com [academic.oup.com]
- 5. NEO212, temozolomide conjugated to NEO100, exerts superior therapeutic activity over temozolomide in preclinical chemoradiation models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neonc.com [neonc.com]
- 7. NEO212, temozolomide conjugated to perillyl alcohol, is a novel drug for effective treatment of a broad range of temozolomide-resistant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neonc.com [neonc.com]
- 9. neonc.com [neonc.com]
- 10. corning.com [corning.com]
- 11. Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Tra" by Susan M. Irtenkauf, Susan Sobiechowski et al. [scholarlycommons.henryford.com]
- 13. researchgate.net [researchgate.net]
- 14. NEO 212 CAS#: 1361198-79-9 [m.chemicalbook.com]
- 15. NEO212 for Brain Tumors · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 16. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating side effects of ONC212 combination therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ONC212 in combination therapies. The information is compiled from preclinical and clinical data to help mitigate potential side effects and guide experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the known safety profile of ONC212 as a monotherapy?
A1: Preclinical in vivo toxicity studies have shown that ONC212 is generally well-tolerated at therapeutic doses. High doses (300 mg/kg) have been associated with splenic damage and elevated liver enzymes. The parent compound, ONC201, has been evaluated more extensively in clinical trials, and its safety profile may offer insights into potential ONC212-related adverse events. The most common treatment-related adverse events reported for ONC201 are mild-to-moderate fatigue, nausea, and headache.[1][2] Severe adverse events (Grade ≥3) are infrequent and often considered unrelated to the treatment.[1]
Q2: What are the expected side effects when combining ONC212 with other anti-cancer agents?
A2: Specific clinical data on the side effects of ONC212 combination therapies is limited. However, based on preclinical studies and the known toxicities of potential combination partners, researchers should be vigilant for the following:
-
With Glycolysis Inhibitors (e.g., 2-Deoxy-D-Glucose - 2-DG): Preclinical studies in pancreatic cancer mouse models suggest that the combination of ONC212 and 2-DG is effective and devoid of relevant toxicity.[3] However, researchers should still monitor for general signs of toxicity.
-
With Chemotherapy (e.g., 5-Fluorouracil (B62378), Oxaliplatin (B1677828), Irinotecan): Preclinical studies have shown synergy between ONC212 and these agents. The side effect profile is likely to be dominated by the known toxicities of the chemotherapeutic agents, which can include diarrhea, neutropenia, mucositis, and emesis.[4][5][6]
-
With Bcl-2/Bcl-xL Inhibitors (e.g., Navitoclax): Preclinical data suggests a synergistic pro-apoptotic effect.[7] Researchers should be aware of the known side effects of Bcl-2 inhibitors, which can include thrombocytopenia.
-
With RTK Inhibitors (e.g., Crizotinib): Synergy has been observed in preclinical models. The side effect profile of crizotinib (B193316) includes visual effects, nausea, diarrhea, constipation, vomiting, and peripheral edema.[8]
Q3: How does ONC212 work, and how might this mechanism contribute to side effects?
A3: ONC212 has a multi-faceted mechanism of action that includes:
-
GPR132 Agonism: ONC212 is an agonist of the G protein-coupled receptor GPR132.
-
Mitochondrial Targeting: It acts as a "mitocan" by agonizing the mitochondrial protease ClpP, leading to the impairment of oxidative phosphorylation (OXPHOS).[9]
This disruption of mitochondrial function is central to its anti-cancer activity but could potentially affect normal cells with high metabolic rates.
Troubleshooting Guides
Issue 1: Unexpected Toxicity in Preclinical Models
Potential Cause: The combination of ONC212 with another agent may lead to synergistic or off-target toxicities that are not observed with either agent alone.
Troubleshooting Steps:
-
Dose De-escalation: If significant toxicity is observed, consider reducing the dose of one or both agents.
-
Staggered Dosing: Administer the drugs sequentially rather than concomitantly to potentially reduce peak toxicity.
-
Monitor Organ Function: Conduct regular monitoring of liver and kidney function, as well as complete blood counts, to detect early signs of toxicity.
-
Histopathological Analysis: In case of animal death or severe morbidity, perform a thorough histopathological examination of major organs to identify the target organs of toxicity.
Issue 2: Lack of Efficacy in Combination Therapy
Potential Cause: The combination may not be synergistic in the specific cancer model being used, or resistance mechanisms may be at play.
Troubleshooting Steps:
-
Verify Drug Activity: Confirm the activity of each individual agent in your model system.
-
Assess Target Expression: If the combination partner targets a specific molecule, verify its expression in your model.
-
Evaluate Metabolic Profile: The efficacy of ONC212 can be influenced by the metabolic state of the cancer cells (reliance on OXPHOS vs. glycolysis).[9] Consider characterizing the metabolic profile of your models.
-
Investigate Resistance Pathways: Resistance to ONC212 has been linked to the upregulation of the unfolded protein response (UPR) and the ER chaperone GRP78/BIP.
Data on Potential Side Effects
Table 1: Preclinical and Clinical Adverse Events Associated with ONC201 (Parent Compound)
| Adverse Event | Grade | Frequency | Source |
| Fatigue | Mild to Moderate | Most Common | [1][2] |
| Nausea | Mild to Moderate | Common | [1] |
| Headache | Mild to Moderate | Common | [1] |
| Decreased Lymphocyte Count | Grade ≥3 | 0.7% | [10] |
| Ascites | Serious AE | 0.2% | [10] |
| Vomiting | Serious AE | 0.2% | [10] |
| Seizure | Serious AE | 0.2% | [10] |
Table 2: Known Grade ≥3 Toxicities of Potential ONC212 Combination Partners
| Combination Partner Class | Drug Examples | Common Grade ≥3 Toxicities | Source |
| Chemotherapy (FOLFIRINOX regimen) | 5-FU, Oxaliplatin, Irinotecan (B1672180) | Diarrhea, Neutropenia, Fatigue, Neurologic | [5] |
| RTK Inhibitor | Crizotinib | Neutropenia, Raised Alanine Aminotransferase, Hypophosphataemia, Lymphopenia | [8] |
Experimental Protocols
Protocol 1: In Vivo Toxicity Assessment of ONC212 Combination Therapy
-
Animal Model: Select an appropriate tumor-bearing mouse model.
-
Dosing Regimen: Based on preliminary efficacy studies, establish the doses and schedule for ONC212 and the combination agent. Include control groups receiving vehicle and each single agent.
-
Monitoring:
-
Body Weight: Measure and record the body weight of each animal three times per week.
-
Clinical Observations: Observe the animals daily for any signs of distress, such as changes in posture, activity, or grooming.
-
Tumor Growth: Measure tumor volume three times per week.
-
-
Endpoint Analysis:
-
At the end of the study, or if an animal reaches a humane endpoint, collect blood for complete blood count and serum chemistry analysis.
-
Harvest major organs (liver, spleen, kidneys, heart, lungs) and the tumor for histopathological analysis.
-
Visualizations
Caption: Simplified signaling pathway of ONC212 in cancer cells.
Caption: Workflow for assessing in vivo toxicity of ONC212 combination therapies.
References
- 1. Pipeline | Jazz Pharmaceuticals [jazzpharma.com]
- 2. ascopubs.org [ascopubs.org]
- 3. ONC212 is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined irinotecan, oxaliplatin and 5-fluorouracil in patients with advanced colorectal cancer. a feasibility pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxaliplatin combined with irinotecan and 5-fluorouracil/leucovorin (OCFL) in metastatic colorectal cancer: a phase I-II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Irinotecan, oxaliplatin, and 5-fluorouracil/leucovorin combination chemotherapy in advanced colorectal carcinoma: a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ONC212, alone or in synergistic conjunction with Navitoclax (ABT-263), promotes cancer cell apoptosis via unconventional mitochondrial-independent caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ONC212 is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Technical Support Center: Scaling Up Lead-212 Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of Lead-212 (²¹²Pb) for radiopharmaceutical applications.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scaling up of ²¹²Pb production.
Issue 1: Low Yield of ²¹²Pb from Generator Elution
| Possible Cause | Recommended Action |
| Radiolytic Damage to Generator Column: Over time, the radiation from the parent isotope (e.g., ²²⁸Th) can damage the chromatographic resin, reducing its efficiency in retaining the parent and releasing the daughter ²¹²Pb.[1] | 1. Monitor Generator Performance: Track the elution yield over time. A gradual decrease may indicate radiolysis. 2. Consider Solution-Based Generators: For large-scale production, keeping the parent isotope in solution can reduce radiolytic damage to the chromatographic material.[1] 3. Replace Generator: If the yield drops below an acceptable level, the generator may need to be replaced. |
| Inefficient Elution Parameters: The volume, concentration, or type of eluent may not be optimal for the scaled-up system. | 1. Optimize Eluent: Experiment with different concentrations of the eluent (e.g., 0.5–2 M HCl or HI) to maximize ²¹²Pb recovery.[2] 2. Flow Rate Adjustment: Ensure the flow rate of the eluent is appropriate for the size of the generator column to allow for complete removal of the ²¹²Pb. |
| ²²⁰Rn Decay Before Collection (Emanation Systems): In systems that rely on the transport of gaseous Radon-220 (²²⁰Rn), the short half-life of ²²⁰Rn may lead to decay before it reaches the collection chamber, resulting in low ²¹²Pb yields.[3] | 1. Optimize Gas Flow: Adjust the airflow rate to minimize the transit time of ²²⁰Rn from the source to the collection chamber. 2. System Design: Evaluate the design of the emanation system to reduce the distance and volume between the source and collection point. |
| Incomplete Secular Equilibrium: The time between elutions may not be sufficient for the ²¹²Pb to reach secular equilibrium with its parent isotope, ²²⁴Ra. | Allow for a sufficient ingrowth period (typically at least 48-72 hours) between elutions to maximize the available ²¹²Pb activity.[2] |
Issue 2: High Levels of Parent Radionuclide Breakthrough (e.g., ²²⁸Th or ²²⁴Ra)
| Possible Cause | Recommended Action |
| Channeling in the Chromatographic Column: The eluent may be passing through channels in the resin bed, leading to incomplete interaction and poor separation of the parent and daughter radionuclides. | 1. Repack Column: If possible, repack the column to ensure a uniform and tightly packed resin bed. 2. Column Sintering: Ensure the frits at the top and bottom of the column are intact and providing even flow distribution. |
| Degradation of the Ion Exchange Resin: As with low yield, radiolytic damage can reduce the binding capacity of the resin for the parent isotope.[1] | Monitor the level of breakthrough with each elution. Increasing breakthrough may necessitate generator replacement. |
| Inappropriate Eluent Composition: The eluent may be too strong, causing the parent radionuclide to be stripped from the column along with the ²¹²Pb. | Test different eluent concentrations to find a balance between efficient ²¹²Pb elution and minimal parent breakthrough. |
| System Leaks: When scaling up, increased pressure can lead to leaks, which may cause the parent isotope to bypass the separation column.[2] | 1. Pressure Testing: Before introducing radioactive material, perform pressure tests on the scaled-up system to identify and repair any leaks. 2. Reinforce Connections: Use high-pressure fittings and tubing appropriate for the scaled-up process. |
Issue 3: Presence of Radiochemical Impurities in the Final Product
| Possible Cause | Recommended Action |
| Formation of Colloids or Precipitates: Changes in pH or the presence of trace metal contaminants can cause the formation of insoluble ²¹²Pb species. | 1. pH Control: Carefully control the pH of all solutions used in the process. 2. Use of High-Purity Reagents: Ensure all acids, water, and other reagents are of high purity to minimize metal contamination. |
| Incomplete Separation from Daughter/Granddaughter Nuclides: The purification process may not be adequately removing subsequent decay products. | Implement a Post-Elution Purification Step: Use a secondary purification method, such as an additional ion-exchange column, to remove unwanted radionuclides. |
| Reaction with Tubing or Vials: The ²¹²Pb may be adsorbing to or reacting with the materials used in the production and collection process. | Material Compatibility Testing: Test all materials that will come into contact with the ²¹²Pb solution for compatibility and non-specific binding. |
Frequently Asked Questions (FAQs)
Production & Scalability
-
Q1: What are the primary methods for producing ²¹²Pb?
-
Q2: What are the main challenges in scaling up ²¹²Pb production from a laboratory to a commercial scale?
-
A2: The primary challenges include:
-
Maintaining High Yield and Purity: As the scale increases, issues like radiolytic damage to generator components and increased pressure can lead to lower yields and higher levels of parent radionuclide breakthrough.[1][2]
-
Radiation Safety: The high-energy gamma-ray (2.6 MeV) emitted by the daughter nuclide Thallium-208 (²⁰⁸Tl) requires significant lead shielding (4-6 inches) to protect personnel, which becomes more complex at larger scales.[1][6]
-
Automation: Manual processes that are feasible at the lab bench are not practical for commercial production. Automated, cassette-based systems are needed for robust and repeatable production.[6]
-
Supply Chain Logistics: Due to the short 10.6-hour half-life of ²¹²Pb, production facilities need to be located near the sites of patient treatment to ensure timely delivery.[4][7]
-
-
-
Q3: What is a ²²⁸Th/²¹²Pb generator and how does it work?
-
A3: A ²²⁸Th/²¹²Pb generator is a system where ²²⁸Th is immobilized on a solid support, typically an ion-exchange resin. As the ²²⁸Th decays, it produces daughter radionuclides, including ²¹²Pb. A chemical solution (eluent) is passed through the resin to selectively wash out, or "elute," the ²¹²Pb, while the ²²⁸Th remains on the column.[1]
-
Quality Control & Safety
-
Q4: Why is radionuclide purity so important for clinical-grade ²¹²Pb?
-
A4: Radionuclide purity is critical because any contamination with long-lived parent isotopes, such as ²²⁸Th (half-life of 1.9 years), could result in a significant and unnecessary radiation dose to the patient.[2]
-
-
Q5: What are the acceptable limits for parent radionuclide breakthrough?
-
A5: While specific limits can vary by regulatory body, a common target for ²²⁴Ra breakthrough is less than 0.04%.[2] Some studies have reported breakthrough levels of ²²⁴Ra and ²²⁸Th as low as 0.0004%–0.14% and 0.0001%–0.005% of the ²¹²Pb activity, respectively.
-
-
Q6: What are the key safety considerations when working with large quantities of ²¹²Pb?
Chemistry & Application
-
Q7: How does the short half-life of ²¹²Pb impact its use in radiopharmaceuticals?
-
A7: The 10.6-hour half-life is a key advantage, as it is long enough for radiolabeling, quality control, and administration, but short enough to minimize long-term radiation exposure to the patient.[4] However, it also creates a tight timeline for production and delivery, necessitating efficient and well-coordinated processes.[7][8]
-
-
Q8: What is the issue of daughter nuclide redistribution?
-
A8: When ²¹²Pb, which is a beta-emitter, decays, it transforms into the alpha-emitter Bismuth-212 (²¹²Bi). The recoil energy from this decay can sometimes be sufficient to break the chemical bond holding the atom to the targeting molecule. If the released ²¹²Bi is not quickly recaptured, it can circulate in the body and cause off-target toxicity.[4] Studies have shown that with certain chelators like TCMC or DOTA, 30-40% of the ²¹²Bi can be released.[8]
-
Quantitative Data Summary
Table 1: Comparison of ²¹²Pb Generator Performance
| Parent Isotope | Generator System Type | Eluent | ²¹²Pb Yield (%) | Parent Breakthrough | Reference |
| ²²⁴Ra | Ion Exchange | 0.5–2 M HCl or HI | ~90% | < 0.04% | [2] |
| ²²⁸Th | Sodium Titanate / Cation Exchange | 2 M HCl | ~85% | Not specified | [2] |
| ²²⁸Th | Emanation (Single Chamber) | 0.1 M HCl | 67-70% | 0.0001%–0.005% | [3][9] |
| ²²⁴Ra | Emanation (Single Chamber) | 0.1 M HCl | ~62% | 0.0004%–0.14% | [3][9] |
| ²²⁸Th | Solution-based / Pb Resin | Ammonium (B1175870) Acetate (B1210297) | 69.3 ± 4.4% | Not specified | [10] |
Experimental Protocols
Protocol 1: Elution of a ²²⁸Th/²¹²Pb Solution-Based Generator
-
Objective: To isolate ²¹²Pb from a stock solution of ²²⁸Th.
-
Materials:
-
²²⁸Th generator stock solution in 1 M HNO₃.
-
Pb-selective extraction chromatographic resin (e.g., Pb Resin).
-
Peristaltic pump.
-
Shielded hot cell with manipulators.
-
Ammonium acetate (NH₄OAc) solution for elution.
-
High-purity water and nitric acid.
-
-
Methodology:
-
System Setup: The generator system consists of a peristaltic pump, the ²²⁸Th stock solution vessel, and a column packed with Pb resin, all housed within a shielded hot cell.
-
Column Preconditioning: Precondition the Pb resin column by washing with high-purity water followed by 1 M HNO₃.
-
Loading: Pump the ²²⁸Th generator stock solution through the Pb resin column at a controlled flow rate (e.g., 2 mL/min). The ²¹²Pb will be retained on the resin, while the parent ²²⁸Th and other daughters like ²²⁴Ra and ²¹²Bi pass through and are returned to the stock vessel.
-
Column Wash: Wash the column with 1 M HNO₃ to remove any residual, unbound parent isotopes.
-
Elution: Elute the purified ²¹²Pb from the resin using a small volume of ammonium acetate solution. This provides the ²¹²Pb in a form suitable for direct radiolabeling.
-
Quality Control: Assay the eluted ²¹²Pb for activity, radionuclide purity (checking for ²²⁸Th/²²⁴Ra breakthrough), and radiochemical purity.
-
Visualizations
Caption: The radioactive decay chain from Thorium-228 to stable Lead-208.
Caption: A simplified workflow for producing a ²¹²Pb-based radiopharmaceutical.
References
- 1. 212Pb in targeted radionuclide therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 212Pb: Production Approaches and Targeted Therapy Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Lead-212: Unlocking the Potential of Targeted Alpha Therapy - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 5. Lead-212 | NRG PALLAS [nrgpallas.com]
- 6. Automated cassette-based production of high specific activity [203/212pb] peptide-based theranostic radiopharmaceuticals for image-guided radionuclide therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.td2inc.com [blog.td2inc.com]
- 8. researchgate.net [researchgate.net]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Production, purification, and radiolabeling of the 203Pb/212Pb theranostic pair - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Variable Unfolded Protein Response to ONC212
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the variable unfolded protein response (UPR) induced by ONC212.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant variation in the unfolded protein response (UPR) to ONC212 across different cancer cell lines. Why is this happening?
A: The variability in the UPR is a known phenomenon when treating cancer cells with ONC212 and is often linked to the cell's intrinsic resistance or sensitivity to the compound.[1][2] Studies, particularly in pancreatic cancer, have shown that different cell lines activate distinct branches of the UPR, leading to different cellular outcomes.[3]
-
Sensitive Cells: In cell lines sensitive to ONC212 (e.g., HPAF-II), treatment tends to induce a pro-apoptotic UPR. This is often characterized by the upregulation of the PERK-eIF2α-ATF4 pathway, leading to increased expression of the pro-apoptotic factor CHOP, without a compensatory increase in pro-survival chaperones like GRP78/BIP.[3]
-
Resistant Cells: In contrast, resistant cell lines (e.g., PANC-1) often mount a pro-survival or adaptive UPR. These cells may activate all three branches of the UPR (PERK, IRE1α, and ATF6), leading to a significant increase in the expression of ER chaperones like GRP78/BIP, which helps restore ER homeostasis and allows the cells to evade apoptosis.[1][2][3]
This differential response highlights that the cellular context and the baseline UPR signaling capacity are critical determinants of ONC212 efficacy.
Q2: What are the key protein and gene markers we should analyze to characterize the UPR induced by ONC212?
A: To comprehensively assess the UPR, it is crucial to analyze markers from all three major signaling branches.[4][5] Combining protein-level (Western blot) and transcript-level (qRT-PCR) analysis provides the most complete picture.[5][6]
| UPR Branch | Key Protein Markers | Key Gene Markers (for qRT-PCR) |
| PERK | p-PERK (Thr982), p-eIF2α (Ser51), ATF4, CHOP (GADD153) | DDIT3 (CHOP), GADD34 |
| IRE1α | p-IRE1α, XBP1s (spliced form) | XBP1s, ERdj4 |
| ATF6 | Cleaved ATF6 (p50) | GRP78 (HSPA5/BIP), GRP94 |
| General ER Stress | GRP78 (BIP) | HSPA5 (GRP78/BIP) |
Q3: Our experiments show clear induction of UPR markers like ATF4 and CHOP after ONC212 treatment, but we are not observing significant apoptosis. What could be the reason?
A: This scenario strongly suggests the activation of a pro-survival or adaptive UPR, which is a common resistance mechanism.[2] While CHOP is known to be a pro-apoptotic factor, its induction alone is not sufficient to guarantee cell death.[3]
Check for the following:
-
Concurrent Upregulation of GRP78/BIP: The most likely reason is a simultaneous and robust upregulation of the pro-survival chaperone GRP78/BIP.[3] GRP78/BIP can counteract the pro-apoptotic signals from the PERK-CHOP axis and help the cell restore protein folding capacity, thus promoting survival.[2] Resistant cells like PANC-1 exhibit this phenotype, upregulating both CHOP and GRP78/BIP.[3]
-
Activation of IRE1α and ATF6 Pathways: A complete UPR involving all three branches often results in an adaptive response. Analyze for markers of IRE1α (XBP1 splicing) and ATF6 (cleavage) activation.[4]
-
Metabolic Rewiring: ONC212 is known to impair mitochondrial function.[7][8] Cells that can adapt their metabolism, for example by upregulating glycolysis, may be able to survive the initial insult despite UPR activation.[8]
Q4: How can we experimentally distinguish between a pro-apoptotic and a pro-survival UPR in our model?
A: The distinction lies in the balance of pro-apoptotic versus pro-survival signals generated by the UPR. A time-course experiment analyzing key markers is highly recommended.
| Experimental Readout | Pro-Apoptotic UPR (e.g., in HPAF-II cells[3]) | Pro-Survival UPR (e.g., in PANC-1 cells[3]) |
| CHOP Expression | Substantial and sustained increase. | Increased, but often alongside GRP78. |
| GRP78/BIP Expression | Minimal increase or even downregulation. | Strong and sustained upregulation. |
| IRE1α / ATF6 Activation | Minimal or absent. | Often activated, contributing to chaperone expression. |
| Apoptosis Markers | Increase in cleaved Caspase-3 and PARP cleavage. | Minimal or no increase in cleavage. |
| Cell Viability | Significant decrease over time. | Cells remain viable and may enter cell cycle arrest. |
Table 1: Comparison of molecular signatures for pro-apoptotic vs. pro-survival UPR in response to ONC212.
Experimental Protocols & Troubleshooting
Protocol 1: Western Blot Analysis of UPR Markers
This protocol outlines the steps for detecting key UPR proteins.
-
Cell Lysis:
-
Treat cells with desired concentrations of ONC212 for various time points (e.g., 6, 12, 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for UPR induction (e.g., Tunicamycin or Thapsigargin).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli buffer.
-
Separate proteins on a 4-20% Tris-glycine gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-ATF4, anti-CHOP, anti-GRP78, anti-p-eIF2α, anti-XBP1s, anti-β-actin) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST and visualize using an ECL detection system.
-
Troubleshooting:
-
No Signal for Phospho-proteins: Ensure fresh phosphatase inhibitors were used in the lysis buffer. Run a positive control (e.g., Calyculin A treated cells) to verify antibody and protocol efficacy.
-
Weak Signal for Transcription Factors (ATF4, CHOP): These can be low-abundance proteins. Consider using a nuclear extraction protocol to enrich for these factors. Ensure sufficient protein is loaded.
-
High Background: Increase the number and duration of TBST washes. Ensure blocking is sufficient.
Protocol 2: qRT-PCR for UPR Target Genes
This protocol allows for the quantification of UPR-related gene expression.
-
Cell Treatment and RNA Extraction:
-
Treat cells as described for Western blotting (a 24-48 hour time point is often suitable for transcript analysis).[3]
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's instructions. Include a DNase treatment step.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for target genes (DDIT3, HSPA5, XBP1s), and a SYBR Green master mix.
-
Run the qPCR reaction using a standard thermal cycling program.
-
Include a housekeeping gene (e.g., ACTB, GAPDH) for normalization.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCT method.[9]
-
Troubleshooting:
-
High Ct Values: Check RNA integrity (e.g., via gel electrophoresis or Bioanalyzer). Ensure your primers are efficient and specific (check melt curves).
-
Inconsistent Results: Ensure accurate pipetting and consistent cell seeding density. Biological replicates are critical.
-
Primer Issues for XBP1s: Detecting spliced XBP1 requires primers that specifically amplify the spliced variant or span the splice junction.[6] Ensure you are using validated primers for this purpose.
Signaling Pathways and Workflows
Caption: The three canonical branches of the Unfolded Protein Response (UPR) pathway.
Caption: A typical experimental workflow for investigating the UPR to ONC212.
Caption: A decision tree for troubleshooting variable outcomes of UPR activation.
References
- 1. researchgate.net [researchgate.net]
- 2. oncotarget.com [oncotarget.com]
- 3. Anti-pancreatic cancer activity of ONC212 involves the unfolded protein response (UPR) and is reduced by IGF1-R and GRP78/BIP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unfolded Protein Response (UPR) Pathway and ER Stress FAQs [bio-techne.com]
- 5. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ONC212 is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
NEO212 Demonstrates Superior Efficacy Over Temozolomide in MGMT-Positive Tumors
For Immediate Release
Los Angeles, CA – December 7, 2025 – Preclinical evidence compellingly suggests that NEO212, a novel conjugate of temozolomide (B1682018) (TMZ) and perillyl alcohol (POH), exhibits significantly greater efficacy than the current standard-of-care chemotherapy, temozolomide, in treating O6-methylguanine-DNA methyltransferase (MGMT)-positive tumors. This enhanced activity is particularly noted in glioblastoma (GBM) and melanoma models that are resistant to TMZ. NEO212 appears to overcome this resistance by downregulating MGMT expression and inducing more potent DNA damage, leading to improved survival outcomes in in vivo studies.
The challenge of TMZ resistance in tumors expressing the DNA repair enzyme MGMT is a significant hurdle in cancer therapy.[1][2][3] MGMT counteracts the therapeutic effect of TMZ by removing the alkyl groups from the O6 position of guanine (B1146940) in DNA, thereby repairing the drug-induced damage.[2][3] NEO212 has been engineered to circumvent this resistance mechanism.
Enhanced Cytotoxicity and Overcoming Resistance In Vitro
In vitro studies have consistently demonstrated the superior cytotoxic effects of NEO212 compared to TMZ in MGMT-expressing cancer cell lines. A key measure of a drug's effectiveness is its ability to inhibit the formation of cancer cell colonies. In a colony formation assay using MGMT-positive melanoma cells, NEO212 was found to be up to eight times more effective at reducing colony formation than TMZ.[3] This suggests that NEO212 can more effectively kill and prevent the proliferation of cancer cells that would otherwise be resistant to temozolomide.
Further studies in glioblastoma cell lines engineered to express MGMT have corroborated these findings, showing that NEO212 is more potent than TMZ across a broad range of concentrations.[4] The addition of O6-benzylguanine (O6BG), an inhibitor of MGMT, sensitized the MGMT-positive cells to both drugs, confirming that MGMT expression is a key factor in resistance to both agents and that NEO212's enhanced effect is, at least in part, due to its ability to overcome this resistance.[4]
Superior In Vivo Efficacy and Survival Benefit
The promising in vitro results have been translated into significant survival benefits in preclinical animal models of MGMT-positive cancers. In an orthotopic mouse model of TMZ-resistant glioblastoma, treatment with NEO212 led to a striking extension of survival compared to TMZ.[1][2] In one study, the median survival of mice with TMZ-resistant glioblastoma was significantly longer in the group treated with NEO212 in combination with radiation therapy (349 days) compared to the group receiving TMZ with radiation (87 days).[2]
Similarly, in a nude mouse model of MGMT-positive melanoma, NEO212 demonstrated significant anti-tumor activity, whereas TMZ or a combination of TMZ and perillyl alcohol were ineffective.[3] These in vivo data strongly support the potential of NEO212 as a more effective therapeutic option for patients with MGMT-positive tumors.
| Preclinical Model | Treatment Group | Median Survival | Reference |
| Orthotopic MGMT-positive, TMZ-resistant Glioblastoma (LN229TR2) + Radiation | Temozolomide | 87 days | [2] |
| NEO212 | 349 days | [2] | |
| Orthotopic TMZ-resistant Glioblastoma (U251TR) | Vehicle | ~25 days | [5] |
| Temozolomide (5 mg/kg) | ~25 days | [5] | |
| NEO212 (37.2 mg/kg) | >37 days | [5] |
Table 1: Comparison of In Vivo Efficacy of NEO212 and Temozolomide in MGMT-Positive Glioblastoma Models.
Mechanism of Action: Downregulation of MGMT and Enhanced DNA Damage
The superior efficacy of NEO212 in MGMT-positive tumors is attributed to its unique mechanism of action. Evidence suggests that NEO212 downregulates the expression of the MGMT protein, thereby disabling the primary resistance mechanism to temozolomide.[4] Western blot analyses have shown a reduction in MGMT protein levels in cancer cells treated with NEO212.[6]
By overcoming MGMT-mediated repair, NEO212 leads to a more potent induction of DNA damage. A well-established marker for DNA double-strand breaks is the phosphorylation of histone H2AX (γH2AX). Studies have shown that NEO212 treatment results in a stronger induction of γH2AX compared to equimolar concentrations of TMZ in MGMT-positive cells, indicating a greater level of DNA damage.[6] This increased DNA damage ultimately triggers apoptosis and cell death more effectively.
References
- 1. NEO212, temozolomide conjugated to NEO100, exerts superior therapeutic activity over temozolomide in preclinical chemoradiation models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel temozolomide analog, NEO212, with enhanced activity against MGMT-positive melanoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
ONC212 Demonstrates Superior Potency Over ONC201 in Pancreatic Cancer Cell Lines
A comprehensive analysis of preclinical data reveals that ONC212, a fluorinated analog of ONC201, exhibits significantly greater potency in inhibiting the growth and inducing apoptosis of human pancreatic cancer cell lines. Experimental evidence indicates that ONC212 is effective at nanomolar concentrations, a potency that is at least ten-fold greater than its parent compound, ONC201.[1][2]
This comparison guide provides a detailed overview of the experimental data supporting the enhanced anti-cancer activity of ONC212 in pancreatic cancer models, outlines the experimental methodologies used for these assessments, and visualizes the key signaling pathways involved.
Data Summary: Comparative Anti-Proliferative Activity
The anti-proliferative effects of ONC212 and ONC201 have been evaluated across a panel of human pancreatic cancer cell lines, including both established lines and low-passage patient-derived xenograft (PDX) cell lines.[1] The half-maximal growth inhibition (GI50) values consistently demonstrate the superior potency of ONC212.
| Pancreatic Cancer Cell Line | ONC201 (GI50, µM) | ONC212 (GI50, µM) | Reference |
| AsPC-1 | > 4 | 0.47 | [3] |
| BxPC3 | 1-4 | 0.09-0.47 | [3][4] |
| Capan-2 | > 4 | 0.09-0.47 | [3][4] |
| HPAF-II | 1-4 | 0.09-0.47 | [3][4] |
| PANC-1 | > 4 | 0.09-0.47 | [3][4] |
| Mia-PaCa2 | Not Specified | Not Specified | [5] |
| L3.6 | Not Specified | Not Specified | [5] |
Note: A comprehensive panel of sixteen pancreatic cancer cell lines showed high sensitivity to ONC212 with GI50 values ranging from 1-40 µM, whereas only four of the sixteen were highly sensitive to ONC201 with GI50 values of 1-4 µM.[4][6]
Key Experimental Findings
Enhanced Apoptosis Induction
Studies have shown that ONC212 induces apoptosis at earlier time points and at lower concentrations compared to ONC201 in sensitive pancreatic cancer cell lines.[1][7] This is evidenced by an increased sub-G1 population in cell cycle analysis and the cleavage of apoptotic markers such as caspase-8 and PARP.[1][8] The induction of apoptosis by both compounds is linked to the upregulation of the TNF-related apoptosis-inducing ligand (TRAIL) and its receptor DR5.[1][9] However, ONC212 achieves this at significantly lower concentrations.[7]
Differential Activation of the Unfolded Protein Response (UPR)
Both ONC201 and ONC212 trigger cellular stress and engage the unfolded protein response (UPR).[1] However, the specific branches of the UPR that are activated can differ between cell lines, leading to either cell survival or apoptosis.[1] In cells that undergo apoptosis, ONC212 is a more potent inducer of the pro-apoptotic components of this pathway.[1]
In Vivo Efficacy
The superior potency of ONC212 has also been demonstrated in in-vivo xenograft models of human pancreatic cancer.[1][2] In multiple models, ONC212 treatment resulted in significantly greater tumor growth inhibition compared to ONC201 at equivalent doses.[2] Notably, ONC212 showed efficacy in tumors that were resistant to ONC201.[1][10]
Signaling Pathways and Mechanism of Action
ONC201 and its more potent analog, ONC212, are part of the imipridone class of anti-cancer compounds.[1][10] Their mechanism of action is multifaceted and involves the induction of cellular stress, modulation of key signaling pathways, and activation of mitochondrial proteases.
TRAIL Pathway Induction
A primary mechanism for both compounds involves the induction of the TRAIL pathway.[11] They inhibit Akt and ERK signaling, which leads to the dephosphorylation and nuclear translocation of the transcription factor FOXO3a.[9][12] FOXO3a then upregulates the transcription of the pro-apoptotic ligand TRAIL.[9] Concurrently, the activation of the integrated stress response (ISR) leads to the upregulation of Death Receptor 5 (DR5).[9] The dual upregulation of both the ligand and its receptor leads to enhanced extrinsic apoptosis in cancer cells.
Mitochondrial Targeting
More recently, the mitochondrial protease ClpP has been identified as a direct target of imipridones.[8][13][14][15] ONC212 is an agonist of ClpP, and its binding is necessary for its cytotoxic effects in pancreatic cancer cells.[8][13][16] The activation of ClpP leads to the degradation of mitochondrial proteins, impairment of oxidative phosphorylation (OXPHOS), and a collapse of mitochondrial function, ultimately contributing to cell death.[8][13] Cells that are more dependent on OXPHOS are more susceptible to ONC212-induced apoptosis.[8][13]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summarized protocols for the key experiments used to compare ONC212 and ONC201.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Seeding: Pancreatic cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of ONC212 or ONC201 for a specified period (e.g., 72 hours).
-
Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well.
-
Incubation: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Luminescence is recorded using a plate reader.
-
Data Analysis: The GI50 values are calculated from dose-response curves generated using appropriate software (e.g., CompuSyn).[4][6]
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess their expression levels. It was used to measure markers of apoptosis (cleaved caspase-8, PARP) and signaling pathway components (p-Akt, p-ERK, TRAIL).[1][5]
-
Cell Lysis: After drug treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
This method is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, G2/M) and to quantify the sub-G1 population, which is indicative of apoptotic cells.[1]
-
Cell Collection: Cells are harvested after drug treatment, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
Conclusion
References
- 1. Anti-pancreatic cancer activity of ONC212 involves the unfolded protein response (UPR) and is reduced by IGF1-R and GRP78/BIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. The preclinical evaluation of TIC10/ONC201 as an anti-pancreatic cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. ONC212 is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - Ralff - Translational Cancer Research [tcr.amegroups.org]
- 10. oncotarget.com [oncotarget.com]
- 11. Combination of ONC201 and TLY012 induces selective, synergistic apoptosis in vitro and significantly delays PDAC xenograft growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Novel Therapeutic Mechanism of Imipridones ONC201/ONC206 in MYCN-Amplified Neuroblastoma Cells via Differential Expression of Tumorigenic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ONC212 is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Found: A Cancer Drug’s Mechanism of Action | The Scientist [the-scientist.com]
- 16. Pipeline | Jazz Pharmaceuticals [jazzpharma.com]
- 17. [PDF] Anti-pancreatic cancer activity of ONC212 involves the unfolded protein response (UPR) and is reduced by IGF1-R and GRP78/BIP | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Lead-212 and Other Alpha Emitters for Targeted Alpha Therapy
For Researchers, Scientists, and Drug Development Professionals
Targeted Alpha Therapy (TAT) is a rapidly advancing modality in oncology, offering the potential for highly potent and specific cancer cell killing. This is achieved by delivering alpha-emitting radionuclides directly to tumors via targeting vectors like antibodies or peptides. The high linear energy transfer (LET) and short path length of alpha particles induce complex, irreparable double-strand DNA breaks in cancer cells, leading to potent cytotoxicity with minimal damage to surrounding healthy tissues.[1][2][3][4] Among the promising alpha emitters, Lead-212 (²¹²Pb) has garnered significant attention. This guide provides an objective comparison of ²¹²Pb with other key alpha emitters used in TAT, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Physical and Nuclear Properties of Alpha Emitters
The choice of radionuclide is critical in the design of a TAT agent. Key physical properties such as half-life, decay chain characteristics, and the energy of emitted alpha particles significantly influence the therapeutic efficacy and safety profile. Below is a comparative table summarizing these properties for Lead-212 and other prominent alpha emitters.
| Radionuclide | Half-life | Decay Chain Alpha Emitters | Total Alpha Energy (MeV) per Decay of Parent | Alpha Emissions per Decay of Parent | Theranostic Pair |
| Lead-212 (²¹²Pb) | 10.6 hours | ²¹²Bi, ²¹²Po | 14.9 (via ²¹²Bi and ²¹²Po) | 1 | ²⁰³Pb[1][5] |
| Actinium-225 (²²⁵Ac) | 9.9 days | ²²¹Fr, ²¹⁷At, ²¹³Bi, ²¹³Po | ~28 | 4 | N/A |
| Bismuth-213 (²¹³Bi) | 45.6 minutes | ²¹³Po | 8.4 | 1 | N/A |
| Thorium-227 (²²⁷Th) | 18.7 days | ²²³Ra, ²¹⁹Rn, ²¹⁵Po, ²¹¹Bi | ~25 | 4 | N/A |
| Radium-223 (²²³Ra) | 11.4 days | ²¹⁹Rn, ²¹⁵Po, ²¹¹Pb(β-), ²¹¹Bi | ~28 | 4 | N/A |
| Astatine-211 (²¹¹At) | 7.2 hours | ²⁰⁷Bi (EC) | 5.9 | 1 | N/A |
Preclinical and Clinical Efficacy and Safety
The ultimate measure of a TAT agent's utility lies in its ability to effectively kill cancer cells while maintaining a favorable safety profile. Preclinical and clinical studies provide crucial data on the performance of different alpha emitters.
Lead-212 (²¹²Pb)
Lead-212 itself is a beta emitter but acts as an in vivo generator for the alpha-emitting daughter, Bismuth-212 (²¹²Bi).[1][2] This parent-daughter relationship offers a key advantage: the 10.6-hour half-life of ²¹²Pb is long enough for manufacturing, quality control, and administration, while the short-lived, high-energy alpha emissions from its progeny deliver the therapeutic payload directly at the tumor site.[1]
Preclinical studies have demonstrated significant anti-tumor efficacy of ²¹²Pb-based TAT in various cancer models, including neuroendocrine tumors, prostate cancer, and ovarian cancer.[1][2] For instance, a study comparing a ²¹²Pb-labeled PSMA-targeting agent to the beta-emitter Lutetium-177 (¹⁷⁷Lu)-PSMA-617 in a metastatic prostate cancer mouse model showed superior tumor growth control with the ²¹²Pb agent.[1]
Early-phase clinical trials with ²¹²Pb-DOTAMTATE in patients with neuroendocrine tumors have shown promising results, with the treatment being well-tolerated and demonstrating encouraging efficacy. Another Phase I trial of ²¹²Pb-TCMC-trastuzumab has shown the feasibility of this approach for treating ovarian cancer patients.[2] A notable feature of ²¹²Pb is its potential for a "theranostic" approach, where the gamma-emitting isotope ²⁰³Pb can be used for imaging and dosimetry, allowing for personalized treatment planning.[5]
Actinium-225 (²²⁵Ac)
Actinium-225 is a potent alpha emitter that releases four high-energy alpha particles during its decay, resulting in a high degree of cytotoxicity.[6] This has made it a very attractive candidate for TAT, with numerous preclinical and clinical studies underway.[6][7]
Clinical studies using ²²⁵Ac-PSMA-617 for metastatic castration-resistant prostate cancer have shown remarkable responses, even in patients who have failed other therapies.[8][9] However, a significant challenge with ²²⁵Ac is the management of its daughter radionuclides. The recoil energy from the initial alpha decay can cause the daughter isotopes to detach from the targeting molecule, leading to off-target toxicity, particularly nephrotoxicity.[6]
Other Alpha Emitters
-
Bismuth-213 (²¹³Bi): With a very short half-life of 45.6 minutes, ²¹³Bi is typically used when rapid tumor targeting and clearance of the radiopharmaceutical are expected.[10] Its clinical use has been somewhat limited by its short half-life and the logistics of its on-site generation from a ²²⁵Ac/²¹³Bi generator.[10]
-
Thorium-227 (²²⁷Th): The long half-life of 18.7 days allows for a prolonged therapeutic effect.[11] Preclinical studies have shown its potential, and it is being investigated in clinical trials.
-
Radium-223 (²²³Ra): As a calcium mimetic, ²²³Ra naturally targets bone and is approved as Xofigo® for the treatment of bone metastases in prostate cancer.[11] Its application in targeted therapy beyond bone is limited due to the lack of a suitable chelator to attach it to targeting molecules.
-
Astatine-211 (²¹¹At): This halogen has a convenient half-life of 7.2 hours and decays with a single alpha emission, simplifying dosimetry.[3] However, its production and unique chemistry present challenges for its widespread clinical use.[3]
Experimental Protocols
The evaluation of targeted alpha therapies involves a series of well-defined experimental procedures to assess their efficacy and safety.
Radiolabeling
The stable attachment of the radionuclide to the targeting molecule is crucial for effective TAT.
-
Protocol for Radiolabeling with ²¹²Pb:
-
²¹²Pb is typically eluted from a ²²⁴Ra/²¹²Pb generator.
-
The targeting molecule (e.g., antibody or peptide) is conjugated with a chelator such as TCMC (1,4,7,10-tetrakis(carbamoylmethyl)-1,4,7,10-tetraazacyclododecane) or DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).
-
The eluted ²¹²Pb is incubated with the conjugated targeting molecule in a suitable buffer (e.g., ammonium (B1175870) acetate) at an optimized pH and temperature.
-
The radiolabeling efficiency is determined using techniques like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).
-
The final radiolabeled product is purified to remove any unbound ²¹²Pb.
-
In Vitro Cytotoxicity Assays
These assays determine the ability of the radiolabeled compound to kill cancer cells.
-
Protocol for Clonogenic Survival Assay:
-
Cancer cells expressing the target antigen are seeded in multi-well plates.
-
Cells are treated with varying concentrations of the radiolabeled targeting molecule.
-
After a defined incubation period, the cells are washed, trypsinized, and re-seeded at a low density in fresh medium.
-
The cells are allowed to grow for a period (typically 10-14 days) to form colonies.
-
Colonies are fixed, stained (e.g., with crystal violet), and counted.
-
The surviving fraction is calculated relative to untreated control cells.
-
In Vivo Animal Studies
Animal models are used to evaluate the biodistribution, therapeutic efficacy, and toxicity of the TAT agent.
-
Protocol for Tumor Xenograft Efficacy Study:
-
Immunocompromised mice are subcutaneously or orthotopically inoculated with human cancer cells.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The ²¹²Pb-labeled therapeutic agent is administered intravenously.
-
Tumor volume is measured regularly using calipers.
-
Animal body weight and overall health are monitored as indicators of toxicity.
-
At the end of the study, tumors and major organs are harvested for histological and autoradiographic analysis.
-
Visualizing Key Processes in Targeted Alpha Therapy
Decay Chain of Lead-212
The therapeutic effect of ²¹²Pb is a result of its decay to the alpha-emitting Bismuth-212.
Caption: Decay cascade of Lead-212 to stable Lead-208.
Experimental Workflow for TAT Evaluation
A typical workflow for the preclinical assessment of a novel targeted alpha therapy agent.
Caption: A streamlined workflow for preclinical TAT agent evaluation.
Signaling Pathway of Alpha Particle-Induced DNA Damage
Alpha particles induce complex double-strand breaks in DNA, triggering a cascade of cellular responses.
Caption: Key pathways activated by alpha particle-induced DNA damage.
Conclusion
Lead-212 presents a compelling profile for targeted alpha therapy, offering a balanced half-life, a potent alpha-emitting daughter, and the potential for a theranostic approach. Its performance in preclinical and early clinical studies is promising, positioning it as a strong candidate for further development. While other alpha emitters like Actinium-225 have demonstrated remarkable efficacy, challenges related to daughter radionuclide redistribution and supply need to be addressed. The continued investigation and comparative evaluation of these alpha emitters will be crucial in realizing the full potential of targeted alpha therapy for cancer treatment. This guide provides a foundational comparison to aid researchers and drug developers in navigating this exciting and rapidly evolving field.
References
- 1. Lead-212: Unlocking the Potential of Targeted Alpha Therapy - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 2. aimspress.com [aimspress.com]
- 3. An overview of targeted alpha therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Dual targeting with 224Ra/212Pb-conjugates for targeted alpha therapy of disseminated cancers: A conceptual approach [frontiersin.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Targeted Alpha Therapy: Exploring the Clinical Insights into [225Ac]Ac-PSMA and Its Relevance Compared with [177Lu]Lu-PSMA in Advanced Prostate Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Overview of Targeted Alpha Therapy with 225Actinium and 213Bismuth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. urotoday.com [urotoday.com]
- 11. Development of radiopharmaceuticals for targeted alpha therapy: Where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
NEO212 Demonstrates Superior Efficacy Over Temozolomide in Preclinical Glioma Models, Overcoming Key Resistance Mechanisms
A novel therapeutic agent, NEO212, a conjugate of temozolomide (B1682018) (TMZ) and perillyl alcohol (POH), has shown significant promise in preclinical studies, exhibiting enhanced cytotoxicity and the ability to overcome common resistance mechanisms observed with the current standard-of-care chemotherapy, TMZ, in glioma models. These findings position NEO212 as a potential successor to TMZ for the treatment of glioblastoma (GBM), the most aggressive primary brain tumor.
NEO212 has consistently demonstrated superior performance in both TMZ-sensitive and, critically, TMZ-resistant glioma cell lines and animal models.[1][2] Its unique dual mechanism of action, combining DNA alkylation with the induction of endoplasmic reticulum (ER) stress and autophagy inhibition, allows it to effectively target glioma cells that are unresponsive to TMZ alone.[2][3]
Comparative Efficacy: NEO212 vs. Temozolomide
Preclinical data highlights the significant advantages of NEO212 over TMZ in various glioma settings. In vitro studies have shown that NEO212 is 2- to 3-fold more effective than equimolar doses of TMZ in TMZ-sensitive glioma cells.[2] More importantly, NEO212 maintains its cytotoxic effects in TMZ-resistant cells, including those with high levels of O6-methylguanine-DNA methyltransferase (MGMT), mismatch repair (MMR) deficiency, or overexpression of the base excision repair (BER) pathway.[2][3]
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) values from colony-forming assays illustrate the enhanced potency of NEO212 across a panel of human glioma cell lines.
| Cell Line | Resistance Mechanism | TMZ IC50 (µM) | NEO212 IC50 (µM) | Reference |
| U251 | TMZ-Sensitive | ~10 | <10 | [2] |
| LN229 | TMZ-Sensitive | ~10 | <10 | [2] |
| U251TR | TMZ-Resistant (BER overexpression) | >40 | ~20 | [2] |
| LN229TR2 | TMZ-Resistant (MMR deficiency) | >60 | ~30 | [2] |
| T98G | TMZ-Resistant (MGMT positive) | >50 | ~25 | [2] |
In Vivo Efficacy in Orthotopic Glioma Models
In vivo studies using mouse models with orthotopically implanted human glioma cells have corroborated the in vitro findings, demonstrating that NEO212 significantly reduces intracranial tumor growth and prolongs survival compared to TMZ.
| Animal Model | Treatment | Median Survival | Key Finding | Reference |
| U251TR (TMZ-Resistant) | Vehicle | ~25 days | NEO212 significantly increased survival compared to TMZ. | [2][4] |
| U251TR (TMZ-Resistant) | TMZ (5 mg/kg) | ~28 days | NEO212 at 37.2 mg/kg showed a marked survival benefit. | [2][4] |
| U251TR (TMZ-Resistant) | NEO212 (5 mg/kg) | ~35 days | [2][4] | |
| U251TR (TMZ-Resistant) | NEO212 (37.2 mg/kg) | >42 days | [2][4] | |
| USC04 (TMZ-Sensitive) | TMZ + RT | ~87 days | NEO212 in combination with radiation therapy (RT) was strikingly superior to TMZ + RT. | [1][5] |
| USC04 (TMZ-Sensitive) | NEO212 + RT | ~349 days | [1][5] | |
| U251M (MGMT-Expressing) | TMZ + RT | ~70 days | NEO212 overcomes MGMT-mediated resistance. | [1][5] |
| U251M (MGMT-Expressing) | NEO212 + RT | Not reached at 150 days | [1][5] |
Mechanism of Action: A Multi-Pronged Attack on Glioma
NEO212's enhanced anti-cancer activity stems from its multifaceted mechanism of action. While it retains the DNA alkylating properties of its parent compound, TMZ, the conjugation with perillyl alcohol introduces additional cytotoxic pathways.
Caption: NEO212 induces glioma cell death through multiple pathways.
NEO212 functions as a potent DNA-damaging agent, causing single and double-stranded DNA breaks.[2] Furthermore, it induces ER stress and inhibits the cellular process of autophagy, both of which contribute to its cytotoxic effects.[2][3] This multi-targeted approach is believed to be key to its ability to overcome the resistance mechanisms that plague TMZ monotherapy.
Overcoming TMZ Resistance
A significant challenge in glioblastoma treatment is the development of resistance to TMZ. NEO212 has been specifically shown to circumvent the most common mechanisms of TMZ resistance.
Caption: NEO212 bypasses common TMZ resistance pathways.
Enhanced Radiosensitization
In addition to its direct cytotoxic effects, NEO212 has demonstrated a strong ability to sensitize glioma cells to radiation therapy.[1] In preclinical models, the combination of NEO212 with radiation resulted in a striking extension of survival, particularly in TMZ-resistant and radiation-resistant tumors.[1][5] This synergistic effect is attributed to NEO212's profound DNA-damaging and pro-apoptotic properties.[1]
Safety Profile
Importantly, the enhanced efficacy of NEO212 does not appear to come at the cost of increased toxicity.[2] In vivo studies have shown that NEO212 is well-tolerated at effective doses, with no significant organ or bone marrow toxicity observed.[1][2] This favorable safety profile is a crucial aspect of its potential clinical utility.
Experimental Protocols
The findings presented are based on a series of rigorous preclinical experiments.
Cell Lines and Reagents
-
Cell Lines: Human glioma cell lines U251, LN229, and T98G, along with their TMZ-resistant counterparts (U251TR, LN229TR2), and primary radioresistant human glioblastoma stem cells were utilized.[1][2]
-
Reagents: NEO212 was obtained from Axon Medchem, and TMZ was purchased from TCI America.[1]
In Vitro Cytotoxicity Assays
-
Colony-Forming Assay (CFA): Glioma cells were treated with a range of doses of NEO212 or TMZ for 48 hours, followed by a 7-10 day culture period in fresh medium. The number of colonies was then quantified to determine the IC50 values.[2]
-
MTT Assay: Cell viability was assessed using the MTT assay, which measures the metabolic activity of cells.[6]
In Vivo Orthotopic Glioma Model
-
Animal Model: Athymic nude mice were used for the intracranial implantation of luciferase-positive glioma cells.[2][4]
-
Treatment Protocol: Treatment commenced once tumors were visible via bioluminescent imaging. Animals received daily administrations of vehicle, TMZ, or NEO212 for a specified duration.[2][4]
-
Efficacy Evaluation: Tumor progression was monitored by bioluminescent imaging, and overall survival was recorded.[1][2]
Caption: Workflow of preclinical evaluation of NEO212.
Molecular and Cellular Analyses
-
Western Blot Analysis: Protein expression levels of MGMT, MMR proteins (MSH2, MSH6), and BER pathway proteins were determined by Western blotting.[2]
-
Alkaline Comet Assay: This assay was used to detect single- and double-stranded DNA breaks induced by NEO212 and TMZ.[2]
-
Histology: Tumor tissues from animal models were analyzed for DNA damage (γH2AX staining), apoptosis (TUNEL assay), and microvessel density.[1]
Conclusion
The comprehensive preclinical data strongly suggests that NEO212 is a highly promising therapeutic candidate for glioblastoma. Its ability to overcome multiple mechanisms of TMZ resistance, coupled with its potent radiosensitizing effects and favorable safety profile, marks it as a significant advancement in the quest for more effective treatments for this devastating disease. Clinical trials are now underway to evaluate the safety and efficacy of NEO212 in patients with malignant brain tumors.[7][8] The outcomes of these trials are eagerly awaited and hold the potential to change the treatment landscape for glioma patients.
References
- 1. academic.oup.com [academic.oup.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. NEO212, temozolomide conjugated to perillyl alcohol, is a novel drug for effective treatment of a broad range of temozolomide-resistant gliomas [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NEO212, temozolomide conjugated to NEO100, exerts superior therapeutic activity over temozolomide in preclinical chemoradiation models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NeOnc Initiates Cohort 3 in Phase 1 Clinical Trial of [globenewswire.com]
- 8. NEO212 for Brain Tumors · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
A Head-to-Head Comparison of ONC212 and Standard Chemotherapy in Acute Myeloid Leukemia (AML) Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel therapeutic agent ONC212 against standard-of-care chemotherapy in preclinical models of Acute Myeloid Leukemia (AML). The information presented is collated from peer-reviewed studies to support researchers in evaluating the potential of ONC212 as a therapeutic strategy for AML.
Executive Summary
Acute Myeloid Leukemia (AML) is a hematological malignancy with a historically poor prognosis, and for decades, the standard of care has been a combination of cytotoxic chemotherapy, typically cytarabine (B982) and an anthracycline (e.g., daunorubicin (B1662515) or doxorubicin). While effective in inducing remission in some patients, this regimen is associated with significant toxicity and high rates of relapse. ONC212 is a second-generation imipridone, a novel class of anti-cancer agents, that has demonstrated potent anti-leukemic activity in preclinical AML models. This guide directly compares the efficacy and mechanisms of ONC212 with standard chemotherapy, providing a comprehensive overview of the available preclinical data.
Mechanism of Action
ONC212: A Novel GPCR Agonist Inducing Integrated Stress Response
ONC212 exerts its anti-tumor effects through a distinct mechanism of action. It has been identified as a selective and potent agonist of the G-protein coupled receptor (GPCR) GPR132.[1][2] Activation of GPR132, an orphan GPCR that can function as a tumor suppressor, triggers a signaling cascade that leads to the induction of the integrated stress response (ISR).[1][3] The ISR is a cellular stress-coping mechanism that, when persistently activated, can lead to apoptosis. Key downstream effectors of ONC212-induced ISR in AML cells include the phosphorylation of eIF2α and the upregulation of ATF4 and its target genes, such as CHOP and DR5.[3] This ultimately culminates in cancer cell death.
Standard Chemotherapy: DNA Damage and Cytotoxicity
Standard chemotherapy for AML, exemplified by cytarabine, primarily functions by inducing DNA damage in rapidly dividing cells.[4] Cytarabine is a nucleoside analog that, upon intracellular phosphorylation to its active triphosphate form (ara-CTP), is incorporated into DNA.[4][5] This incorporation inhibits DNA polymerase, leading to the stalling of replication forks, DNA strand breaks, and ultimately, the induction of apoptosis.[4]
Head-to-Head In Vivo Efficacy in AML Xenograft Models
A key preclinical study directly compared the in vivo efficacy of ONC212 with cytarabine in a subcutaneous AML xenograft model using MV4;11 cells.[2] The results demonstrated that ONC212 significantly reduced leukemia xenograft growth, with an efficacy comparable to that of cytarabine treatment.[2]
| Treatment Group | Dosage and Schedule | Outcome | Reference |
| ONC212 | 50 mg/kg/wk, oral gavage | Significantly reduced tumor volume | [2] |
| Cytarabine | 100 mg/kg, 5 times/wk, intraperitoneal | Significantly reduced tumor volume | [2] |
| Vehicle Control | - | Progressive tumor growth | [2] |
In a separate systemic AML xenograft model using OCI-AML3-Luc cells, biweekly oral administration of 50 mg/kg ONC212 markedly inhibited AML expansion and prolonged overall survival, with the median survival increasing from 43 days in the control group to 49 days in the ONC212-treated group.[6]
In Vitro Potency and Apoptosis Induction
In vitro studies across a panel of AML cell lines have consistently shown ONC212 to be a potent inducer of apoptosis.
| Cell Line | ONC212 ED50 (72h) | Cytarabine IC50 (48h) | Notes | Reference |
| OCI-AML3 | 258.7 nM | Not directly compared in the same study | ONC212 was >30-fold more potent than its parent compound, ONC201. | [3] |
| MOLM13 | 105.7 nM | Not directly compared in the same study | - | [3] |
| KG1a | - | >10 µM (no response at 48h) | KG1a cells are known to be chemotherapy-resistant. |
Experimental Protocols
AML Xenograft Model for In Vivo Efficacy
The following is a representative protocol for establishing and treating an AML xenograft model, based on methodologies described in the cited literature.[2][7]
1. Cell Culture and Preparation:
-
Human AML cell lines (e.g., MV4;11) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested during the logarithmic growth phase, washed with phosphate-buffered saline (PBS), and resuspended in a suitable medium for injection.
2. Animal Model:
-
Immunodeficient mice (e.g., athymic nude or NSG mice) are used to prevent graft rejection.
-
A specific number of AML cells (e.g., 5 x 10^6) are injected subcutaneously into the flank of each mouse.
3. Treatment:
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
ONC212: Administered by oral gavage at a specified dose and schedule (e.g., 50 mg/kg, once weekly).[2]
-
Standard Chemotherapy (Cytarabine): Administered via intraperitoneal injection at a specified dose and schedule (e.g., 100 mg/kg, five times a week).[2]
-
The vehicle control group receives the same volume of the vehicle used to dissolve the drugs.
4. Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Overall survival is monitored, and the experiment is terminated when tumors reach a predetermined size or when mice show signs of distress.
In Vitro Apoptosis Assay
The following protocol is a standard method for assessing apoptosis in AML cell lines treated with ONC212 or standard chemotherapy.
1. Cell Seeding and Treatment:
-
AML cells are seeded in multi-well plates at a specific density.
-
Cells are treated with various concentrations of ONC212 or cytarabine for a defined period (e.g., 24, 48, or 72 hours).
2. Apoptosis Staining:
-
Cells are harvested and washed with PBS.
-
Cells are then stained with Annexin V and a viability dye (e.g., Propidium Iodide - PI) according to the manufacturer's protocol.
3. Flow Cytometry Analysis:
-
The stained cells are analyzed by flow cytometry.
-
The percentage of apoptotic cells (Annexin V positive) is quantified.
Conclusion
Preclinical data from AML models indicate that ONC212 is a promising novel therapeutic agent with a distinct mechanism of action compared to standard chemotherapy. In a direct in vivo comparison, ONC212 demonstrated anti-leukemic efficacy comparable to cytarabine.[2] Furthermore, in vitro studies highlight its potent pro-apoptotic activity across various AML cell lines. These findings warrant further investigation of ONC212, both as a monotherapy and in combination with other agents, for the treatment of AML. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers pursuing further studies in this area.
References
- 1. Imipridone ONC212 activates orphan G protein-coupled receptor GPR132 and integrated stress response in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imipridone ONC212 activates orphan G protein-coupled receptor GPR132 and integrated stress response in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Preclinical Toxicity Profile: NEO212 Versus Temozolomide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical toxicity profiles of NEO212 and the standard-of-care chemotherapy, temozolomide (B1682018) (TMZ). The information presented is based on available preclinical experimental data to assist researchers in understanding the potential safety advantages of NEO212.
Introduction
Temozolomide (TMZ) is an oral alkylating agent that is the standard of care for glioblastoma (GBM), a highly aggressive brain tumor.[1][2] Despite its efficacy, TMZ is associated with significant side effects, most notably bone marrow toxicity.[1][3] NEO212 is a novel chemical entity created by conjugating TMZ with perillyl alcohol (POH), a naturally occurring monoterpene.[4][5] This conjugation is designed to enhance the therapeutic index by increasing anti-tumor potency while potentially mitigating the systemic toxicities associated with TMZ.[4][6] Preclinical studies suggest that NEO212 may offer a superior safety profile, particularly a notable absence of bone marrow toxicity, while demonstrating potent anticancer activity, even in TMZ-resistant models.[1][7]
Mechanism of Action and DNA Damage
Both NEO212 and temozolomide function as DNA alkylating agents.[7][8] TMZ spontaneously converts to the active compound MTIC, which then methylates DNA, primarily at the O6, N7, and N3 positions of guanine (B1146940) and adenine.[8][9][10] The most cytotoxic lesion is O6-methylguanine (O6-MeG), which, if not repaired by the enzyme O6-methylguanine-DNA methyltransferase (MGMT), leads to DNA mismatches, futile cycles of mismatch repair (MMR), DNA double-strand breaks, and ultimately, apoptotic cell death.[3][10][11]
NEO212 functions similarly as a DNA alkylating agent.[7] However, studies suggest that once NEO212 is taken up by cells, it results in higher intracellular concentrations of TMZ compared to treatment with TMZ alone, leading to more extensive DNA methylation.[12] Furthermore, NEO212 has been shown to induce endoplasmic reticulum (ER) stress and inhibit autophagy, contributing to its cytotoxicity.[7][13]
Figure 1. Simplified signaling pathway of TMZ/NEO212-induced DNA damage and apoptosis.
Quantitative Data Summary: Toxicity Comparison
The following tables summarize the key quantitative findings from preclinical studies, highlighting the differences in toxicity between NEO212 and temozolomide.
Table 1: Comparative Systemic Toxicity in Animal Models
| Parameter | NEO212 | Temozolomide (TMZ) | Animal Model | Source(s) |
| Bone Marrow Toxicity | No significant toxicity observed. | Significant toxicity, including severe leukopenia. | Mice, Rats | [1][2][14] |
| General Toxicity | Well-tolerated at effective doses. | Significant toxicity at higher doses. | Dogs, Mice | [4][15][16] |
| Maximum Tolerated Dose (MTD) Comparison | A 5-day course of 50 mg/kg/day was tolerated in beagle dogs. | MTD established at 150 mg/m²/day in dogs (equivalent to 7.6-8.9 mg/kg). | Beagle Dogs | [4] |
| Organ Toxicity | No significant organ toxicity reported in long-term studies (liver, heart, intestine, lungs, kidneys). | Can induce hepatic, hematological, and gastrointestinal toxicity in patients. | Mice | [7][16] |
| Neurotoxicity | Did not show signs of increased DNA damage in normal brain tissue in mouse models. | Not a primary reported preclinical toxicity, but a concern in clinical use. | Mice | [1] |
Table 2: Comparative Cellular Toxicity
| Cell Type | NEO212 | Temozolomide (TMZ) | Source(s) |
| Normal Astrocytes & Brain Endothelial Cells | Not significantly cytotoxic at doses toxic to glioma cells (>50% survival at 100 µmol/L). | Not significantly cytotoxic at doses toxic to glioma cells (>50% survival at 100 µmol/L). | [7] |
| TMZ-Resistant Glioma Cells | Highly cytotoxic, overcoming multiple resistance mechanisms (MGMT, MMR deficiency, BER overexpression). | Limited to no cytotoxicity. | [7] |
| Acute Myeloid Leukemia (AML) Cells | Potently cytotoxic even in MGMT-positive, TMZ-resistant cells. | High resistance in MGMT-positive cells. | [12][14] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols used to assess the toxicity of NEO212 and temozolomide.
In Vivo Toxicity Studies in Animal Models
The general workflow for assessing in vivo toxicity involves administering the compounds to animals and monitoring for adverse effects over a specified period.
-
Animal Models: Studies have utilized various models, including immune-incompetent mice with orthotopically implanted human glioblastoma cells, as well as beagle dogs for tolerability studies.[1][4][17]
-
Drug Administration: NEO212 and TMZ are typically administered orally (e.g., via gavage) for a specified number of days, often in cycles mimicking clinical protocols.[7][15] For example, a 5-day treatment cycle followed by a period of observation.[4]
-
Monitoring: Animals are monitored daily for clinical signs of toxicity, including changes in body weight, behavior, and overall health.
-
Endpoint Analysis: At the end of the study, or if humane endpoints are reached, animals are euthanized. Blood samples are collected for complete blood counts (CBC) to assess hematological toxicity. Major organs (liver, kidney, heart, spleen, lungs, brain) are harvested, weighed, and fixed for histopathological analysis (e.g., H&E staining) to identify any tissue damage.[7]
Figure 2. General experimental workflow for in vivo preclinical toxicity assessment.
Bone Marrow Toxicity Assessment
A key differentiator between NEO212 and TMZ is their effect on the bone marrow.
-
Methodology: Bone marrow from treated and control animals (typically from the femur) is flushed and prepared for histological analysis.[1][2] Slides are stained with Hematoxylin and Eosin (H&E).
-
Analysis: The cellularity of the bone marrow is assessed by pathologists blinded to the treatment groups. A reduction in hematopoietic precursor cells is indicative of bone marrow suppression. Quantitative analysis may involve counting the number of megakaryocytes or other specific cell lineages.[1]
DNA Damage and Cellular Stress Assays
-
Comet Assay: This assay is used to detect DNA strand breaks in individual cells. Cells are treated with NEO212 or TMZ, embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail," the length of which is proportional to the amount of DNA damage.[13]
-
Western Blot Analysis: To assess the DNA damage response (DDR) and other cellular stress pathways, protein lysates from treated cells are analyzed by Western blot. Key proteins include phosphorylated forms of ATM (p-ATM), Chk2 (p-Chk2), and H2AX (γH2AX) as markers of DNA damage, and GRP78 and CHOP as markers of ER stress.[13]
Cell Viability (MTT) Assay
-
Purpose: To determine the cytotoxic effect of the drugs on both cancerous and normal cells.
-
Methodology: Cells are seeded in 96-well plates and treated with a range of concentrations of NEO212 or TMZ. After an incubation period (e.g., 72 hours), MTT reagent is added. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, which is then solubilized and measured spectrophotometrically. The results are used to calculate cell survival rates and IC50 values.[7]
Conclusion
Preclinical data consistently indicate that NEO212 has a more favorable toxicity profile compared to temozolomide. The most significant advantage of NEO212 is the apparent lack of bone marrow toxicity, a dose-limiting side effect of TMZ.[1][18] In vivo studies in multiple animal models have shown that NEO212 is well-tolerated at doses that are highly effective against TMZ-resistant tumors.[4][7][14] While both drugs spare normal brain cells at therapeutic concentrations, NEO212 demonstrates a wider therapeutic window due to its reduced systemic toxicity.[7] These findings support the continued clinical development of NEO212 as a potentially safer and more effective alternative to temozolomide for the treatment of malignant brain tumors and other cancers.[1][6]
References
- 1. NEO212, temozolomide conjugated to NEO100, exerts superior therapeutic activity over temozolomide in preclinical chemoradiation models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NEO212, temozolomide conjugated to NEO100, exerts superior therapeutic activity over temozolomide in preclinical chemoradiation models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent Therapeutic Activity of NEO212 in Preclinical Models of Human and Canine Leukaemia and Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neonc.com [neonc.com]
- 6. NeOnc Initiates Cohort 3 in Phase 1 Clinical Trial of NEO212™, a Patented Novel Hybrid Drug Designed to Deliver ‘Double Punch’ Against Malignant Brain Tumors - BioSpace [biospace.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Temozolomide Induces Senescence and Repression of DNA Repair Pathways in Glioblastoma Cells via Activation of ATR-CHK1, p21, and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NEO212, a Perillyl Alcohol-Temozolomide Conjugate, Triggers Macrophage Differentiation of Acute Myeloid Leukemia Cells and Blocks Their Tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Initial Testing (Stage 1) of Temozolomide by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
A Comparative Guide: NEO212's Synergistic Effects with Radiation Therapy vs. Temozolomide in Glioblastoma
For researchers and drug development professionals in the field of neuro-oncology, this guide provides an objective comparison of NEO212 in combination with radiation therapy against the current standard of care, temozolomide (B1682018) (TMZ) with radiation. This analysis is based on preclinical data investigating the efficacy and mechanisms of these treatment regimens in glioblastoma (GBM) models, with a focus on overcoming TMZ resistance.
Introduction to NEO212
NEO212 is a novel molecular entity developed to enhance the treatment of glioblastoma. It is a chemical conjugate of temozolomide (TMZ) and perillyl alcohol (POH), a naturally occurring monoterpene.[1][2] This conjugation is designed to improve the therapeutic index of TMZ, particularly in tumors resistant to standard chemotherapy.[3] Preclinical studies suggest that NEO212 can overcome key mechanisms of TMZ resistance, such as high expression of O6-methylguanine-DNA methyltransferase (MGMT) and deficiencies in the mismatch repair (MMR) pathway.[4][5][6]
Comparative Efficacy with Radiation Therapy
Preclinical studies in orthotopic mouse models of glioblastoma have demonstrated that NEO212 exhibits a superior synergistic effect with radiation therapy (RT) compared to TMZ, especially in TMZ-resistant tumors.[4][5][6]
Survival Data in Preclinical Glioblastoma Models
The following table summarizes the median overall survival in various GBM mouse models treated with NEO212 or TMZ, alone or in combination with radiation therapy. The models represent different clinical scenarios, including TMZ-sensitive and TMZ-resistant phenotypes.
| Glioblastoma Model | Treatment Group | Median Overall Survival (Days) | Statistical Significance (vs. RT alone) |
| USC04 (TMZ-Sensitive) | Vehicle | 35 | - |
| RT alone | 70 | - | |
| TMZ + RT | 87 | Not Statistically Significant | |
| NEO212 + RT | 349 | P = 0.0018 | |
| U251M (MGMT-Expressing, TMZ-Resistant) | Vehicle | Not Reported | - |
| RT alone | 80 | - | |
| TMZ + RT | 84 | Not Statistically Significant | |
| NEO212 + RT | Not Reported (Significantly longer than TMZ+RT) | P = 0.006 | |
| LN229TR2 (MMR-Deficient, TMZ-Resistant) | Vehicle | 35 | - |
| RT alone | 70 | - | |
| TMZ + RT | 87 | Not Statistically Significant | |
| NEO212 + RT | 349 | P = 0.0018 | |
| USC02 (TMZ and RT-Resistant) | Vehicle | Not Reported | - |
| RT alone | Not Reported | - | |
| TMZ + RT | No additional benefit over RT alone | - | |
| NEO212 + RT | Significant 35-day extension over RT alone | P = 0.01 |
Data extracted from a key preclinical study comparing NEO212 and TMZ in chemoradiation models of glioblastoma.[4]
Mechanisms of Action: NEO212 vs. TMZ
While both NEO212 and TMZ are DNA alkylating agents, NEO212 exhibits a broader and more potent mechanism of action, which contributes to its enhanced efficacy, particularly in overcoming resistance.
Established Mechanism of TMZ
Temozolomide is a prodrug that spontaneously converts to the active compound MTIC (5-(3-methyltriazen-1-yl)imidazole-4-carboxamide) at physiological pH.[7][8] MTIC methylates DNA, primarily at the N7 and O6 positions of guanine (B1146940) and the N3 position of adenine.[9] The cytotoxic effects are mainly attributed to the O6-methylguanine (O6-MeG) adduct, which, if not repaired by MGMT, leads to DNA double-strand breaks and apoptosis.[8][9]
Differentiated Mechanisms of NEO212
NEO212's enhanced anti-tumor activity is attributed to several factors that differentiate it from TMZ:
-
Overcoming MGMT Resistance: NEO212 demonstrates cytotoxicity in MGMT-positive, TMZ-resistant glioma cells.[3][4]
-
Independence from MMR Pathway: Its effectiveness is not compromised by deficiencies in the mismatch repair system.[3][4]
-
Induction of Endoplasmic Reticulum (ER) Stress: NEO212 has been shown to induce ER stress, a cellular pathway that can lead to apoptosis.[3]
-
Inhibition of Autophagy: Unlike TMZ, NEO212 can inhibit autophagy, a cellular process that can sometimes promote cancer cell survival.[3]
-
Anti-Invasive and Anti-Angiogenic Properties: NEO212 has been shown to reduce the migration and invasion of glioma stem cells and block the endothelial-to-mesenchymal transition (EndMT), a process that supports tumor angiogenesis and invasion.[10][11] These effects are mediated through the inhibition of signaling pathways such as FAK/Src, TGF-β, and Notch.[11]
The following diagram illustrates the proposed mechanisms of action for NEO212 in overcoming TMZ resistance and exerting its pleiotropic anti-tumor effects.
Caption: Mechanisms of NEO212 vs. TMZ.
Experimental Protocols
The preclinical data presented is based on robust experimental designs. Below are the methodologies for the key experiments cited.
Orthotopic Glioblastoma Mouse Models
-
Cell Culture: Human glioblastoma cell lines and primary glioma stem cells (GSCs) representing different TMZ resistance mechanisms (e.g., MGMT overexpression, MMR deficiency) were cultured under standard conditions.[4][5]
-
Intracranial Implantation: A specified number of tumor cells were stereotactically implanted into the brains of immunodeficient mice.[4][5][6]
-
Tumor Growth Monitoring: Tumor growth was monitored, and animals were randomized into treatment groups upon evidence of tumor establishment.[4][5]
The following diagram outlines the general workflow for the preclinical evaluation of NEO212.
Caption: Preclinical experimental workflow.
Treatment Protocol
-
Dosing: Mice received NEO212 or TMZ at equivalent doses (e.g., 25 mg/kg/day).[4]
-
Administration: The drugs were administered orally or via subcutaneous injection.[10]
-
Radiation: A total dose of radiation was delivered in daily fractions (e.g., 2 Gy/day).[4]
-
Schedule: The treatment schedule was designed to mimic the clinical "Stupp protocol," with concurrent chemoradiation followed by adjuvant chemotherapy.[4][5]
Histological and Molecular Analyses
-
Immunohistochemistry: Brain sections from treated animals were stained for markers of DNA double-strand breaks (γH2AX) and apoptosis (cleaved caspase-3).[12]
-
Western Blotting: Protein levels of MGMT, MSH2, and MSH6 were assessed in cell lysates to confirm the resistance profiles of the tumor models.[6]
-
Toxicity Assessment: The impact on bone marrow was evaluated to assess treatment-related toxicity.[4][5]
Signaling Pathways Modulated by NEO212
NEO212's ability to inhibit tumor cell invasion and angiogenesis is linked to its modulation of key signaling pathways.
Caption: Signaling pathways inhibited by NEO212.
Conclusion and Future Directions
The preclinical evidence strongly suggests that NEO212, when combined with radiation therapy, offers a significant therapeutic advantage over the current standard of care, TMZ with radiation, for glioblastoma.[4][5][6] Its ability to overcome multiple mechanisms of TMZ resistance, coupled with its broader anti-tumor activities, positions NEO212 as a promising candidate to replace TMZ in the treatment of both newly diagnosed and recurrent GBM.[3][4][5]
NEO212 is currently being evaluated in Phase 1/2 clinical trials for patients with recurrent high-grade gliomas and brain metastases.[13][14] The successful translation of these preclinical findings to the clinical setting could represent a significant advancement in the management of this devastating disease. The progression to Phase II trials has been authorized by the FDA, with enrollment expected to expand.[15]
References
- 1. neonc.com [neonc.com]
- 2. neonc.com [neonc.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. NEO212, temozolomide conjugated to NEO100, exerts superior therapeutic activity over temozolomide in preclinical chemoradiation models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NEO212, temozolomide conjugated to NEO100, exerts superior therapeutic activity over temozolomide in preclinical chemoradiation models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | An overview of glioblastoma multiforme and temozolomide resistance: can LC-MS-based proteomics reveal the fundamental mechanism of temozolomide resistance? [frontiersin.org]
- 10. oncoscience.us [oncoscience.us]
- 11. neonc.com [neonc.com]
- 12. academic.oup.com [academic.oup.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. NeOnc Technologies Holdings Appoints Anova to Deliver its Phase 1/2 Trial of NEO212 for Primary Brain Tumors and for Brain Metastasis in Combination with Standard of Care Therapy - Anova [anovaevidence.com]
- 15. NeOnc Technologies Holdings, Inc. Receives FDA Authorization to Advance NEO212 into Phase II Clinical Trials for Brain Cancer Treatment [quiverquant.com]
GPR132: Validating its Role as the Primary Target of the Anti-Cancer Agent ONC212
A Comparative Guide for Researchers
Philadelphia, PA - The novel anti-cancer agent ONC212, a second-generation imipridone, has demonstrated potent anti-tumor activity in various preclinical models. Extensive research has pointed to the orphan G protein-coupled receptor (GPCR), GPR132, as its primary molecular target. This guide provides a comprehensive validation of GPR132 as the principal mediator of ONC212's therapeutic effects, offering a comparative analysis of supporting experimental data, detailed methodologies for key experiments, and an examination of alternative targets.
Executive Summary
ONC212 selectively binds to and activates GPR132 at nanomolar concentrations, initiating a cascade of downstream signaling events that contribute to its anti-cancer properties, including the induction of apoptosis and the integrated stress response (ISR). Evidence from receptor screening assays, functional studies in cancer cell lines, and GPR132 knockout experiments collectively substantiates the claim that GPR132 is the primary target of ONC212. While other potential targets for the imipridone class of compounds have been identified, such as the mitochondrial protease ClpP, the direct and potent agonism of GPR132 by ONC212 remains the most well-supported mechanism of action.
Data Presentation: ONC212 and GPR132 Interaction
The following tables summarize the key quantitative data from various studies validating the interaction between ONC212 and GPR132.
Table 1: ONC212 Activity at GPR132
| Parameter | Value | Assay | Cell Line | Reference |
| EC50 | ~400 nM | PathHunter β-arrestin | CHO-K1 | [1][2] |
| EC50 | 405 nM | PathHunter β-arrestin | Not Specified | [1][3] |
Table 2: Anti-proliferative and Pro-apoptotic Effects of ONC212 in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 | Apoptosis Induction | GPR132 Expression | Reference |
| OCI-AML3 | Acute Myeloid Leukemia | 258.7 nM | Yes | High | [1] |
| MOLM13 | Acute Myeloid Leukemia | 105.7 nM | Yes | High | [1] |
| Pancreatic Cancer Panel (7 lines) | Pancreatic Cancer | 0.1 - 0.4 µM | Varies | Not specified | [4] |
Table 3: Effect of GPR132 Knockout on ONC212 Efficacy
| Experiment | Cell Line | Effect of GPR132 Knockout | Conclusion | Reference |
| Apoptosis Assay | HCT-116 | Decreased apoptogenic effects of ONC212 | GPR132 is involved in ONC212-induced apoptosis | [1] |
| Anti-leukemic Effects | Not Specified | Decreased anti-leukemic effects of ONC212 | GPR132 is crucial for the anti-leukemic activity of ONC212 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
PathHunter® β-Arrestin Recruitment Assay
This assay is a whole-cell, functional assay that directly measures GPCR activity by detecting the interaction of β-arrestin with the activated GPCR.
Principle: The assay utilizes β-galactosidase (β-gal) enzyme fragment complementation (EFC). The GPCR of interest (GPR132) is fused to a small fragment of β-gal (ProLink™), and β-arrestin is fused to the larger enzyme acceptor (EA) fragment. Upon agonist binding to the GPCR, β-arrestin is recruited, forcing the complementation of the two β-gal fragments. This results in the formation of a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal, which is proportional to the level of receptor activation.[6][7]
Protocol Outline:
-
Cell Plating: PathHunter β-Arrestin GPCR cells expressing the GPR132-ProLink™ and β-arrestin-EA fusion proteins are plated in a 384-well microplate and incubated overnight.[7]
-
Compound Addition: ONC212 is serially diluted and added to the cells.
-
Incubation: The plate is incubated to allow for receptor activation and β-arrestin recruitment.
-
Detection: A chemiluminescent substrate is added to the wells.
-
Signal Measurement: The plate is read using a luminometer to measure the chemiluminescent signal. The EC50 value is then calculated from the dose-response curve.
GPR132 Knockout Studies
To definitively establish the role of GPR132 in mediating the effects of ONC212, gene-editing techniques such as CRISPR-Cas9 are used to create cell lines lacking a functional GPR132 gene.
Workflow:
-
gRNA Design and Cloning: Guide RNAs (gRNAs) targeting the GPR132 gene are designed and cloned into a Cas9 expression vector.
-
Transfection: The Cas9-gRNA vector is transfected into the target cancer cell line (e.g., HCT-116).
-
Single-Cell Cloning: Transfected cells are sorted into single cells to generate clonal populations.
-
Verification of Knockout: Genomic DNA is sequenced to confirm the presence of frameshift mutations in the GPR132 gene. Western blotting or qRT-PCR can be used to confirm the absence of GPR132 protein or mRNA expression.
-
Functional Assays: The GPR132 knockout and wild-type control cells are treated with ONC212, and functional assays (e.g., apoptosis assays, cell viability assays) are performed to compare their responses.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: ONC212 activates GPR132, leading to Gαq signaling and induction of the ISR, culminating in apoptosis.
Caption: Workflow for validating GPR132's role using CRISPR-Cas9 mediated knockout.
Comparison with Alternative Targets
While the evidence strongly supports GPR132 as the primary target of ONC212, the broader imipridone class of compounds, to which ONC212 belongs, has been shown to also interact with the mitochondrial protease ClpP.[8]
Table 4: Comparison of GPR132 and ClpP as ONC212 Targets
| Feature | GPR132 | ClpP |
| Direct Binding | Inferred from functional agonism | Demonstrated |
| ONC212 Potency | Nanomolar (EC50 ~400 nM) | Not explicitly quantified for ONC212 alone |
| Functional Effect | Gαq signaling, Integrated Stress Response, Apoptosis | Mitochondrial dysfunction, Apoptosis |
| Validation | GPCR screening, Knockout studies | Structural and biochemical assays |
It is plausible that the anti-cancer effects of ONC212 are a result of a dual mechanism involving both GPR132 activation and ClpP modulation. However, the high selectivity and potent agonism of ONC212 for GPR132, coupled with the diminished efficacy in GPR132 knockout models, strongly indicate that GPR132 is a primary and essential target for its therapeutic action. The engagement of GPR132 appears to be a key initiating event in the cellular response to ONC212.
Conclusion
The collective evidence from biochemical assays, cell-based functional studies, and genetic validation experiments provides a robust case for GPR132 as the primary target of ONC212. The nanomolar potency of ONC212 in activating GPR132 and the reliance of its anti-cancer effects on the presence of this receptor underscore its significance. While the engagement of other targets like ClpP may contribute to the overall pharmacological profile of ONC212, the GPR132-mediated signaling pathway is a critical and well-validated component of its mechanism of action. This understanding is crucial for the ongoing clinical development of ONC212 and for the identification of patient populations most likely to benefit from this targeted therapy.
References
- 1. Imipridone ONC212 activates orphan G protein-coupled receptor GPR132 and integrated stress response in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving Patients' Lives | Jazz Pharmaceuticals [jazzpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Imipridone ONC212 activates orphan G protein-coupled receptor GPR132 and integrated stress response in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. cosmobio.co.jp [cosmobio.co.jp]
- 8. news-medical.net [news-medical.net]
Comparative Biodistribution of Lead-212 Labeled Antibodies for Targeted Alpha Therapy
A Guide for Researchers and Drug Development Professionals
Targeted Alpha Therapy (TAT) is a promising strategy in oncology, delivering potent and localized cytotoxic radiation to cancer cells while minimizing damage to surrounding healthy tissues.[1][2] Lead-212 (²¹²Pb), with its optimal half-life of 10.6 hours and its decay to the alpha-emitter Bismuth-212, is a compelling radionuclide for this approach.[3][4] The efficacy of ²¹²Pb-based radiopharmaceuticals is critically dependent on the biodistribution of the targeting molecule, typically a monoclonal antibody. This guide provides a comparative analysis of the biodistribution of two distinct ²¹²Pb-labeled antibodies, ²¹²Pb-TCMC-trastuzumab and ²¹²Pb-Pb-TCMC-chOI-1, and includes data on the well-characterized ²¹²Pb-DOTAMTATE peptide for a broader perspective.
Performance Comparison of ²¹²Pb-Labeled Targeting Agents
The biodistribution of radiolabeled antibodies is a key determinant of both their therapeutic efficacy and potential toxicity. The following tables summarize the quantitative biodistribution data for ²¹²Pb-TCMC-trastuzumab, ²¹²Pb-Pb-TCMC-chOI-1, and ²¹²Pb-DOTAMTATE in preclinical models. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g), a standard metric for assessing tissue uptake and retention.
| Organ | ²¹²Pb-TCMC-trastuzumab (Mice with PC-3MM2 Xenografts)[5] | ²¹²Pb-Pb-TCMC-chOI-1 (Mice with A2780 Xenografts)[6] | ²¹²Pb-DOTAMTATE (Mice with AR42J Xenografts)[7] |
| 12h post-injection (%ID/g) | 24h post-injection (%ID/g) | 4h post-injection (%ID/g) | |
| Tumor | ~8 | 17.98 ± 7.85 | ~50 |
| Blood | ~15 | Not Reported | Not Reported |
| Liver | ~8 | Not Reported | ~2 |
| Spleen | ~25 | Not Reported | ~1 |
| Kidneys | ~12 | Not Reported | ~5 |
| Lungs | ~5 | Not Reported | ~1 |
| Stomach | Not Reported | Not Reported | ~1 |
| Pancreas | Not Reported | Not Reported | ~10 |
Note: The data presented is derived from different studies with varying experimental conditions, including different tumor models, time points, and administration routes. Direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of biodistribution studies. The following sections outline the key experimental protocols for the compared ²¹²Pb-labeled agents.
²¹²Pb-TCMC-trastuzumab Biodistribution in Mice[3][5]
-
Animal Model: Male nude mice bearing orthotopic tumors of PC-3MM2 human prostate carcinoma.
-
Radiopharmaceutical: ²¹²Pb-trastuzumab was prepared, and its purity, functionality, and integrity were confirmed by ELISA and SDS-PAGE evaluation.
-
Administration: A single intravenous injection of 740 kBq of ²¹²Pb-trastuzumab was administered to each mouse.[5]
-
Tissue Collection and Analysis: Mice were serially sacrificed at multiple time points post-injection (e.g., 30 min, 1h, 4h, 8h, 12h, 24h, etc.).[5] Nine different organs, including the tumor, were harvested. The content of ²¹²Pb in each organ was determined using high-resolution gamma spectrometry.[3] The uptake was calculated as the percentage of the injected dose per gram of tissue (%ID/g).[3]
²¹²Pb-Pb-TCMC-chOI-1 Biodistribution in Mice[6]
-
Animal Model: Intraperitoneal A2780 tumor-bearing mice.
-
Radiopharmaceutical: The anti-PTK7 chOI-1 antibody was conjugated with TCMC and radiolabeled with ²¹²Pb produced from a ²²⁴Ra-based two-step column generator. The radiochemical yield was greater than 85%.
-
Administration: The ²¹²Pb-Pb-TCMC-chOI-1 was administered via intraperitoneal injection.
-
Tissue Collection and Analysis: Biodistribution was assessed at 24 hours post-injection. Tumor uptake was measured and expressed as %ID/g.
²¹²Pb-DOTAMTATE Biodistribution in Mice[7]
-
Animal Model: Athymic nude female mice with subcutaneous AR42J tumors. Tumors were grown to an approximate volume of 300 mm³.
-
Radiopharmaceutical: SSTR2 analogs, including DOTAMTATE, were conjugated with the DOTAM chelator and radiolabeled with ²¹²Pb.
-
Administration: Approximately 444 kBq per 27 pmol of the radiolabeled peptide was administered intravenously via the tail vein.
-
Tissue Collection and Analysis: Mice (n=4-5 per group) were euthanized at 1, 4, and 24 hours post-injection. Organs were collected, and the radioactivity was measured. The percent injected dose per gram (%ID/g) was calculated for each organ, decay-corrected to the time of injection.
Visualizing Experimental Workflows and Mechanisms
To further elucidate the processes involved in these studies, the following diagrams, generated using the DOT language, illustrate the experimental workflow for a typical biodistribution study and the general mechanism of action for targeted alpha therapy.
Caption: Experimental workflow for a preclinical biodistribution study.
Caption: Mechanism of action for targeted alpha therapy.
References
- 1. Lead-212: Unlocking the Potential of Targeted Alpha Therapy - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 2. Targeted Alpha Therapy with Lead-212 against Cancer [solutions.orano.group]
- 3. Biodistribution of 212Pb conjugated trastuzumab in mice [oranomed.com]
- 4. 212Pb in targeted radionuclide therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inis.iaea.org [inis.iaea.org]
- 6. Targeted alpha therapy of ovarian cancer with 212Pb-labeled anti-PTK7 antibody: On-site 212Pb production and preclinical insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
NEO212 Demonstrates Significant Efficacy in Preclinical Models of Cytarabine-Resistant Acute Myeloid Leukemia
A novel therapeutic agent, NEO212, has shown potent anti-leukemic activity in preclinical models of acute myeloid leukemia (AML) that are resistant to the standard-of-care chemotherapy, cytarabine (B982) (AraC). Studies reveal that NEO212, a conjugate of perillyl alcohol (POH) and temozolomide (B1682018) (TMZ), effectively induces cell death in cytarabine-resistant AML cell lines and leads to long-term survival in animal models, suggesting a promising new therapeutic avenue for patients with relapsed or refractory AML.
Acute myeloid leukemia is a cancer of the blood and bone marrow characterized by the rapid growth of abnormal myeloid cells. While cytarabine is a cornerstone of AML treatment, the development of drug resistance is a major clinical challenge, leading to poor prognoses for many patients.[1][2] NEO212 has emerged as a potential solution, demonstrating efficacy in AML models that no longer respond to conventional therapy.
Superior In Vitro Cytotoxicity Against Cytarabine-Resistant AML
NEO212 has been shown to be highly effective at killing AML cells in laboratory settings, including cell lines specifically selected for their high resistance to cytarabine. In a study comparing NEO212 to cytarabine in various U937 AML cell line sublines, the cytarabine-resistant lines (2C5, 4D9, and 6D10) exhibited 126-fold to over 4000-fold increased resistance to cytarabine compared to the parental U937 cells. In stark contrast, NEO212 maintained potent cytotoxicity across all cell lines, with IC50 values (the concentration of a drug that kills 50% of the cells) remaining in a narrow and low micromolar range. This indicates that NEO212's mechanism of action is independent of the pathways that confer resistance to cytarabine.
| Cell Line | Parent/Resistant | Cytarabine (AraC) IC50 (µM) | NEO212 IC50 (µM) | Fold Resistance to AraC |
| U937 | Parental | 0.014 | 2.0 | 1x |
| 2C5 | Resistant | 1.76 | 3.7 | 126x |
| 4D9 | Resistant | 8.81 | 2.9 | 629x |
| 6D10 | Resistant | 56.6 | 2.8 | 4043x |
| HL60 | Parental | Not Specified | ~5 or below | Not Applicable |
| KG1 | Parental | Not Specified | ~5 or below | Not Applicable |
| THP1 | Parental | Not Specified | ~50 | Not Applicable |
Compelling In Vivo Efficacy and Survival Benefit
The potent in vitro activity of NEO212 translated into significant survival benefits in animal models of cytarabine-resistant AML. In xenograft models using the highly AraC-resistant 6D10 cell line, mice treated with NEO212 showed a dramatic increase in survival compared to the control group. In one study, all mice in the control group succumbed to the disease within approximately 40 days, whereas all mice treated with NEO212 survived for the entire 300-day study period, suggesting a potentially curative effect.[3] Similar profound survival extensions were observed in other AML xenograft models, including those using U937 and 4D9 cell lines.[4]
| Animal Model | Treatment Group | Median Survival | Long-term Survival (>300 days) |
| AraC-resistant 6D10 Xenograft | Vehicle Control | ~40 days | 0% |
| NEO212 | Not reached (all survived) | 100% | |
| TMZ-resistant HL60 Xenograft | Vehicle Control | ~25 days | 0% |
| NEO212 | Not reached (all survived) | 100% |
Mechanism of Action: A Dual-Pronged Attack on AML Cells
NEO212's efficacy stems from the combined actions of its two components, perillyl alcohol and temozolomide. This dual mechanism allows it to bypass the resistance pathways that render cytarabine ineffective.
The perillyl alcohol component is known to induce G0/G1 cell cycle arrest and apoptosis, in part by inhibiting the Mek-Erk signaling pathway and activating the Myc-ODC apoptotic pathway.[1][5] The temozolomide component is a DNA alkylating agent that creates O6-methylguanine adducts in the DNA.[6] These adducts are recognized by the mismatch repair system, leading to futile repair cycles, DNA double-strand breaks, a G2 cell cycle arrest, and ultimately, apoptosis.[7][8] Furthermore, NEO212 has been observed to induce macrophage differentiation in AML cells, a process that is incompatible with continued proliferation.[9]
Comparison with Other Salvage Therapies
For patients with relapsed or refractory AML, several salvage chemotherapy regimens are used, though with limited success. The data for NEO212 in preclinical models appears promising when compared to the clinical outcomes of some of these alternative therapies.
| Therapy | Population | Complete Remission (CR) Rate | Median Overall Survival (OS) |
| NEO212 (preclinical) | AraC-resistant AML mouse models | Not applicable (curative intent) | Not reached (>300 days) |
| Vosaroxin + Cytarabine | Relapsed/Refractory AML (≥60 years) | 25.8% | 6.5 months |
| Venetoclax + Hypomethylating Agent | Relapsed/Refractory AML | 53% (CR + CRi) | 13.1 months |
| FLAG-IDA | Relapsed/Refractory AML | ~48% | ~4 months |
| MEC | Relapsed/Refractory AML | ~48% | ~4 months |
CRi: Complete Remission with incomplete hematologic recovery.
Experimental Protocols
In Vitro Cytotoxicity Assays
Human AML cell lines, including U937, HL60, KG1, THP1, and their cytarabine-resistant counterparts, were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% antibiotics.[10][11] For cytotoxicity assays, cells were seeded in 96-well plates and treated with a range of concentrations of NEO212 or cytarabine. After a 72-hour incubation period, cell viability was determined using the MTT assay. The concentration of drug that resulted in 50% inhibition of cell growth (IC50) was calculated from dose-response curves.[12]
In Vivo Xenograft Studies
Immunodeficient mice were injected with human cytarabine-resistant AML cells (e.g., 5 x 10^4 6D10 cells intraperitoneally).[3] Several days after implantation, mice were randomized into treatment and control groups. NEO212 was administered via oral gavage at a dose of 25 mg/kg daily for 5 consecutive days, constituting one treatment cycle.[3][4] Animals received two to three cycles of treatment with intermittent breaks. The control group received a vehicle solution. Animal survival was monitored daily, and the data was analyzed using Kaplan-Meier survival curves.[4]
Establishment of Cytarabine-Resistant Cell Lines
Cytarabine-resistant AML cell lines were generated by continuous exposure of the parental cell lines to gradually increasing concentrations of cytarabine over a period of up to a year.[13] This process selects for cells that have developed mechanisms to survive and proliferate in the presence of the drug. The level of resistance was confirmed by comparing the IC50 of the resistant sublines to that of the parental cells.
References
- 1. Perillyl alcohol induces c-Myc-dependent apoptosis in Bcr/Abl-transformed leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neonc.com [neonc.com]
- 3. Perillyl alcohol selectively induces G0/G1 arrest and apoptosis in Bcr/Abl-transformed myeloid cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of cytarabine-resistant leukemic cell lines established from five different blood cell lineages using gene expression and proteomic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mismatch Repair Deficiency Does Not Mediate Clinical Resistance to Temozolomide in Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | How to sensitize glioblastomas to temozolomide chemotherapy: a gap-centered view [frontiersin.org]
- 9. NEO212, a Perillyl Alcohol-Temozolomide Conjugate, Triggers Macrophage Differentiation of Acute Myeloid Leukemia Cells and Blocks Their Tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gene Expression Insights into Cytarabine Resistance in Acute Myeloid Leukemia: The Role of Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. U937 Cell Line - a Model for Monocytic Leukemia Research [cytion.com]
- 12. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
ONC212: A Comparative Analysis of its Anti-Cancer Activity in Solid Tumors Versus Hematological Malignancies
A comprehensive guide for researchers and drug development professionals on the preclinical efficacy and mechanism of action of ONC212, a promising small molecule inhibitor, in solid versus hematological cancers.
Introduction
ONC212 is a fluorinated analog of the imipridone ONC201, demonstrating enhanced potency in preclinical studies across a spectrum of malignancies.[1] This small molecule has garnered significant interest for its multimodal mechanism of action, which includes induction of the integrated stress response (ISR), upregulation of the extrinsic apoptosis pathway via Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), and activation of the mitochondrial caseinolytic protease P (ClpP).[2][3] This guide provides a detailed comparison of ONC212's activity in solid tumors and hematological malignancies, presenting key experimental data, outlining methodologies, and visualizing the underlying signaling pathways.
Data Presentation: In Vitro Efficacy of ONC212
The following tables summarize the in vitro cytotoxic and growth inhibitory activity of ONC212 in a panel of solid tumor and hematological malignancy cell lines.
Table 1: In Vitro Activity of ONC212 in Solid Tumor Cell Lines
| Cancer Type | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Pancreatic | AsPC-1 | CellTiter-Glo | 0.09 (GI50) | [2] |
| Pancreatic | HPAF-II | CellTiter-Glo | 0.11 (GI50) | [2] |
| Pancreatic | PANC-1 | CellTiter-Glo | 0.1-0.4 (GI50) | [4] |
| Pancreatic | BxPC3 | CellTiter-Glo | 0.1-0.4 (GI50) | [4] |
| Pancreatic | Capan-2 | CellTiter-Glo | 0.1-0.4 (GI50) | [4] |
| Glioblastoma | U-87 MG | Not Specified | Not Specified | [5] |
| Glioblastoma | U251 | Not Specified | Not Specified | [6] |
| Melanoma | SK-MEL-5 | Not Specified | Not Specified | [7] |
| Melanoma | A375 | Not Specified | Not Specified | [7] |
Table 2: In Vitro Activity of ONC212 in Hematological Malignancy Cell Lines
| Cancer Type | Cell Line | Assay Type | ED50 / IC50 (nM) | Reference |
| Acute Myeloid Leukemia (AML) | OCI-AML3 | Not Specified | 141.0 (ED50) | |
| Acute Myeloid Leukemia (AML) | MOLM13 | Not Specified | 105.7 (ED50) | |
| Mantle Cell Lymphoma (MCL) | JeKo-1 | Not Specified | 265.2 (ED50) | |
| Pre-B Cell Lymphocytic | NALM-6 | Not Specified | 50 (IC50) | [8] |
In Vivo Efficacy of ONC212
Preclinical in vivo studies have demonstrated the anti-tumor activity of ONC212 in xenograft models of both solid and hematological cancers.
Solid Tumors
In a glioblastoma xenograft model using U-87 human glioma cells, treatment with a related compound showed a tumor growth suppression of 69.6% when administered at an early stage.[5] For pancreatic cancer, ONC212 exhibited significant growth inhibition in PANC-1 and Capan-2 xenograft models, proving more efficacious than its parent compound, ONC201.[4]
Hematological Malignancies
In mouse models of human leukemia and lymphoma, oral administration of NEO212, a conjugate of temozolomide (B1682018) and perillyl alcohol with a similar imipridone core, strikingly extended the survival of the animals.[3]
Mechanism of Action: A Tale of Two Cancers?
The primary mechanism of action of ONC212 appears to be conserved across both solid and hematological malignancies, converging on the activation of stress-induced apoptosis and mitochondrial dysfunction.
Integrated Stress Response and TRAIL Pathway Activation
In both solid tumors and hematological malignancies, ONC212 activates the integrated stress response (ISR).[2][3] This leads to the upregulation of transcription factors such as ATF4, which in turn induces the expression of the pro-apoptotic ligand TRAIL and its receptor, Death Receptor 5 (DR5).[2][7] The engagement of the TRAIL/DR5 pathway initiates the extrinsic apoptosis cascade.
Mitochondrial ClpP Activation
A key target of ONC212 is the mitochondrial protease ClpP.[2][9] ONC212 binds to and hyperactivates ClpP, leading to the unregulated degradation of mitochondrial proteins.[8][10] This results in mitochondrial dysfunction, characterized by impaired oxidative phosphorylation and ATP production, ultimately contributing to apoptosis.[2] This mechanism has been identified in both acute myeloid leukemia and pancreatic cancer cells.[2][9]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by ONC212.
References
- 1. ONC212 is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ONC212 is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Anti-pancreatic cancer activity of ONC212 involves the unfolded protein response (UPR) and is reduced by IGF1-R and GRP78/BIP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient inhibition of in vivo human malignant glioma growth and angiogenesis by interferon-beta treatment at early stage of tumor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cannabinoid WIN 55,212-2 Inhibits Human Glioma Cell Growth by Triggering ROS-Mediated Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Imipridone Anticancer Compounds Ectopically Activate the ClpP Protease and Represent a New Scaffold for Antibiotic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial Protease ClpP: Cancer Marker and Drug Target [mdpi.com]
- 10. New cancer therapy target found in mitochondria for potential treatment [m3india.in]
Cross-Species Efficacy of NEO212 in Human and Canine Lymphoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of NEO212, a novel conjugate of the alkylating agent temozolomide (B1682018) (TMZ) and the natural monoterpene perillyl alcohol (POH), in human and canine lymphoma. The data presented herein is derived from peer-reviewed studies and aims to offer an objective analysis of NEO212's performance against standard-of-care and alternative therapies.
Executive Summary
Lymphoma, a prevalent hematological malignancy in both humans and canines, presents ongoing therapeutic challenges, particularly in cases of resistance to standard chemotherapy. NEO212 has emerged as a promising therapeutic candidate, demonstrating potent anti-cancer activity across species. Preclinical studies indicate that NEO212 is significantly more cytotoxic to both human and canine lymphoma cell lines than its parent compound, temozolomide. Notably, NEO212 overcomes TMZ resistance and demonstrates superior in vivo efficacy in mouse models of human and canine lymphoma, leading to a significant extension of survival. Its mechanism of action involves DNA alkylation, induction of endoplasmic reticulum (ER) stress, and impairment of autophagy flux, representing a multi-pronged attack on cancer cell survival pathways.
Comparative Efficacy of NEO212
The cross-species therapeutic potential of NEO212 has been evaluated in various preclinical models of human and canine lymphoma. The following tables summarize the key quantitative data from these studies, comparing the efficacy of NEO212 with temozolomide.
Table 1: In Vitro Cytotoxicity of NEO212 in Human and Canine Lymphoma Cell Lines
| Cell Line | Species | Lymphoma Subtype | NEO212 IC50 (µM) | Temozolomide IC50 (µM) | Fold Difference (TMZ IC50 / NEO212 IC50) |
| Human Cell Lines | |||||
| Raji | Human | Burkitt's Lymphoma | ~5 | >100 | >20 |
| Jurkat | Human | T-cell Leukemia | ~2 | ~50 | ~25 |
| Canine Cell Lines | |||||
| CLBL-1 | Canine | B-cell Lymphoma | ~10 | >100 | >10 |
| 17-71 | Canine | B-cell Lymphoma | ~25 | >100 | >4 |
| OSW | Canine | T-cell Lymphoma | ~50 | >100 | >2 |
Data extracted from preclinical studies. IC50 values are approximate and intended for comparative purposes.[1]
Table 2: In Vivo Efficacy of NEO212 in Mouse Models of Human and Canine Lymphoma
| Tumor Model | Species Origin | Treatment Group | Median Survival (Days) | Increase in Median Survival vs. Vehicle (%) | Statistical Significance (p-value vs. Vehicle) |
| Human Raji Model | Human | Vehicle | 25 | - | - |
| Temozolomide (25 mg/kg) | 30 | 20% | >0.05 | ||
| NEO212 (25 mg/kg) | 55 | 120% | <0.001 | ||
| Canine CLBL-1 Model | Canine | Vehicle | 20 | - | - |
| Temozolomide (25 mg/kg) | 22 | 10% | >0.05 | ||
| NEO212 (25 mg/kg) | 45 | 125% | <0.001 |
Data represents findings from xenograft studies in immunodeficient mice. Treatment was administered orally.[1]
Mechanism of Action of NEO212
NEO212's enhanced anti-cancer activity stems from its dual mechanism of action, inherited from its parent compounds and augmented by their conjugation.
-
DNA Alkylation: Like temozolomide, NEO212 acts as a DNA alkylating agent, inducing DNA damage and triggering apoptosis in rapidly dividing cancer cells.[2][3]
-
Induction of Endoplasmic Reticulum (ER) Stress: NEO212 has been shown to induce ER stress, leading to the unfolded protein response (UPR). Prolonged ER stress can activate apoptotic pathways.
-
Impairment of Autophagy Flux: Crucially, NEO212 appears to block the protective autophagy process that cancer cells often use to survive chemotherapy-induced stress. It causes an accumulation of autophagosomes but prevents their fusion with lysosomes, thereby inhibiting the final, degradative stage of autophagy.[4] This blockage of autophagy flux enhances the cytotoxic effects of NEO212.
Comparison with Alternative Therapies
A comprehensive evaluation of NEO212 necessitates a comparison with current standard-of-care and emerging therapies for both human and canine lymphoma.
Table 3: Comparison of NEO212 with Standard and Novel Lymphoma Therapies
| Therapy | Target Population | Mechanism of Action | Advantages | Disadvantages |
| NEO212 | Human & Canine | DNA alkylation, ER stress induction, autophagy inhibition. | Oral administration, overcomes TMZ resistance, low toxicity profile in preclinical models.[1][4] | Currently in early-phase human clinical trials for brain tumors, not yet approved for lymphoma.[5] |
| R-CHOP (Human) | Human | Combination chemotherapy (Cyclophosphamide, Doxorubicin, Vincristine, Prednisone) + anti-CD20 monoclonal antibody (Rituximab). | Established efficacy as first-line treatment for DLBCL. | Significant toxicity, development of resistance. |
| CHOP-based protocols (Canine) | Canine | Combination chemotherapy (Cyclophosphamide, Doxorubicin, Vincristine, Prednisone). | Most effective standard initial treatment for canine lymphoma. | High cost, potential for adverse events, eventual relapse is common. |
| Targeted Therapies (e.g., BTK inhibitors - Human) | Human | Inhibit B-cell receptor signaling pathways crucial for lymphoma cell survival. | Oral administration, generally well-tolerated. | Primarily for specific lymphoma subtypes, resistance can develop. |
| CAR-T Cell Therapy (Human) | Human | Genetically engineered patient T-cells to target and kill lymphoma cells. | High response rates in relapsed/refractory disease. | Complex and expensive manufacturing, potential for severe toxicities (cytokine release syndrome). |
| Novel Therapies (e.g., Tanovea® - Canine) | Canine | Rabacfosadine, a nucleotide analogue that inhibits DNA polymerase. | FDA-approved for canine lymphoma, offers an alternative to CHOP. | Potential for dermatological and hematological side effects. |
Experimental Protocols
The following are summarized methodologies for the key experiments cited in this guide.
In Vitro Cell Viability Assay
-
Cell Culture: Human and canine lymphoma cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells were seeded in 96-well plates and treated with increasing concentrations of NEO212 or temozolomide for 72-96 hours.
-
Viability Assessment: Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm, and IC50 values were calculated.
In Vivo Xenograft Studies
-
Animal Models: Immunodeficient mice (e.g., NOD-SCID) were used.
-
Tumor Implantation: Human or canine lymphoma cells were injected subcutaneously or intravenously into the mice.
-
Treatment Administration: Once tumors were established, mice were randomized into treatment groups (vehicle, NEO212, or temozolomide). Drugs were administered orally at specified doses and schedules.
-
Efficacy Evaluation: Tumor volume was measured regularly with calipers. The primary endpoint was overall survival, with mice being euthanized upon reaching predefined humane endpoints.
Conclusion and Future Directions
The preclinical data strongly support the cross-species efficacy of NEO212 in both human and canine lymphoma models. Its ability to overcome temozolomide resistance and its unique multi-faceted mechanism of action make it a compelling candidate for further clinical development in both human and veterinary oncology. Future studies should focus on:
-
Clinical Trials in Lymphoma: While currently in Phase I/II trials for brain tumors, dedicated clinical trials are warranted to evaluate the safety and efficacy of NEO212 in human and canine lymphoma patients.
-
Combination Therapies: Investigating the synergistic potential of NEO212 with other anti-cancer agents, including targeted therapies and immunotherapies, could lead to more effective treatment regimens.
-
Biomarker Discovery: Identifying biomarkers that predict response to NEO212 could enable patient stratification and personalized medicine approaches in both species.
The parallel development of NEO212 for human and canine lymphoma offers a unique opportunity for a comparative oncology approach, where insights from clinical trials in one species can inform and accelerate the development in the other, ultimately benefiting both human and animal patients.
References
- 1. Potent Therapeutic Activity of NEO212 in Preclinical Models of Human and Canine Leukaemia and Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | ERK5 Inhibition Induces Autophagy-Mediated Cancer Cell Death by Activating ER Stress [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. NEO212 induces mitochondrial apoptosis and impairs autophagy flux in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Unfolded Protein Response Pathway in Malignancies: Interplay with Extracellular Matrix and Targeting Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Anti-Angiogenic Effects of NEO212 and Temozolomide (TMZ)
A detailed guide for researchers and drug development professionals on the differential anti-angiogenic properties of NEO212 and Temozolomide (B1682018), supported by experimental data and mechanistic insights.
This guide provides a comprehensive comparison of the anti-angiogenic effects of NEO212, a novel conjugate of temozolomide (TMZ) and perillyl alcohol, and the standard-of-care chemotherapy agent TMZ. The analysis is based on preclinical data from in vivo and in vitro studies, focusing on their mechanisms of action, efficacy in inhibiting blood vessel formation, and the underlying signaling pathways.
Executive Summary
NEO212 demonstrates superior anti-angiogenic activity compared to TMZ, particularly in the context of glioblastoma (GBM). While both agents exhibit properties that disrupt tumor vasculature, NEO212's unique mechanism of action, targeting the endothelial-to-mesenchymal transition (EndMT) through the inhibition of TGF-β and Notch signaling pathways, provides a more potent and targeted anti-angiogenic effect.[1][2][3] TMZ's anti-angiogenic effects are most pronounced with low-dose, continuous "metronomic" scheduling, which appears to act through the downregulation of O6-methylguanine-DNA methyltransferase (MGMT) in endothelial cells, leading to inhibition of their proliferation and migration.[4][5]
Quantitative Data Presentation
The following tables summarize the quantitative data from comparative and individual studies on the anti-angiogenic effects of NEO212 and TMZ.
Table 1: In Vivo Anti-Angiogenic Efficacy
| Parameter | NEO212 | TMZ | Study Model | Source |
| Microvessel Density (MVD) | Pronounced reduction in MVD, quantified by CD31 staining.[6][7] | Reduction in MVD, particularly with metronomic scheduling.[8] | Orthotopic Glioblastoma Mouse Models | [6][8] |
| Endothelial-to-Mesenchymal Transition (EndMT) Markers | Decreased expression of mesenchymal markers (α-SMA, vimentin) and increased expression of endothelial markers (endoglin, E-cadherin) in vivo.[2] | Not reported to directly target EndMT. | Intracranial Co-implantation of GSC and BEC in Athymic Mice | [2] |
Table 2: In Vitro Anti-Angiogenic Efficacy
| Assay | NEO212 | TMZ | Cell Type | Source |
| Tube Formation | Reduces invasiveness and pro-angiogenic properties associated with tumor-associated brain endothelial cells (TuBEC).[1][2] | Markedly inhibited tube formation of HUVECs with metronomic treatment (25 µM) compared to conventional treatment (150 µM).[4] | TuBECs, HUVECs | [1][2][4] |
| Cell Migration/Invasion | Decreases migration and invasion of glioma stem cells (GSCs) and TuBECs.[9] | Reduced cell migration observed in HUVECs with metronomic treatment compared to conventional treatment.[4] | GSCs, TuBECs, HUVECs | [4][9] |
| Endothelial Cell Proliferation | Effects are independent of cytotoxicity at lower concentrations.[1] | Metronomic treatment (6.25 and 12.5 µM) showed increased inhibition of HUVEC proliferation compared to equivalent conventional treatment.[4] | HUVECs | [4] |
Signaling Pathways
The distinct anti-angiogenic mechanisms of NEO212 and TMZ are rooted in their differential impact on key signaling pathways within endothelial cells.
NEO212: Targeting the Endothelial-to-Mesenchymal Transition
NEO212 exerts its potent anti-angiogenic effects by directly inhibiting the Endothelial-to-Mesenchymal Transition (EndMT), a critical process in the formation of tumor vasculature in glioblastoma.[1][2] This is achieved through the dual blockade of the Transforming Growth Factor-β (TGF-β) and Notch signaling pathways.[1][2][3]
-
TGF-β Pathway Inhibition: NEO212 reduces the secretion of mature TGF-β by glioma stem cells (GSCs) and tumor-associated brain endothelial cells (TuBECs).[2] This leads to decreased activation of the downstream effector Smad3.[2]
-
Notch Pathway Inhibition: NEO212 downregulates the expression of Notch ligands, such as DLL1 and DLL4, in co-cultures of GSCs and brain endothelial cells (BECs).[2]
The inhibition of these pathways prevents endothelial cells from acquiring a mesenchymal phenotype, thereby reducing their migratory and invasive capabilities and inhibiting the formation of new blood vessels.[2]
Caption: NEO212 inhibits angiogenesis by blocking TGF-β and Notch signaling.
TMZ: Metronomic Anti-Angiogenesis
The anti-angiogenic activity of TMZ is most effective when administered in a "metronomic" dosing schedule, which involves frequent, low-dose administration.[4][5][10] This approach is thought to primarily target the proliferating endothelial cells within the tumor microenvironment.
The proposed mechanism involves the downregulation of O6-methylguanine-DNA methyltransferase (MGMT) expression in human umbilical vein endothelial cells (HUVECs).[4] Reduced MGMT levels would increase the sensitivity of these cells to the DNA alkylating effects of TMZ, leading to an inhibition of their proliferation and migration, and consequently, a reduction in angiogenesis.[4] While TMZ can affect various signaling pathways, its anti-angiogenic effect at low doses does not appear to be primarily mediated through the inhibition of major pro-angiogenic factors like VEGF or bFGF.
Caption: Metronomic TMZ scheduling inhibits angiogenesis in endothelial cells.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vivo Microvessel Density (MVD) Analysis
-
Animal Model: Orthotopic implantation of human glioblastoma cell lines (e.g., U251, LN229) or patient-derived glioma stem cells into the brains of immunodeficient mice (e.g., athymic nude mice).
-
Treatment: Animals are treated with NEO212, TMZ (at conventional or metronomic doses), or a vehicle control, often in combination with radiation therapy.
-
Tissue Processing: At the end of the treatment period, mice are euthanized, and the brains are harvested, fixed in formalin, and embedded in paraffin.
-
Immunohistochemistry (IHC): Brain sections are stained with an antibody against the endothelial cell marker CD31 (also known as PECAM-1).[6][11] A fluorescently labeled secondary antibody is used for visualization.
-
Imaging and Quantification: Stained sections are imaged using a fluorescence microscope. The microvessel density is quantified by measuring the CD31-positive area as a percentage of the total tumor area using image analysis software (e.g., ImageJ).[12]
References
- 1. neonc.com [neonc.com]
- 2. neonc.com [neonc.com]
- 3. NEO212, a conjugate of temozolomide and perillyl alcohol, blocks the endothelial-to-mesenchymal transition in tumor-associated brain endothelial cells in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metronomic treatment of temozolomide increases anti-angiogenicity accompanied by down-regulated O6-methylguanine-DNA methyltransferase expression in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metronomic treatment of temozolomide increases anti-angiogenicity accompanied by down-regulated O(6)-methylguanine-DNA methyltransferase expression in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NEO212, temozolomide conjugated to NEO100, exerts superior therapeutic activity over temozolomide in preclinical chemoradiation models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NEO212, temozolomide conjugated to NEO100, exerts superior therapeutic activity over temozolomide in preclinical chemoradiation models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metronomic treatment of temozolomide inhibits tumor cell growth through reduction of angiogenesis and augmentation of apoptosis in orthotopic models of gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Phase II trial of low-dose continuous (metronomic) treatment of temozolomide for recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumor Microvessel Density as a Potential Predictive Marker for Bevacizumab Benefit: GOG-0218 Biomarker Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Theranostic Potential of the Lead-203/Lead-212 Pair
For Researchers, Scientists, and Drug Development Professionals
The landscape of oncology is rapidly evolving, with a significant shift towards personalized medicine. In this paradigm, theranostics, a portmanteau of therapeutics and diagnostics, is emerging as a powerful strategy. By integrating diagnostic imaging with targeted radionuclide therapy, theranostics offers the promise of "seeing what you treat and treating what you see." At the forefront of this innovation is the matched radionuclide pair, Lead-203 (²⁰³Pb) and Lead-212 (²¹²Pb), which holds immense potential for advancing targeted alpha therapy (TAT).
This guide provides an objective comparison of the ²⁰³Pb/²¹²Pb theranostic pair with other alternatives, supported by experimental data. We delve into the unique advantages of this elementally-matched pair, present quantitative data from preclinical studies, and provide detailed experimental methodologies to aid researchers in their validation efforts.
The Power of an Elementally-Matched Pair
The core advantage of the ²⁰³Pb/²¹²Pb pair lies in their identical elemental nature.[1][2][3] ²⁰³Pb is a gamma emitter (γ = 279 keV) with a half-life of 51.9 hours, making it suitable for Single Photon Emission Computed Tomography (SPECT) imaging.[1][2] ²¹²Pb, with a half-life of 10.6 hours, is a beta emitter that decays to the alpha-emitter Bismuth-212 (²¹²Bi), delivering highly potent and localized cytotoxic radiation to cancer cells.[1][4]
Because the diagnostic and therapeutic radionuclides are isotopes of the same element, their pharmacokinetic and biodistribution profiles are identical when chelated to the same targeting molecule.[2] This elemental congruity provides a high degree of confidence that the diagnostic imaging with ²⁰³Pb accurately predicts the biodistribution and dosimetry of the therapeutic ²¹²Pb agent.[1][2] This is a significant advantage over other theranostic pairs that utilize different elements for imaging and therapy, such as Gallium-68 (⁶⁸Ga) for PET imaging and Lutetium-177 (B1209992) (¹⁷⁷Lu) for beta therapy, where subtle differences in coordination chemistry can lead to discrepancies in their in vivo behavior.[2]
Quantitative Data Presentation: A Comparative Overview
The following tables summarize quantitative data from preclinical studies evaluating the biodistribution and therapeutic efficacy of ²⁰³Pb/²¹²Pb-based radiopharmaceuticals, primarily targeting the Prostate-Specific Membrane Antigen (PSMA) in prostate cancer models. For comparison, data for the widely used ⁶⁸Ga/¹⁷⁷Lu-PSMA agents are also presented.
Table 1: Biodistribution of ²⁰³Pb- and ⁶⁸Ga-Labeled PSMA-Targeting Agents in Preclinical Models (% Injected Dose per Gram - %ID/g)
| Radiopharmaceutical | Time Post-Injection | Tumor | Kidney | Liver | Spleen | Salivary Glands |
| ²⁰³Pb-L2 | 1 h | 12.5 ± 2.1 | 15.3 ± 3.5 | 0.4 ± 0.1 | 0.1 ± 0.0 | 1.8 ± 0.5 |
| 4 h | 8.0 ± 1.5 | 4.2 ± 0.8 | 0.2 ± 0.0 | 0.0 ± 0.0 | 1.0 ± 0.2 | |
| ²⁰³Pb-CA012 | 1 h | ~15 | ~20 | ~0.5 | ~0.1 | ~2.5 |
| 4 h | ~10 | ~5 | ~0.3 | ~0.1 | ~1.5 | |
| ⁶⁸Ga-PSMA-11 | 1 h | 8.92 | 30 | 4.2 ± 1.7 | 0.3 ± 0.1 | 15.2 ± 5.4 |
| 2 h | 45-49 | ~60 | - | - | - | |
| ⁶⁸Ga-PSMA-617 | 1 h | 15.46 | - | - | - | - |
Data for ²⁰³Pb-L2 and ²⁰³Pb-CA012 are from studies in mice bearing PSMA-positive xenografts.[1][5] Data for ⁶⁸Ga-PSMA-11 and ⁶⁸Ga-PSMA-617 are compiled from various preclinical and clinical studies for comparison.[6][7][8]
Table 2: Therapeutic Efficacy of ²¹²Pb- and ¹⁷⁷Lu-Labeled PSMA-Targeting Agents in Preclinical Prostate Cancer Models
| Treatment Group | Dose | Outcome | Reference |
| ²¹²Pb-L2 | 3.7 MBq | Increased survival benefit compared to ¹⁷⁷Lu-PSMA-617. | [1][5] |
| ²¹²Pb-ADVC001 | 0.46 MBq | Improved survival compared to ¹⁷⁷Lu-PSMA-I&T. | [4] |
| 2 x 0.5 MBq | Significantly increased median survival (86 days vs. 45.5 days) compared to 2 doses of ¹⁷⁷Lu-PSMA-I&T. | [4] | |
| ¹⁷⁷Lu-PSMA-617 | 37 MBq | Less effective in suppressing tumor growth compared to 3.7 MBq of ²¹²Pb-L2 in a micrometastatic model. | [1][5] |
These data highlight the potent anti-tumor effect of ²¹²Pb-based alpha therapy, achieving significant therapeutic outcomes at lower administered activities compared to beta-emitting counterparts.
Experimental Protocols: A Guide for Validation Studies
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments in the evaluation of the ²⁰³Pb/²¹²Pb theranostic pair.
Radiolabeling of DOTA-conjugated Peptides with ²⁰³Pb/²¹²Pb
This protocol is adapted from methodologies described for labeling DOTA-conjugated peptides with lead isotopes.[9][10][11]
-
Preparation of Reagents:
-
Prepare a 1 mg/mL stock solution of the DOTA-conjugated peptide in sterile, metal-free water.
-
Prepare a 0.5 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.5).
-
Obtain high-purity ²⁰³PbCl₂ or ²¹²PbCl₂.
-
-
Radiolabeling Reaction:
-
In a sterile, low-binding microcentrifuge tube, combine 5-10 µg of the DOTA-peptide with 100 µL of the ammonium acetate buffer.
-
Add 10-50 MBq of ²⁰³Pb or ²¹²Pb to the peptide solution.
-
Incubate the reaction mixture at 85-95°C for 15-30 minutes.
-
-
Quality Control:
-
Determine the radiochemical purity using instant thin-layer chromatography (iTLC) or radio-high-performance liquid chromatography (radio-HPLC).
-
For iTLC, use a mobile phase of 50 mM EDTA to separate the radiolabeled peptide from free radionuclide.
-
A radiochemical purity of >95% is generally considered acceptable for preclinical studies.
-
Preclinical SPECT/CT Imaging with ²⁰³Pb-labeled Agents
This protocol outlines a general procedure for in vivo imaging in mouse models.[1][12]
-
Animal Model:
-
Use immunodeficient mice (e.g., athymic nude) bearing xenografts of human cancer cells expressing the target of interest (e.g., PSMA-positive PC3-PIP cells).
-
-
Radiotracer Administration:
-
Administer 5-10 MBq of the ²⁰³Pb-labeled radiopharmaceutical via tail vein injection.
-
-
SPECT/CT Imaging:
-
Anesthetize the mice using isoflurane.
-
Acquire whole-body SPECT images at various time points post-injection (e.g., 1, 4, 24, and 48 hours) using a gamma camera equipped with a medium-energy collimator.
-
Acquire a CT scan for anatomical co-registration.
-
-
Image Analysis:
-
Reconstruct the SPECT and CT images.
-
Draw regions of interest (ROIs) over the tumor and major organs to quantify the radiotracer uptake, typically expressed as %ID/g.
-
Biodistribution Studies
This protocol provides a framework for ex vivo tissue analysis to determine radiotracer distribution.[13]
-
Study Groups:
-
Divide tumor-bearing mice into groups for each time point to be evaluated (e.g., 1, 4, 24, 48 hours post-injection).
-
-
Radiotracer Administration:
-
Inject a known amount of the ²⁰³Pb-labeled compound (typically 1-2 MBq) into each mouse.
-
-
Tissue Harvesting:
-
At the designated time points, euthanize the mice.
-
Dissect and collect major organs (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
-
Gamma Counting:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the uptake in each organ as %ID/g.
-
Mandatory Visualizations
Signaling Pathway
The efficacy of PSMA-targeted radionuclide therapy is rooted in the biology of the PSMA protein. PSMA expression is significantly upregulated in prostate cancer and is associated with a shift in cellular signaling from the MAPK pathway to the pro-survival PI3K-AKT pathway.[14][15][16] Targeting PSMA can, therefore, not only deliver a cytotoxic payload but also potentially interfere with these oncogenic signaling cascades.
Caption: PSMA-mediated shift in signaling from MAPK to the PI3K-AKT pathway in prostate cancer.
Experimental Workflow
The preclinical validation of a novel theranostic pair like ²⁰³Pb/²¹²Pb follows a structured workflow, from initial in vitro characterization to in vivo therapeutic efficacy studies.
Caption: A typical experimental workflow for the preclinical validation of theranostic agents.
Conclusion
The ²⁰³Pb/²¹²Pb theranostic pair represents a significant advancement in the field of targeted radionuclide therapy. Their elementally-matched nature provides a unique advantage for accurate dosimetry and patient selection, paving the way for more precise and effective cancer treatments. The potent cytotoxic effects of the alpha-emitter ²¹²Pb, combined with the clear imaging capabilities of ²⁰³Pb, make this pair a highly promising platform for the development of novel cancer therapies. Further preclinical and clinical investigations are warranted to fully realize the clinical potential of this innovative theranostic approach.
References
- 1. Preclinical Evaluation of 203/212Pb-Labeled Low-Molecular-Weight Compounds for Targeted Radiopharmaceutical Therapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 203/212Pb theranostic radiopharmaceuticals for image-guided radionuclide therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 212Pb-Pretargeted Theranostics for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Evaluation of [212Pb]Pb-ADVC001: A Prostate-Specific Membrane Antigen–Targeted α-Therapy for Prostate Cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Comparison of 18F-DCFPyL and 68Ga-PSMA-11 for 177Lu-PSMA-617 therapy patient selection [frontiersin.org]
- 7. Comparison of PSMA-TO-1 and PSMA-617 labeled with gallium-68, lutetium-177 and actinium-225 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 44Sc-PSMA-617 for radiotheragnostics in tandem with 177Lu-PSMA-617—preclinical investigations in comparison with 68Ga-PSMA-11 and 68Ga-PSMA-617 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production, purification, and radiolabeling of the 203Pb/212Pb theranostic pair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Automated cassette-based production of high specific activity [203/212pb] peptide-based theranostic radiopharmaceuticals for image-guided radionuclide therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. Development and dosimetry of 203Pb/212Pb-labelled PSMA ligands: bringing “the lead” into PSMA-targeted alpha therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pb-203/Pb-212 Evaluation as Theranostic Pair for Prostate Cancer Detection, Monitoring, and Treatment | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 14. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. urotoday.com [urotoday.com]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of Anticancer Agent 212
Disclaimer: "Anticancer agent 212" is not a recognized chemical identifier. The following guide provides essential, general procedures for the handling and disposal of a hypothetical potent cytotoxic compound in a research setting. Researchers, scientists, and drug development professionals must always consult the specific Safety Data Sheet (SDS) for the agent in use, as well as all applicable institutional, local, state, and federal regulations.
The responsible management of investigational cytotoxic compounds is paramount to ensuring the safety of laboratory personnel and the environment. Due to their inherent toxicity, stringent protocols must be followed for the transportation, preparation, administration, and disposal of these agents.[1][2] This guide offers a procedural framework for the proper disposal of this compound, a representative cytotoxic compound.
Quantitative Data Summary: Waste Segregation
Proper segregation of waste is the foundation of a safe disposal plan. All materials that have come into contact with this compound are to be considered contaminated and must be disposed of as hazardous waste.[1] The following table outlines the categories of waste generated and their appropriate disposal containers.
| Waste Category | Description | Recommended Container | Disposal Pathway |
| Trace-Contaminated Solids | Gowns, outer gloves, bench liners, wipes used for routine cleaning. | Yellow Chemotherapy Waste Bags/Containers | Incineration |
| Grossly Contaminated Solids | Items saturated with this compound (e.g., from a spill). | Black RCRA Hazardous Waste Containers | Hazardous Waste Incineration |
| Sharps | Needles, syringes, scalpels, and other sharp instruments contaminated with this compound. | Yellow or Black Puncture-Resistant Sharps Containers labeled "Chemo Sharps" | Incineration |
| Liquid Waste | Unused or expired solutions of this compound, contaminated buffers. | Compatible, Labeled Hazardous Waste Container (e.g., glass or plastic) | Hazardous Waste Incineration |
| Empty Vials and Ampules | Vials and ampules that held this compound. | White 5-gallon, screw-top hazardous waste container or as per institutional guidelines. | Incineration |
Procedural Guidance: Step-by-Step Disposal Protocol
Adherence to a standardized disposal procedure is critical for minimizing exposure risks. The following steps provide a comprehensive workflow for the safe disposal of this compound and associated contaminated materials.
1. Personal Protective Equipment (PPE):
-
Always don appropriate PPE before handling this compound or its waste. This includes:
2. Waste Segregation at the Point of Generation:
-
Immediately after use, segregate waste into the appropriate containers as detailed in the table above.[1]
-
Do not commingle waste from this compound with other laboratory wastes.[2]
3. Container Management:
-
Select a compatible container (e.g., glass, plastic) based on the physical and chemical properties of the waste.[5]
-
Ensure all containers are clearly labeled as "Hazardous Waste" and specify "this compound".[5] The label should also include the Principal Investigator's name, location, and contact information.[5]
-
Do not overfill containers; seal them when they are approximately three-quarters full.[1]
-
Store sealed waste containers in a designated Satellite Accumulation Area (SAA).[5]
4. Decontamination of Work Surfaces:
-
Following any work with this compound, decontaminate all surfaces. A three-step process is recommended:
-
Dispose of all cleaning materials in the appropriate chemotherapy waste container.
5. Scheduling Waste Pickup:
-
Follow institutional procedures to schedule a pickup of the hazardous waste by the Environmental Health and Safety (EHS) department.[1][5]
-
Ensure all required documentation, such as a hazardous waste disposal request form, is completed accurately.[5]
Experimental Protocol: Verification of Chemical Degradation
In some instances, it may be necessary to chemically neutralize the cytotoxic properties of this compound before disposal. The efficacy of this degradation process must be verified. The following is a representative protocol for this verification using High-Performance Liquid Chromatography (HPLC).
Objective: To confirm the degradation of this compound to below the limit of detection after chemical treatment.
Materials:
-
Sample of untreated this compound solution (as a positive control).
-
Sample of the chemically treated this compound waste solution.
-
HPLC system with a suitable column and detector.
-
Appropriate mobile phase and standards.
Methodology:
-
Standard Preparation: Prepare a series of known concentrations of pure this compound to create a standard curve.
-
Sample Preparation:
-
Dilute the untreated control sample to a concentration within the range of the standard curve.
-
Filter the treated waste sample to remove any particulates.
-
-
HPLC Analysis:
-
Inject the standards to establish the standard curve and determine the retention time of this compound.
-
Inject the prepared untreated control sample to confirm the analytical method is working correctly.
-
Inject the treated waste sample.
-
-
Data Analysis:
-
Analyze the chromatogram of the treated sample. The absence of a peak at the retention time corresponding to this compound, or a peak that is below a pre-defined safety limit, indicates successful degradation.
-
If a peak is present, quantify the remaining concentration of this compound using the standard curve. If the concentration is above the acceptable limit, the degradation procedure must be repeated or optimized.
-
Visualizing the Workflow
To further clarify the procedural flow, the following diagrams illustrate the key decision-making and experimental processes.
Caption: Logical workflow for the disposal of this compound.
Caption: Experimental workflow for HPLC verification of chemical degradation.
References
Essential Safety and Operational Protocols for Handling Anticancer Agent 212
Disclaimer: "Anticancer agent 212" is a placeholder for a representative potent investigational anticancer compound. The following guidelines are based on established best practices for handling cytotoxic and hazardous drugs in a laboratory setting.[1] Researchers must always consult the specific Safety Data Sheet (SDS) for any compound they are working with and adhere to their institution's safety protocols.
The safe handling of potent investigational anticancer agents like this compound is paramount to protect laboratory personnel from potential exposure to cytotoxic, mutagenic, carcinogenic, or teratogenic compounds.[1] A comprehensive safety program requires a multi-faceted approach that includes engineering controls, stringent operational procedures, and appropriate personal protective equipment (PPE).
Core Principles of Safe Handling
-
Risk Assessment: Before any handling of a potent compound, a thorough risk assessment must be performed to identify potential hazards and establish necessary precautions.[1]
-
Containment: All work involving potent compounds should be conducted in designated areas with appropriate engineering controls, such as a certified Class II Biological Safety Cabinet (BSC) or a containment isolator.[1][2]
-
Training: All personnel must receive comprehensive training on the specific hazards of the agent, proper handling and disposal techniques, and emergency procedures.[1][3]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent skin contact, inhalation, and ingestion of hazardous materials.[1] The following table summarizes the recommended PPE for various tasks involving this compound.
| Activity | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Receiving and Unpacking | Single pair of chemotherapy-tested gloves | Not required unless spills or leaks occur | Not required | Not required unless spills or leaks occur |
| Preparation (Compounding, Weighing) | Double pair of chemotherapy-tested gloves | Disposable, solid-front, back-closing gown made of a low-permeability fabric | Safety glasses with side shields or goggles. A full-face shield is recommended when there is a significant risk of splashes. | NIOSH-certified respirator (e.g., N95) if not handled in a containment device. |
| Administration | Double pair of chemotherapy-tested gloves | Disposable, solid-front, back-closing gown made of a low-permeability fabric | Safety glasses with side shields or goggles. A full-face shield is recommended when there is a significant risk of splashes. | Not typically required if administered within a BSC. |
| Waste Disposal | Double pair of chemotherapy-tested gloves | Disposable, solid-front, back-closing gown made of a low-permeability fabric | Safety glasses with side shields or goggles | Not typically required |
| Spill Cleanup | Double pair of chemotherapy-tested gloves | Disposable, solid-front, back-closing gown made of a low-permeability fabric | Full-face shield worn over safety glasses or goggles | NIOSH-certified respirator |
Source: Adapted from Michigan State University Environmental Health & Safety and BenchChem.[1][4]
Note on Gloves: When double-gloving, one glove should be worn under the gown cuff and the other over. The outer glove should be changed immediately if contaminated. Both gloves should be changed regularly, at least every hour, during preparation.[5]
Operational Procedures
A systematic approach to handling potent compounds is essential to minimize the risk of exposure.
1. Receiving and Storage:
-
Upon receipt, inspect the shipping container for any signs of damage or leakage.[2]
-
Wear a single pair of chemotherapy-tested gloves when unpacking.[2]
-
Store this compound in a dedicated, clearly labeled, and ventilated area, separate from other chemicals.[2] The storage location, whether a cabinet or refrigerator, should be locked.[6]
2. Preparation:
-
All preparation activities (e.g., weighing, reconstitution, dilution) must be performed within a certified Class II Biological Safety Cabinet (BSC) or a containment isolator (glove box) to protect both the product and the personnel.[1][7]
-
The work surface of the BSC should be covered with a plastic-backed absorbent pad, which should be disposed of as trace chemotherapy waste after the procedure.[5]
-
Use closed-system drug-transfer devices (CSTDs) whenever possible to minimize the generation of aerosols.[2]
3. Transportation:
-
When transporting this compound within the facility, it must be placed in a sealed, leak-proof, and labeled secondary container.[6][8] A plastic-backed absorbent pad should be placed at the bottom of the container.[8]
Waste Disposal Plan
Proper segregation and disposal of waste contaminated with cytotoxic agents are critical to prevent environmental contamination and accidental exposure.[9][10]
| Waste Type | Description | Recommended Container | Disposal Pathway |
| Bulk Waste | Unused or expired this compound, concentrated stock solutions, and grossly contaminated materials. | Black RCRA-regulated hazardous waste container.[9][11] | Hazardous waste incineration.[9] |
| Trace Waste (Solids) | Items with minimal residual contamination (less than 3% of the original volume), such as empty vials, flasks, plasticware, and contaminated PPE.[9] | Yellow chemotherapy waste container.[9][12] | Incineration.[12] |
| Trace Waste (Sharps) | Used syringes, needles, and other sharps contaminated with trace amounts of the agent. | Yellow, puncture-resistant "Chemo Sharps" container.[9] | Incineration.[12] |
Source: Adapted from BenchChem and University of Minnesota.[9][12]
Disposal Procedure:
-
Segregate at the Source: At the point of generation, place waste into the appropriate container.[10]
-
Container Management: Do not overfill waste containers. Ensure they are securely sealed when not in use.[9]
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the name of the agent, and the date.[9]
-
Transport: Transport sealed waste containers to the designated hazardous waste accumulation area within the facility.[9]
Experimental Protocols
Surface Decontamination Protocol:
This protocol should be performed at the end of each work session and in the event of a spill.
Materials:
-
Low-lint wipes
-
Detergent solution (e.g., 10⁻² M Sodium Dodecyl Sulfate)[10]
-
70% Isopropyl Alcohol (IPA)
-
Sterile water
-
Appropriate hazardous waste container
Procedure:
-
Preparation: Don all required PPE before starting the decontamination process.
-
Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with the detergent solution. Wipe the entire surface in overlapping, unidirectional strokes, starting from the cleanest area and moving to the most contaminated. Dispose of the wipe in the appropriate hazardous waste container.[10]
-
Rinsing: Moisten a new wipe with sterile water to rinse away any residual detergent. Wipe the surface using the same unidirectional technique and dispose of the wipe.[10]
-
Disinfection/Final Decontamination (Alcohol): Using a new wipe moistened with 70% IPA, wipe the surface again with the same technique. This step disinfects and removes additional chemical residues.[10]
-
Drying: Allow the surface to air dry completely.
-
Final PPE Disposal: Carefully remove the outer pair of gloves and dispose of them. Then, remove the gown, followed by the inner pair of gloves, disposing of each in the designated hazardous waste container.[10]
Mandatory Visualizations
Caption: Operational workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPE and Engineering Controls | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering Controls for Laboratory Safety [blink.ucsd.edu]
- 8. kingstonhsc.ca [kingstonhsc.ca]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. web.uri.edu [web.uri.edu]
- 12. hsrm.umn.edu [hsrm.umn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
